molecular formula C21H18F3N3O3S2 B605237 AGI-6780 CAS No. 1432660-47-3

AGI-6780

Cat. No.: B605237
CAS No.: 1432660-47-3
M. Wt: 481.5 g/mol
InChI Key: CCAWRGNYALGPQH-UHFFFAOYSA-N
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Description

inhibits isocitrate dehydrogenases 1 and 2;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(cyclopropylsulfamoyl)-2-thiophen-3-ylphenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S2/c22-21(23,24)14-2-1-3-16(10-14)25-20(28)26-19-11-17(32(29,30)27-15-4-5-15)6-7-18(19)13-8-9-31-12-13/h1-3,6-12,15,27H,4-5H2,(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAWRGNYALGPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744321
Record name N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432660-47-3
Record name N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AGI-6780: A Targeted Approach to Reverse Oncometabolism in IDH2-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Mechanism of Action of AGI-6780 in IDH2-Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant oncogenic driver in several cancers, most notably acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG disrupt normal cellular processes, primarily by inhibiting α-ketoglutarate-dependent dioxygenases, which leads to epigenetic alterations and a block in cellular differentiation. This compound is a potent and selective small-molecule inhibitor of the IDH2 R140Q mutant enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on 2-HG levels, cellular differentiation, and the underlying signaling pathways. It also includes a compilation of quantitative data and detailed experimental protocols to support further research and development in this area.

Core Mechanism of Action: Allosteric Inhibition of Mutant IDH2

This compound functions as a highly selective, allosteric inhibitor of the IDH2 R140Q mutant enzyme.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to the dimer interface of the mutant IDH2 enzyme.[1][2][3] This allosteric binding event locks the enzyme in an open, inactive conformation, thereby preventing the conversion of α-ketoglutarate (α-KG) to 2-HG.[2][3] Crystallography studies have confirmed this unique binding mode, revealing the molecular interactions that underpin its specificity and potency.[1][2] The inhibition is characterized by slow-tight binding kinetics, indicating a durable and effective suppression of the mutant enzyme's activity.[1][4]

The direct consequence of this compound's interaction with mutant IDH2 is a significant and dose-dependent reduction in intracellular and extracellular levels of 2-HG in cancer cells harboring the IDH2 R140Q mutation.[2][5] This restoration of a more physiological metabolic state is the critical first step in reversing the oncogenic effects of the IDH2 mutation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay ConditionsReference(s)
IDH2 R140Q (homodimer)23 ± 1.716 h preincubation[5][6][7]
IDH2 R140Q (heterodimer)416 h preincubation[8]
Wild-type IDH2190 ± 8.116 h preincubation[5][6]
IDH1 R132H>100,00048 h incubation[6]

Table 2: Cellular Activity of this compound

Cell LineMutationIC50 (nM) for 2-HG ReductionEffectReference(s)
U87 glioblastomaIDH2 R140Q11 ± 2.6Inhibition of 2-HG production[6][9]
TF-1 erythroleukemiaIDH2 R140Q18 ± 0.51Inhibition of 2-HG production & induction of differentiation[6][9]
Primary human AML cellsIDH2 R140QNot specifiedInduction of blast differentiation[4][7]

Reversal of Differentiation Block and Induction of Maturation

The accumulation of 2-HG in IDH2-mutant cells leads to a hypermethylation phenotype, affecting both DNA and histones, which in turn blocks cellular differentiation.[4][10] By reducing 2-HG levels, this compound effectively reverses this epigenetic blockade.[4][10] In preclinical models of IDH2-mutant leukemia, treatment with this compound has been shown to induce the differentiation of immature blast cells into mature granulocytes and macrophages.[4][9][11] This is a key therapeutic outcome, as it forces the cancer cells to mature and ultimately undergo apoptosis, rather than proliferating uncontrollably.

In TF-1 erythroleukemia cells engineered to express the IDH2 R140Q mutation, this compound treatment restores their ability to undergo erythropoietin (EPO)-induced differentiation.[5][6] This is accompanied by the re-expression of key differentiation markers such as KLF1 and hemoglobin G1/2.[5][6]

Signaling Pathways and Molecular Interactions

The mechanism of this compound is centered on the direct inhibition of the mutant IDH2 enzyme and the subsequent downstream effects of 2-HG reduction.

AGI6780_Mechanism cluster_Cell IDH2-Mutant Cancer Cell AGI6780 This compound IDH2_mut Mutant IDH2 (R140Q) AGI6780->IDH2_mut Allosteric Inhibition at dimer interface Two_HG 2-Hydroxyglutarate (2-HG) IDH2_mut->Two_HG Neomorphic Activity alpha_KG α-Ketoglutarate alpha_KG->IDH2_mut Substrate TET2 TET2 & other α-KG-dependent dioxygenases Two_HG->TET2 Inhibition Hypermethylation DNA & Histone Hypermethylation TET2->Hypermethylation Prevents Diff_Block Differentiation Block Hypermethylation->Diff_Block Causes Proliferation Cell Proliferation Diff_Block->Proliferation Promotes Differentiation Cellular Differentiation Diff_Block->Differentiation Inhibits

Figure 1. this compound Mechanism of Action.

Experimental Protocols

IDH2 Enzymatic Activity Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH2 by quantifying the depletion of the cofactor NADPH.[5][6][12]

Materials:

  • Recombinant wild-type or mutant IDH2 enzyme

  • This compound (or other test compounds) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • α-ketoglutarate (substrate)

  • NADPH (cofactor)

  • Diaphorase

  • Resazurin

  • 96-well or 384-well microplates

  • Plate reader capable of fluorescence measurement (Ex/Em: ~544/590 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.[5][6]

  • Serially dilute this compound in DMSO to create a concentration gradient.

  • In a microplate, add the assay buffer, IDH2 enzyme, and the test compound (this compound).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 1 hour or 16 hours) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH.

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.

  • Stop the reaction and measure the remaining NADPH by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent product resorufin.[5][6][12]

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition of IDH2 activity at each concentration of this compound and determine the IC50 value.

NADPH_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - IDH2 Enzyme - this compound dilutions - Substrate & Cofactor mix Start->Prep_Reagents Plate_Setup Add Enzyme, Buffer, and this compound to plate Prep_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add α-KG and NADPH Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add Diaphorase/Resazurin Incubation->Reaction_Stop Read_Plate Measure Fluorescence (Ex/Em: 544/590 nm) Reaction_Stop->Read_Plate Analysis Calculate % Inhibition and IC50 Read_Plate->Analysis End End Analysis->End

Figure 2. IDH2 Enzymatic Activity Assay Workflow.

Cellular Differentiation Assay in TF-1 IDH2 R140Q Cells

This assay assesses the ability of this compound to overcome the differentiation block in leukemia cells.[6]

Materials:

  • TF-1 erythroleukemia cells engineered to express IDH2 R140Q

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 2 ng/mL GM-CSF)

  • This compound

  • Erythropoietin (EPO)

  • Benzidine solution (for hemoglobin staining) or flow cytometry antibodies for differentiation markers (e.g., CD71, CD235a)

Procedure:

  • Culture TF-1 IDH2 R140Q cells in complete medium.

  • Plate the cells at a suitable density in a multi-well plate.

  • Treat the cells with varying concentrations of this compound (e.g., 0.2 µM and 1 µM) for 4-6 days.[6]

  • Induce differentiation by adding EPO to the culture medium.

  • After an additional incubation period (e.g., 4 days), assess cellular differentiation.

  • For benzidine staining: Centrifuge the cells onto a slide, fix, and stain with benzidine solution. Differentiated, hemoglobin-containing cells will stain blue. Count the percentage of blue-positive cells.

  • For flow cytometry: Stain the cells with fluorescently labeled antibodies against erythroid differentiation markers and analyze using a flow cytometer.

Colony Formation Assay in Primary AML Cells

This assay evaluates the effect of this compound on the differentiation of primary patient-derived AML cells.[5]

Materials:

  • Fresh or frozen bone marrow or peripheral blood samples from AML patients with IDH2 R140Q mutations

  • Ficoll-Paque for mononuclear cell isolation

  • MethoCult H4434 methylcellulose-based medium

  • This compound

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation.

  • Plate the unfractionated nucleated cells in MethoCult medium at a density of 10^4 cells per dish.[5]

  • Add this compound directly to the medium at the desired concentration (e.g., 5 µM).[5]

  • Incubate the dishes in a humidified incubator for 13 days.[5]

  • Count the number of colonies containing at least 30 cells under a microscope.

  • Assess colony morphology to distinguish between different hematopoietic lineages.

Conclusion

This compound represents a pioneering example of a targeted therapy directed against a metabolic enzyme mutated in cancer. Its allosteric mechanism of action provides high selectivity for the IDH2 R140Q mutant, minimizing off-target effects. By potently inhibiting the production of the oncometabolite 2-HG, this compound reverses the associated epigenetic abnormalities and restores the normal process of cellular differentiation in IDH2-mutant leukemia cells. The data and protocols presented in this guide underscore the robust preclinical evidence supporting this mechanism and provide a foundation for further investigation into the therapeutic potential of targeting mutant IDH enzymes.

References

AGI-6780: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-6780 is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation commonly found in various cancers, including acute myeloid leukemia (AML). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the experimental methodologies employed to characterize its activity and delineates its role as a pivotal tool compound that validated mutant IDH2 as a therapeutic target, paving the way for the development of next-generation inhibitors such as the FDA-approved enasidenib (AG-221).

Discovery and Development History

This compound was developed by Agios Pharmaceuticals as part of a focused effort to create targeted therapies against cancers harboring mutations in metabolic enzymes. The discovery of somatic point mutations in IDH1 and IDH2, which lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), marked a significant breakthrough in cancer metabolism research.[1] High levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to oncogenesis.[2]

This compound emerged from high-throughput screening and subsequent medicinal chemistry efforts as a potent and selective inhibitor of the IDH2/R140Q mutant.[3] It served as a crucial preclinical candidate to establish proof-of-concept that inhibiting the mutant IDH2 enzyme could reverse the oncogenic effects of 2-HG and induce differentiation in cancer cells.[1][4]

While this compound demonstrated significant preclinical activity, its development did not proceed to clinical trials. Instead, insights gained from the this compound program informed the development of enasidenib (AG-221), a second-generation IDH2 inhibitor with improved pharmacokinetic properties that subsequently entered clinical trials and received FDA approval for the treatment of relapsed or refractory AML with an IDH2 mutation.

dot

AGI-6780_Development_History cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Successor Successor Compound IDH2_Mutation Discovery of IDH2 Mutations in Cancer HTS High-Throughput Screening IDH2_Mutation->HTS Target Validation Lead_Opt Lead Optimization HTS->Lead_Opt Hit Identification AGI-6780_ID Identification of this compound Lead_Opt->AGI-6780_ID Candidate Selection In_Vitro In Vitro Characterization (Enzymatic & Cellular Assays) AGI-6780_ID->In_Vitro Preclinical Evaluation In_Vivo In Vivo Efficacy (Mouse Models) In_Vitro->In_Vivo Mechanism Mechanism of Action Studies (Allostery, Crystallography) In_Vitro->Mechanism Proof_of_Concept Proof-of-Concept Established In_Vivo->Proof_of_Concept Mechanism->Proof_of_Concept AG-221 Development of Enasidenib (AG-221) Proof_of_Concept->AG-221 Informed Development Clinical_Trials Clinical Trials AG-221->Clinical_Trials FDA_Approval FDA Approval Clinical_Trials->FDA_Approval

Figure 1: Development history of this compound and its successor, Enasidenib.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the dimer interface of the IDH2/R140Q mutant enzyme.[1] This binding event locks the enzyme in an inactive conformation, preventing it from catalyzing the reduction of α-ketoglutarate (α-KG) to 2-HG.[3] The inhibition is non-competitive with respect to the substrate and uncompetitive with respect to the cofactor NADPH.

The primary downstream effect of this compound is the dose-dependent reduction of intracellular 2-HG levels.[5] Elevated 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases.[2] By lowering 2-HG, this compound reverses the hypermethylation of histones and DNA, leading to changes in gene expression that promote cellular differentiation.[6][7]

dot

AGI-6780_Signaling_Pathway cluster_Metabolic Metabolic Pathway cluster_Epigenetic Epigenetic Regulation cluster_Cellular Cellular Outcome Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT Oxidative Decarboxylation aKG α-Ketoglutarate IDH2_Mut Mutant IDH2 (R140Q) aKG->IDH2_Mut Neomorphic Reduction IDH2_WT->aKG 2HG 2-Hydroxyglutarate (Oncometabolite) IDH2_Mut->2HG TET2 TET2 2HG->TET2 Inhibition JHDM Histone Demethylases (JHDM) 2HG->JHDM Inhibition This compound This compound This compound->IDH2_Mut Allosteric Inhibition Diff_Restore Restored Differentiation This compound->Diff_Restore Induces DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation JHDM->Histone_Hypermethylation Prevents Diff_Block Differentiation Block DNA_Hypermethylation->Diff_Block Histone_Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis

Figure 2: Signaling pathway affected by this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized in various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of IDH2

Enzyme TargetIC50 (nM)Assay TypeReference
Mutant IDH2 (R140Q)23 ± 1.7NADPH Depletion[4][5]
Wild-Type IDH2190 ± 8.1NADPH Depletion[5]

Table 2: Cellular Activity of this compound

Cell LineTargetIC50 (nM)EndpointReference
U87 Glioblastoma (expressing IDH2/R140Q)2-HG Production11 ± 2.62-HG Measurement[5]
TF-1 Erythroleukemia (expressing IDH2/R140Q)2-HG Production18 ± 0.512-HG Measurement[5]
TF-1 Erythroleukemia (expressing IDH2/R140Q)2-HG ReductionEC50 of 202-HG Measurement[6]

Experimental Protocols

IDH2 Enzymatic Assay (NADPH Depletion)

This assay measures the enzymatic activity of IDH2 by monitoring the consumption of the cofactor NADPH.

  • Reagents and Materials:

    • Recombinant human IDH2/R140Q or IDH2/WT enzyme

    • This compound stock solution (10 mM in DMSO)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

    • α-Ketoglutarate (substrate)

    • NADPH (cofactor)

    • Diaphorase

    • Resazurin

    • 384-well plates

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO. Further dilute to a 50X final concentration in DMSO.

    • In a 50 µL reaction mixture, combine the assay buffer, enzyme, and the diluted this compound or DMSO control.

    • Initiate the reaction by adding α-ketoglutarate and NADPH.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining NADPH. This is achieved by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent product resorufin.

    • Measure the fluorescence of resorufin (Excitation: 544 nm, Emission: 590 nm). The signal is proportional to the amount of NADPH remaining, and thus inversely proportional to the IDH2 enzyme activity.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[4][5]

Cellular Differentiation Assay in TF-1 Cells

This assay assesses the ability of this compound to overcome the differentiation block induced by the IDH2/R140Q mutation in the TF-1 erythroleukemia cell line.

  • Reagents and Materials:

    • TF-1 cells stably expressing IDH2/R140Q

    • RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and GM-CSF

    • This compound

    • Erythropoietin (EPO) to induce erythroid differentiation

    • Benzidine staining solution (for hemoglobin detection)

    • Flow cytometry antibodies (e.g., for CD11b, CD14)

  • Protocol:

    • Culture TF-1 IDH2/R140Q cells in standard growth medium.

    • Plate the cells at a defined density and treat with various concentrations of this compound (e.g., 0.2 µM and 1 µM) or DMSO control for a period of time (e.g., 4-7 days) to allow for reduction of 2-HG levels.

    • Induce differentiation by adding EPO to the culture medium.

    • Continue the culture for an additional period (e.g., 3-5 days).

    • Assess differentiation through multiple endpoints:

      • Morphological Changes: Observe changes in cell morphology consistent with differentiation using light microscopy.

      • Hemoglobin Production: Perform benzidine staining to detect hemoglobin, a marker of erythroid differentiation. Differentiated cells will stain blue.

      • Gene Expression: Analyze the expression of differentiation-specific genes, such as Kruppel-like factor 1 (KLF1) and gamma-globin (HBG), by quantitative PCR.

      • Flow Cytometry: If assessing myeloid differentiation, stain cells with antibodies against surface markers like CD11b and CD14 and analyze by flow cytometry.[2][5]

In Vivo Efficacy Studies in Mouse Models
  • Animal Models:

    • Nude mice subcutaneously xenografted with human tumor cell lines expressing IDH2/R140Q (e.g., U87 glioblastoma cells).

    • Patient-derived xenograft (PDX) models from AML patients with IDH2 mutations.

  • Drug Formulation and Dosing:

    • A common formulation for in vivo studies involves dissolving this compound in a vehicle suitable for oral gavage or intraperitoneal injection. A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another option is 10% DMSO in corn oil.

    • Dosing regimens would be determined based on preliminary pharmacokinetic and tolerability studies, with a typical regimen involving daily administration.

  • Protocol:

    • Implant tumor cells or patient-derived tissue into immunocompromised mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into vehicle control and this compound treatment groups.

    • Administer this compound at a predetermined dose and schedule.

    • Monitor tumor growth over time by caliper measurements.

    • At the end of the study, collect tumors and blood for pharmacodynamic analysis, such as measuring 2-HG levels and assessing markers of differentiation or apoptosis.

Protein Expression, Purification, and Crystallography of IDH2/R140Q

While a specific, detailed protocol for the co-crystallization of this compound with IDH2/R140Q is not publicly available, the general procedure would follow established methods for protein crystallography.

  • Expression and Purification:

    • The human IDH2 gene with the R140Q mutation is cloned into an E. coli expression vector, often with an N-terminal affinity tag (e.g., His-tag or MBP-tag) to facilitate purification.

    • The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.

    • Cells are harvested, lysed, and the soluble fraction is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • The affinity tag may be cleaved by a specific protease (e.g., TEV or thrombin), followed by a second round of chromatography to remove the tag and any uncleaved protein.

    • Further purification is typically achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

  • Crystallization:

    • The purified IDH2/R140Q protein is concentrated to a suitable level (e.g., 5-10 mg/mL).

    • The protein is incubated with a molar excess of this compound to ensure complex formation.

    • Crystallization screening is performed using various commercially available or custom-made screens, employing techniques such as sitting-drop or hanging-drop vapor diffusion.

    • Crystallization conditions (e.g., precipitant, pH, temperature) are optimized to obtain diffraction-quality crystals.

    • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source, and the structure is solved by molecular replacement and refined.

Conclusion

This compound was a pioneering preclinical compound that played an instrumental role in validating mutant IDH2 as a druggable target in oncology. Its potent and selective inhibition of the IDH2/R140Q neomorphic activity, leading to the reduction of the oncometabolite 2-HG and the subsequent reversal of epigenetic dysregulation and induction of cell differentiation, provided a strong rationale for the clinical development of IDH2 inhibitors. While this compound itself did not progress to the clinic, the knowledge and proof-of-concept it generated were critical for the successful development of enasidenib, a therapy that has provided a significant clinical benefit for patients with IDH2-mutant AML. This compound remains an important tool compound for research into the biology of IDH mutations and the development of novel therapeutic strategies.

References

The Cellular Target of AGI-6780: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGI-6780 is a potent and selective small-molecule inhibitor that has garnered significant interest in the field of oncology. This document provides an in-depth technical overview of the cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the relevant signaling pathway and experimental workflows are included to enhance understanding.

The Primary Cellular Target: Mutant Isocitrate Dehydrogenase 2 (IDH2)

The primary cellular target of this compound is the mutant form of isocitrate dehydrogenase 2 (IDH2), specifically the R140Q variant.[1][2][3][4][5] Somatic point mutations in the active site of IDH enzymes, including IDH2, are found in a variety of human cancers, including acute myeloid leukemia (AML) and gliomas.[6] These mutations confer a neomorphic (new) function to the enzyme, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][6]

This compound is a potent and selective inhibitor of the IDH2 R140Q mutant.[1][3] It exhibits significantly less potency against the wild-type (WT) IDH2 enzyme, highlighting its selectivity.[1][2] This selectivity is crucial for minimizing off-target effects and toxicity in a therapeutic context.

Mechanism of Action: Allosteric Inhibition

Crystallography studies have revealed that this compound binds to an allosteric site at the dimer interface of the IDH2 R140Q enzyme.[6][7] This binding is non-competitive with respect to the substrate, isocitrate, and uncompetitive with respect to the cofactor NADPH.[8] By binding to this allosteric pocket, this compound locks the enzyme in an open, inactive conformation, thereby preventing the catalytic activity that leads to the production of 2-HG.[7]

The key steps in the mechanism of action are:

  • Binding: this compound binds to the allosteric site at the dimer interface of the mutant IDH2 enzyme.[6][7]

  • Conformational Change: This binding event induces and stabilizes an open, inactive conformation of the enzyme.[7]

  • Inhibition of 2-HG Production: The inactive conformation prevents the mutant enzyme from converting α-ketoglutarate (α-KG) to 2-HG.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
Mutant IDH2 (R140Q)23 ± 1.7[1]
Wild-Type IDH2190 ± 8.1[1]

Table 2: Cellular Activity of this compound

Cell LineExpressed IDH2 MutantIC50 (nM) for 2-HG Inhibition
U87 (human glioblastoma)R140Q11[9]
TF-1 (human erythroleukemia)R140Q18[9]

Downstream Cellular Effects

The inhibition of mutant IDH2 by this compound leads to a reduction in the intracellular levels of 2-HG.[1] High levels of 2-HG are known to competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.

By reducing 2-HG levels, this compound can reverse these epigenetic changes and induce differentiation in cancer cells.[1][3] For instance, in TF-1 erythroleukemia cells and primary human AML cells, treatment with this compound has been shown to induce differentiation of immature blast cells.[3][9]

Furthermore, targeting IDH2 with this compound has been shown to increase intracellular α-ketoglutarate levels, leading to a reduction in the methylation of the STING promoter and an increase in STING expression. This, in turn, activates the type I interferon pathway, suggesting a potential role for IDH2 inhibition in enhancing cancer immunotherapy.[10]

Experimental Protocols

IDH2 Enzyme Inhibition Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH2 by monitoring the depletion of the cofactor NADPH.

Materials:

  • Recombinant human IDH2 (R140Q or WT)

  • This compound (prepared as a 10 mM stock in DMSO)[1]

  • α-ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute to the desired final concentrations in the assay buffer.

  • In a 384-well plate, add the IDH2 enzyme, this compound (or DMSO control), and NADPH.

  • Initiate the enzymatic reaction by adding α-KG.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining NADPH. This is achieved by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin into the fluorescent product, resorufin.[1]

  • Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 544 nm/590 nm).

  • The fluorescent signal is proportional to the amount of NADPH remaining, and thus inversely proportional to the IDH2 enzyme activity.

  • Calculate IC50 values by plotting the enzyme activity against the inhibitor concentration.

Cellular 2-HG Measurement Assay

This assay quantifies the intracellular levels of 2-HG in cells treated with this compound.

Materials:

  • Cells expressing mutant IDH2 (e.g., U87-IDH2 R140Q, TF-1-IDH2 R140Q)

  • This compound

  • Cell culture medium and supplements

  • Methanol

  • Water

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Plate the cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or DMSO control) for a specified duration (e.g., 48 hours).

  • Harvest the cells and quench their metabolism by adding ice-cold methanol.

  • Perform metabolite extraction using a methanol/water/chloroform extraction method.

  • Separate the polar metabolites (including 2-HG) from the non-polar metabolites.

  • Analyze the polar metabolite fraction using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of 2-HG.

  • Normalize the 2-HG levels to the cell number or total protein concentration.

  • Determine the EC50 value for 2-HG reduction by plotting the 2-HG levels against the this compound concentration.

Visualizations

Signaling Pathway of Mutant IDH2 and Inhibition by this compound

G Signaling Pathway of Mutant IDH2 and this compound Inhibition cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with Mutant IDH2 cluster_2 Inhibition by this compound Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH2 (WT) aKG_mutant α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mutant->TwoHG Mutant IDH2 (R140Q) Epigenetic_Alterations Epigenetic_Alterations TwoHG->Epigenetic_Alterations Inhibits α-KG dependent dioxygenases Differentiation_Block Differentiation_Block Epigenetic_Alterations->Differentiation_Block AGI6780 This compound AGI6780->TwoHG Allosteric Inhibition

Caption: this compound allosterically inhibits mutant IDH2, blocking 2-HG production.

Experimental Workflow for Assessing this compound Efficacy

G Workflow for this compound Efficacy Assessment cluster_0 In Vitro Analysis cluster_1 Data Analysis Enzyme_Assay IDH2 Enzyme Inhibition Assay IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination Cell_Culture Cell Culture with Mutant IDH2 Treatment Treat with this compound Cell_Culture->Treatment TwoHG_Measurement Measure Intracellular 2-HG Treatment->TwoHG_Measurement Differentiation_Assay Assess Cellular Differentiation Treatment->Differentiation_Assay EC50_Determination Determine EC50 TwoHG_Measurement->EC50_Determination Differentiation_Analysis Analyze Differentiation Markers Differentiation_Assay->Differentiation_Analysis

Caption: Workflow for evaluating this compound's in vitro efficacy.

References

AGI-6780: A Potent Modulator of the Epigenetic Landscape in IDH2-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant oncogenic driver in various malignancies, including acute myeloid leukemia (AML) and gliomas. These mutations confer a neomorphic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation. AGI-6780 is a potent and selective small-molecule inhibitor of the IDH2 R140Q mutant, one of the most common IDH2 mutations. This technical guide provides a comprehensive overview of the role of this compound in epigenetic regulation, detailing its mechanism of action, its impact on histone and DNA methylation, and the key experimental methodologies used to elucidate its function.

Introduction to IDH2 Mutations and Epigenetic Dysregulation

Isocitrate dehydrogenase (IDH) enzymes are critical components of the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In certain cancers, somatic point mutations in the active site of IDH2, most commonly at the R140 residue, lead to a gain-of-function activity.[1] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1]

The accumulation of 2-HG has profound effects on the epigenome. Due to its structural similarity to α-KG, 2-HG acts as a competitive inhibitor of a broad range of α-KG-dependent dioxygenases.[2] These enzymes, which include the TET family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases, play a crucial role in maintaining the epigenetic landscape.[2][3] Inhibition of these demethylases by 2-HG leads to global hypermethylation of both DNA and histones, which in turn alters gene expression, promotes oncogenesis, and blocks cellular differentiation.[4][5][6]

This compound: A Selective Inhibitor of Mutant IDH2

This compound is a first-in-class, potent, and selective inhibitor of the IDH2 R140Q mutant enzyme.[1] It has been instrumental in elucidating the downstream consequences of mutant IDH2 inhibition and has served as a proof-of-concept for targeting this pathway therapeutically.

Mechanism of Action

This compound exhibits an allosteric mechanism of inhibition.[1] A crystal structure of this compound complexed with the IDH2 R140Q mutant revealed that the inhibitor binds to the dimer interface of the enzyme, a site distant from the active site.[1][7] This binding locks the enzyme in an open, inactive conformation, preventing it from catalyzing the reduction of α-KG to 2-HG.[7] This allosteric binding mode contributes to its selectivity for the mutant enzyme over the wild-type (WT) IDH2.[8]

Potency and Selectivity

This compound demonstrates potent inhibition of the IDH2 R140Q mutant with high selectivity over the wild-type enzyme. The following table summarizes the key quantitative data on its inhibitory activity.

Target Parameter Value Cell Line/System
IDH2 R140QIC5023 nMEnzyme Assay
Wild-Type IDH2IC50190 nMEnzyme Assay
IDH2 R140QEC50 (2-HG reduction)<20 nMCell-based Assay
IDH2 R140QIC50 (2-HG formation)11 nMU87 Glioblastoma Cells
IDH2 R140QIC50 (2-HG formation)18 nMTF-1 Erythroleukemia Cells
IDH1 R132HIC50>1 mMEnzyme Assay

Table 1: In vitro and in-cell potency and selectivity of this compound.[9][10][11][12][13]

Reversal of Epigenetic Dysregulation by this compound

By inhibiting the production of 2-HG, this compound effectively reverses the epigenetic alterations induced by mutant IDH2. This leads to the restoration of normal histone and DNA methylation patterns and the release of the differentiation block in cancer cells.

Impact on Histone Methylation

Expression of mutant IDH2 R140Q leads to a significant increase in various histone methylation marks, including H3K4me3, H3K9me3, H3K27me3, and H3K36me3.[4][14] Treatment of IDH2 R140Q-expressing cells with this compound results in a dose-dependent and time-dependent reversal of this hypermethylation.[4][14] Notably, the reversal of histone hypermethylation is a relatively rapid process, observed within days of treatment.[5]

Impact on DNA Methylation

In addition to histone modifications, the elevated 2-HG levels in IDH2-mutant cells lead to DNA hypermethylation. This compound treatment progressively reverses this DNA hypermethylation.[4][5] This process occurs more slowly than the reversal of histone methylation, with significant changes observed over weeks of continuous treatment.[5] The demethylation occurs at specific gene loci, including those involved in hematopoietic differentiation.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the activity of this compound.

IDH2 Enzyme Activity Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH2 by monitoring the consumption of the cofactor NADPH.

Protocol:

  • Prepare a reaction mixture containing the IDH2 enzyme (mutant or wild-type), α-ketoglutarate, and NADPH in a suitable buffer.

  • Add this compound at various concentrations. A 10 mM stock solution in DMSO is typically diluted to the desired final concentration.[1][9]

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction and measure the remaining NADPH concentration. This can be done by adding a catalytic excess of diaphorase and resazurin, which generates a fluorescent signal proportional to the amount of NADPH remaining.[1][9]

  • Calculate the IC50 value by plotting the enzyme activity against the inhibitor concentration.

Cellular 2-HG Measurement

This method quantifies the intracellular levels of 2-HG in cells treated with this compound.

Protocol:

  • Culture IDH2-mutant expressing cells (e.g., TF-1 R140Q, U87 R140Q) in the presence of varying concentrations of this compound.

  • After the desired incubation period, harvest the cells and perform a metabolite extraction, typically using a methanol-based solution.

  • Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify 2-HG.

  • Normalize the 2-HG levels to the cell number or total protein concentration.

  • Determine the EC50 value for 2-HG reduction.

Histone Methylation Analysis by Western Blot

This technique is used to assess global changes in histone methylation marks.

Protocol:

  • Treat IDH2-mutant cells with this compound for the desired duration (e.g., 7 days).[14]

  • Isolate histones from the cell nuclei using an acid extraction protocol.

  • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for different histone methylation marks (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-H3K36me3).

  • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.

  • Quantify the band intensities and normalize to a loading control (e.g., total histone H3).

Cellular Differentiation Assays

These assays evaluate the ability of this compound to overcome the differentiation block in cancer cells.

Protocol (for TF-1 Erythroleukemia Cells):

  • Culture TF-1 cells expressing the IDH2 R140Q mutant.

  • Treat the cells with this compound at various concentrations in the presence of a differentiation-inducing agent, such as erythropoietin (EPO).[1][9]

  • After a suitable incubation period (e.g., 4-6 days), assess cellular differentiation. This can be done by:

    • Observing cell morphology: Differentiated cells will exhibit changes in size and granularity.

    • Staining for hemoglobin: Use a benzidine-based stain to detect hemoglobin production, a marker of erythroid differentiation.

    • Flow cytometry: Analyze the expression of cell surface markers associated with differentiation (e.g., CD11b for myeloid differentiation).

Visualizing the Role of this compound

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

AGI6780_Mechanism_of_Action cluster_pathway Mutant IDH2 Signaling Pathway cluster_intervention This compound Intervention Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT alpha_KG α-Ketoglutarate IDH2_R140Q Mutant IDH2 (R140Q) alpha_KG->IDH2_R140Q IDH2_WT->alpha_KG Two_HG 2-Hydroxyglutarate (2-HG) IDH2_R140Q->Two_HG Epigenetic_Dysregulation Histone & DNA Hypermethylation Two_HG->Epigenetic_Dysregulation Inhibits Demethylases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block AGI_6780 This compound AGI_6780->IDH2_R140Q Allosteric Inhibition

Caption: Mechanism of action of this compound in mutant IDH2-driven cancer.

Experimental_Workflow cluster_assays Assays Start IDH2-Mutant Cell Line Treatment Treat with this compound (Dose and Time Course) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis LC_MS LC-MS for 2-HG Levels Endpoint_Analysis->LC_MS Western_Blot Western Blot for Histone Methylation Endpoint_Analysis->Western_Blot Differentiation_Assay Differentiation Assay (e.g., Benzidine Staining) Endpoint_Analysis->Differentiation_Assay DNA_Methylation DNA Methylation Analysis Endpoint_Analysis->DNA_Methylation

Caption: Experimental workflow for evaluating the effects of this compound.

Logical_Relationship IDH2_Mutation IDH2 Mutation (e.g., R140Q) Neomorphic_Activity Gain-of-Function Neomorphic Activity IDH2_Mutation->Neomorphic_Activity Two_HG_Production Increased 2-HG Production Neomorphic_Activity->Two_HG_Production Demethylase_Inhibition Inhibition of α-KG Dependent Demethylases Two_HG_Production->Demethylase_Inhibition Epigenetic_Alterations Global Histone and DNA Hypermethylation Demethylase_Inhibition->Epigenetic_Alterations Altered_Gene_Expression Altered Gene Expression Epigenetic_Alterations->Altered_Gene_Expression Differentiation_Arrest Cellular Differentiation Arrest Altered_Gene_Expression->Differentiation_Arrest Oncogenesis Oncogenesis Differentiation_Arrest->Oncogenesis

Caption: Logical relationship of IDH2 mutation to oncogenesis.

Conclusion

This compound has been a pivotal tool in understanding the role of mutant IDH2 in epigenetic regulation and cancer. Its ability to potently and selectively inhibit the production of the oncometabolite 2-HG leads to the reversal of aberrant histone and DNA methylation, ultimately restoring normal cellular differentiation. The preclinical data generated with this compound has paved the way for the development of clinically approved inhibitors of mutant IDH enzymes, offering a targeted therapeutic strategy for patients with IDH-mutant malignancies. This technical guide provides a foundational understanding of this compound's mechanism and the experimental approaches to study its effects, serving as a valuable resource for researchers and drug developers in the field of cancer epigenetics.

References

AGI-6780: A Technical Guide to its Impact on Histone and DNA Methylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of AGI-6780, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) R140Q enzyme. The accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), a product of the neomorphic activity of mutant IDH2, leads to widespread epigenetic dysregulation, including the hypermethylation of histones and DNA. This compound has emerged as a critical tool for reversing these aberrant epigenetic modifications, offering a promising therapeutic strategy for cancers harboring this specific mutation, such as acute myeloid leukemia (AML).[1][2][3] This guide provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Somatic point mutations in the IDH2 gene, particularly the R140Q mutation, confer a gain-of-function activity that results in the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][2] This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone demethylases (KDMs) and the TET family of DNA hydroxylases.[2] The subsequent inhibition of these enzymes leads to the hypermethylation of histones at various residues and global DNA hypermethylation, ultimately blocking cellular differentiation and promoting oncogenesis.[2][4][5] this compound is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2 R140Q enzyme, effectively blocking the production of 2-HG.[1] This reduction in intracellular 2-HG levels restores the activity of histone and DNA demethylases, leading to a reversal of the hypermethylation phenotype and induction of cellular differentiation.[1][2][4]

Quantitative Effects of this compound on Methylation

The following tables summarize the key quantitative data regarding the efficacy and impact of this compound on various cellular and molecular parameters.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (IDH2 R140Q) 23 nMEnzyme Assay[1]
IC50 (IDH2 WT) 190 nMEnzyme Assay[6]
EC50 (2-HG Reduction) 20 nMU87MG cells expressing IDH2 R140Q[7]
2-HG Reduction From 21.44 µM to 0.44 µMTF-1 R140Q cells (1 µM this compound for 7 days)[5][8]

Table 2: this compound-Mediated Reversal of Histone Hypermethylation

Histone MarkEffect of IDH2 R140QEffect of this compound TreatmentCell LineReference
H3K4me3 IncreasedDose-dependent decreaseTF-1 R140Q[4][5][8]
H3K9me3 IncreasedDose-dependent decreaseTF-1 R140Q[4][5][8]
H3K27me3 IncreasedDose-dependent decreaseTF-1 R140Q[4][5][8]
H3K36me3 IncreasedDose-dependent decreaseTF-1 R140Q[4][5][8]

Table 3: this compound-Mediated Reversal of DNA Hypermethylation

ParameterObservationCell LineTreatment ConditionsReference
Demethylated Probes 271 probes demethylatedTF-1 R140Q1 µM this compound for 7 days[8]
Demethylated Probes 3107 probes demethylatedTF-1 R140Q1 µM this compound for 28 days[8]
HBG Promoter Methylation Decreased to levels of control cellsTF-1 R140Q7 days of this compound treatment[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Mutant IDH2 (R140Q) Pathway cluster_1 Epigenetic Regulation cluster_2 Therapeutic Intervention alphaKG α-Ketoglutarate mutantIDH2 Mutant IDH2 (R140Q) alphaKG->mutantIDH2 twoHG 2-Hydroxyglutarate (2-HG) mutantIDH2->twoHG Neomorphic Activity KDM Histone Demethylases (e.g., KDMs) twoHG->KDM Inhibition TET DNA Demethylases (TET enzymes) twoHG->TET Inhibition Histone_Hypermethylation Histone Hypermethylation DNA_Hypermethylation DNA Hypermethylation Diff_Block Differentiation Block & Oncogenesis Histone_Hypermethylation->Diff_Block DNA_Hypermethylation->Diff_Block AGI6780 This compound AGI6780->mutantIDH2 Allosteric Inhibition

Caption: Signaling pathway of mutant IDH2 and this compound intervention.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Processing cluster_2 Downstream Analysis start Culture TF-1 R140Q & Control Cells treatment Treat with this compound (e.g., 250-1000 nM) start->treatment harvest Harvest Cells at Different Time Points treatment->harvest extract Extract DNA, RNA, and Histones harvest->extract dna_analysis DNA Methylation Analysis (Bisulfite Sequencing) extract->dna_analysis histone_analysis Histone Methylation Analysis (Western Blot, ChIP-seq) extract->histone_analysis gene_expression Gene Expression Analysis (RT-qPCR) extract->gene_expression twohg_measurement 2-HG Measurement (LC-MS/MS) extract->twohg_measurement

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the literature to assess the impact of this compound.

Cell Culture and this compound Treatment
  • Cell Lines: TF-1 erythroleukemia cells transduced with either an empty vector (pLVX control) or a vector expressing IDH2 R140Q.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 2 ng/mL recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 250 nM, 500 nM, 1000 nM) for specified durations (e.g., 7 to 28 days). The final DMSO concentration in the culture medium should be kept constant across all conditions, including the vehicle control.

Histone Methylation Analysis by Western Blot
  • Histone Extraction: Histones are extracted from cell nuclei using an acid extraction protocol. Briefly, nuclei are isolated, and histones are extracted with 0.2 M H2SO4.

  • Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for histone modifications of interest (e.g., anti-H3K4me3, anti-H3K9me3, anti-H3K27me3, anti-H3K36me3) and a loading control (e.g., anti-total Histone H3).

  • Detection: Following incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the signal is detected using an enhanced chemiluminescence (ECL) substrate.

DNA Methylation Analysis
  • Genomic DNA Extraction: Genomic DNA is isolated from cells using a commercial DNA extraction kit.

  • Bisulfite Conversion: A key step for distinguishing methylated from unmethylated cytosines. Sodium bisulfite treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[9]

  • Genome-Wide Methylation Analysis: The Illumina Infinium HumanMethylation450 BeadChip array or similar next-generation sequencing-based methods can be used for genome-wide DNA methylation profiling.[4][10][11]

  • Locus-Specific Methylation Analysis: For specific gene promoters like HBG, bisulfite-converted DNA can be amplified by PCR and sequenced (Sanger sequencing) or analyzed by pyrosequencing to quantify methylation at specific CpG sites.[4]

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3). The antibody-histone-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for a target gene promoter (e.g., HBG) to determine the enrichment of the histone mark at that locus.[5][12][13]

Intracellular 2-HG Measurement by LC-MS/MS
  • Metabolite Extraction: Metabolites are extracted from a known number of cells using a cold solvent mixture (e.g., 80% methanol).

  • LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration of 2-HG is determined by comparing the signal to a standard curve of known 2-HG concentrations.

Conclusion

This compound serves as a powerful research tool and a proof-of-concept for targeted therapy against IDH2-mutant cancers. Its ability to specifically inhibit the neomorphic activity of the IDH2 R140Q enzyme leads to a significant reduction in the oncometabolite 2-HG. This, in turn, restores the function of key epigenetic regulators, resulting in the reversal of both histone and DNA hypermethylation. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers in the fields of epigenetics, cancer biology, and drug development, facilitating further investigation into the therapeutic potential of targeting metabolic dysregulation in cancer.

References

Structural Basis for Allosteric Inhibition of Mutant Isocitrate Dehydrogenase 2 by AGI-6780: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatic point mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant breakthrough in oncology, defining a new class of therapeutic targets. These mutations confer a neomorphic gain-of-function, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which plays a pivotal role in epigenetic dysregulation and tumorigenesis. AGI-6780 was one of the first-in-class, potent, and selective small-molecule inhibitors developed to target the IDH2 R140Q mutation, a prevalent alteration in acute myeloid leukemia (AML). This technical guide provides an in-depth examination of the structural and mechanistic basis of this compound's allosteric inhibition of the mutant IDH2 enzyme. We detail the binding mode as revealed by X-ray crystallography, present quantitative biochemical data, and provide comprehensive experimental protocols for the key assays used in its characterization.

Introduction: The Role of IDH Mutations in Cancer

Isocitrate dehydrogenases are critical enzymes in the citric acid cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including AML, gliomas, and chondrosarcomas, specific heterozygous point mutations arise in the active sites of IDH1 (at R132) and IDH2 (commonly at R140 and R172). These mutations abrogate the enzyme's normal function and enable a new catalytic activity: the NADPH-dependent reduction of α-KG to 2-HG.[1]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone lysine demethylases. This leads to a genome-wide hypermethylation phenotype, which blocks cellular differentiation and promotes cancer development.[1] The discovery of this oncogenic pathway spurred the development of targeted inhibitors aimed at selectively blocking the mutant IDH enzymes.

This compound: A Selective Allosteric Inhibitor of IDH2 R140Q

This compound is a cell-permeable urea sulfonamide compound identified through high-throughput screening as a potent and selective inhibitor of the IDH2 R140Q mutant enzyme.[1][2] Mechanistic studies have demonstrated that this compound acts not at the active site but through an allosteric mechanism.[1][2] It exhibits non-competitive inhibition with respect to the substrate α-KG and is uncompetitive with respect to the cofactor NADPH.[3] This allosteric mode of action is central to its selectivity and potency.

Quantitative Inhibition Profile

The inhibitory activity of this compound is characterized by slow-tight binding kinetics, meaning its potency increases with the pre-incubation time with the enzyme.[1][2] This time-dependent nature is reflected in the IC50 values.

Target EnzymePre-incubation TimeIC50 (nM)Reference
IDH2 R140Q Homodimer 1 hour170[3]
16 hours23 ± 1.7[2][4][5]
IDH2 R140Q/WT Heterodimer 1 hour120[3]
16 hours4[3]
Wild-Type IDH2 (WT) 1 hour2,700[3]
16 hours190 ± 8.1[4][5]
IDH1 R132H Mutant 48 hours (cellular)>100,000[3]
Kinetic Binding Constants

The slow-binding kinetics of this compound with the IDH2 R140Q mutant have been quantified, revealing a rapid association and a very slow dissociation, which contributes to its long residence time and sustained inhibitory effect.[6]

Kinetic ParameterValueReference
k_on (Association Rate)5.8 x 10⁴ M⁻¹min⁻¹[3][6]
k_off (Dissociation Rate)8.3 x 10⁻³ min⁻¹[3][6]

Structural Basis of Allosteric Inhibition

The mechanism of this compound's action was elucidated through the crystal structure of the inhibitor in complex with the human IDH2 R140Q homodimer.[1][2] The structure reveals that this compound does not bind within the catalytic active site where α-KG and NADPH bind. Instead, it occupies an allosteric pocket located at the interface between the two subunits of the IDH2 dimer.[1][2][7]

The Allosteric Binding Site

The binding of one molecule of this compound at this dimer interface is sufficient to inhibit the entire dimeric complex. The inhibitor leverages a combination of hydrophobic and polar interactions to secure its position. This binding event induces a significant conformational change, locking the enzyme in an "open," inactive state that is catalytically incompetent.[7] This conformation prevents the necessary structural rearrangements required for substrate binding and catalysis.

Mechanism of Inhibition

The allosteric binding of this compound at the dimer interface prevents the transition of the IDH2 R140Q homodimer to a closed conformation, which is essential for its catalytic activity.[7] By stabilizing this open, inactive state, this compound effectively shuts down the neomorphic production of 2-HG.[7]

Allosteric_Inhibition cluster_Enzyme Mutant IDH2 Dimer Active_Conformation Active 'Closed' Conformation Inactive_Conformation Inactive 'Open' Conformation Active_Conformation->Inactive_Conformation Conformational Equilibrium Product 2-HG + NADP+ Active_Conformation->Product Catalysis Inactive_Conformation->Active_Conformation Locked_Inactive Locked 'Open' State (this compound Bound) Inactive_Conformation->Locked_Inactive Stabilizes Substrate α-KG + NADPH Substrate->Active_Conformation Binds AGI6780 This compound AGI6780->Inactive_Conformation Binds to Dimer Interface Locked_Inactive->Substrate Binding Blocked

Caption: Allosteric inhibition mechanism of this compound on mutant IDH2.

Experimental Methodologies

This section details the protocols for the key experiments used to characterize the structural and functional properties of this compound.

Protein Expression and Purification of IDH2 R140Q

A robust protocol for obtaining highly pure and active IDH2 R140Q protein is essential for structural and biochemical studies.

  • Cloning and Expression: The human IDH2 cDNA (residues 40-452, omitting the mitochondrial signal peptide) containing the R140Q mutation is cloned into an expression vector (e.g., pET-SUMO or similar) with an N-terminal affinity tag (e.g., 6xHis). The plasmid is transformed into a suitable E. coli expression strain like BL21(DE3).

  • Cell Culture: A starter culture is grown overnight and used to inoculate a large volume of LB or minimal media. Cells are grown at 37°C to an OD600 of 0.6-0.8.

  • Induction: Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-0.5 mM. The culture is then incubated at a reduced temperature (e.g., 18-25°C) for 12-18 hours to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. After washing with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM), the protein is eluted with a high concentration of imidazole (e.g., 250-300 mM).

  • Tag Cleavage and Further Purification: The affinity tag is cleaved by a specific protease (e.g., Ulp1 for SUMO tags). The protein solution is then subjected to a second round of Ni-NTA chromatography to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography: As a final polishing step, the protein is purified by size-exclusion chromatography using a column equilibrated with a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT) to ensure a homogenous, dimeric protein population. Protein purity is assessed by SDS-PAGE.

Protein_Purification_Workflow Start E. coli Expression of His-tagged IDH2 R140Q Lysis Cell Lysis (Sonication) Start->Lysis Centrifugation Centrifugation to Clarify Lysate Lysis->Centrifugation NiNTA1 1. Ni-NTA Affinity Chromatography Centrifugation->NiNTA1 Cleavage His-tag Cleavage (Protease) NiNTA1->Cleavage NiNTA2 2. Subtractive Ni-NTA Chromatography Cleavage->NiNTA2 SEC Size-Exclusion Chromatography NiNTA2->SEC End Pure Dimeric Protein SEC->End

Caption: Workflow for the expression and purification of IDH2 R140Q.
IDH2 R140Q Enzymatic Activity Assay

The neomorphic activity of mutant IDH2 is measured by monitoring the consumption of the cofactor NADPH, which has a distinct absorbance at 340 nm. To enhance sensitivity for high-throughput screening, a coupled enzymatic assay is often used.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

    • Enzyme Solution: Purified IDH2 R140Q is diluted in assay buffer to the desired final concentration (e.g., 5-10 nM).

    • Substrate/Cofactor Mix: A solution of α-KG and NADPH is prepared in assay buffer. Final concentrations in the assay are typically near their Km values (e.g., 50-100 µM NADPH, 1-5 mM α-KG).

    • Inhibitor Solution: this compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Protocol (384-well plate format):

    • Dispense the inhibitor solution or DMSO (vehicle control) into the assay plate.

    • Add the enzyme solution to all wells and pre-incubate with the inhibitor for a specified time (e.g., 1 hour or 16 hours) at room temperature to account for slow-tight binding.

    • Initiate the reaction by adding the substrate/cofactor mix.

  • Detection (Coupled Assay Format):

    • After a set reaction time (e.g., 60 minutes), stop the reaction.

    • Add a detection reagent mix containing diaphorase and resazurin.

    • Diaphorase uses the remaining NADPH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.

    • Measure the fluorescence (Ex: ~544 nm, Em: ~590 nm). The signal is inversely proportional to the IDH2 R140Q activity.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

X-ray Crystallography of the IDH2 R140Q:this compound Complex

Determining the high-resolution structure of the enzyme-inhibitor complex is critical for understanding the molecular interactions.

  • Protein Preparation: Highly purified and concentrated (~10-20 mg/mL) IDH2 R140Q protein is used.

  • Complex Formation: The protein is incubated with a molar excess of this compound (e.g., 2- to 5-fold) and co-factors (e.g., NADP⁺ or NADPH and a divalent cation like Ca²⁺ or Mg²⁺) for at least one hour on ice to ensure complex formation.

  • Crystallization Screening: The protein-inhibitor complex is subjected to sparse-matrix screening using vapor diffusion methods (hanging or sitting drop). Small drops of the complex are mixed with a variety of crystallization reagents and equilibrated against a larger reservoir of the reagent.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of precipitant, buffer pH, and additives to obtain large, single, well-diffracting crystals.

  • Data Collection: Crystals are cryo-protected (e.g., by soaking in a solution containing glycerol or other cryoprotectants) and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed, integrated, and scaled. The structure is solved by molecular replacement using a known IDH2 structure as a search model. The model is then refined against the experimental data, and the inhibitor molecule is built into the observed electron density map.

Conclusion

This compound provides a compelling case study in the power of structure-guided drug design for targeting a novel class of cancer-associated enzymes. Its allosteric mechanism, which locks the mutant IDH2 R140Q enzyme in an inactive conformation, offers high selectivity and potent inhibition of the oncogenic production of 2-HG. The detailed structural and biochemical understanding of this interaction has not only validated mutant IDH2 as a druggable target but has also paved the way for the development of next-generation inhibitors that are now clinically approved for the treatment of AML. The methodologies outlined in this guide represent the foundational experimental approaches required for the discovery and characterization of such targeted allosteric modulators in modern drug development.

References

AGI-6780: A Technical Guide to its Selective Inhibition of Mutant IDH2 R140Q

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of AGI-6780, a potent and selective allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The accumulation of the oncometabolite (R)-2-hydroxyglutarate (2-HG), produced by this mutant enzyme, is a key driver in various cancers, including acute myeloid leukemia (AML). This compound has demonstrated significant preclinical efficacy in reducing 2-HG levels and inducing cellular differentiation in cancer cells harboring the IDH2 R140Q mutation. This document details the selectivity of this compound, the experimental protocols used for its characterization, and its mechanism of action.

Quantitative Analysis of this compound Selectivity

This compound exhibits a notable selectivity for the mutant IDH2 R140Q enzyme over the wild-type (WT) IDH2 enzyme. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

Target Enzyme/Cell LineIC50 ValueReference
Biochemical Assays
IDH2 R140Q Mutant23 ± 1.7 nM[1][2][3][4][5]
Wild-Type IDH2190 ± 8.1 nM[1][2][4][5]
IDH1 R132H Mutant> 1 mM[1]
Cell-Based Assays
U87 Glioblastoma cells expressing IDH2 R140Q11 ± 2.6 nM[1]
TF-1 Erythroleukemia cells expressing IDH2 R140Q18 ± 0.51 nM[1]

The data clearly demonstrates that this compound is significantly more potent against the IDH2 R140Q mutant compared to the wild-type enzyme, with an approximate 8-fold selectivity in biochemical assays.[1][2] This selectivity is maintained in cellular contexts, effectively reducing 2-HG production in cancer cells expressing the mutant enzyme.[1]

Mechanism of Allosteric Inhibition

This compound functions as an allosteric inhibitor, binding to a site on the IDH2 enzyme that is distinct from the active site.[2][6] Structural studies have revealed that this compound binds at the dimer interface of the IDH2 R140Q enzyme.[2][5] This binding event locks the enzyme in an inactive "open" conformation, which prevents the necessary conformational changes for catalysis to occur.[2] This allosteric mechanism is key to its selectivity, as the conformation of the dimer interface differs between the mutant and wild-type enzymes.[2]

Mechanism of this compound Allosteric Inhibition cluster_0 IDH2 R140Q Dimer cluster_1 Catalytic Activity Blocked IDH2_Monomer_A Monomer A Dimer_Interface Dimer Interface IDH2_Monomer_A->Dimer_Interface Active_Site_A Active Site A IDH2_Monomer_A->Active_Site_A IDH2_Monomer_B Monomer B IDH2_Monomer_B->Dimer_Interface Active_Site_B Active Site B IDH2_Monomer_B->Active_Site_B Inactive_Complex Inactive IDH2 R140Q-AGI-6780 Complex (Open Conformation) Dimer_Interface->Inactive_Complex Induces conformational change AGI_6780 This compound AGI_6780->Dimer_Interface Binds to allosteric site Isocitrate Isocitrate alpha_KG alpha-Ketoglutarate Isocitrate->alpha_KG WT activity 2_HG 2-Hydroxyglutarate alpha_KG->2_HG Mutant activity (Inhibited)

Caption: Allosteric inhibition of IDH2 R140Q by this compound.

Experimental Protocols

The characterization of this compound's selectivity and potency relies on robust biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Biochemical Assay: NADPH Depletion Assay

This assay measures the enzymatic activity of IDH2 by monitoring the consumption of the cofactor NADPH.

Principle: The conversion of α-ketoglutarate (α-KG) to 2-HG by mutant IDH2 consumes NADPH. The remaining NADPH at the end of the reaction is proportional to the inhibition of the enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1][5][7]

    • Dilute the stock solution to the desired final concentrations.

  • Reaction Mixture:

    • Prepare a 50 μL reaction mixture containing the IDH2 R140Q or wild-type IDH2 enzyme, α-KG, and NADPH in a suitable buffer.[1]

    • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified period.

  • Measurement of NADPH:

    • Stop the reaction and measure the remaining NADPH. This is achieved by adding a catalytic excess of diaphorase and resazurin.[1][7]

    • Diaphorase uses the remaining NADPH to convert resazurin into the fluorescent product resorufin.

    • Measure the fluorescence of resorufin (Excitation: 544 nm, Emission: 590 nm).[7]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Biochemical Assay Workflow: NADPH Depletion Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - IDH2 enzyme - Substrates (α-KG, NADPH) Start->Prepare_Reagents Set_Up_Reaction Set up 50 µL Reaction Mixture Prepare_Reagents->Set_Up_Reaction Incubate Incubate at 37°C Set_Up_Reaction->Incubate Stop_Reaction Stop Reaction and Add Diaphorase/Resazurin Incubate->Stop_Reaction Measure_Fluorescence Measure Resorufin Fluorescence (Ex: 544 nm, Em: 590 nm) Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the NADPH depletion biochemical assay.

Cell-Based Assay: 2-HG Reduction in IDH2 R140Q-Expressing Cells

This assay quantifies the ability of this compound to penetrate cells and inhibit the production of 2-HG by the mutant IDH2 enzyme.

Principle: Treatment of cells expressing IDH2 R140Q with this compound will lead to a dose-dependent decrease in intracellular 2-HG levels.

Protocol:

  • Cell Culture:

    • Culture human glioblastoma U87 or TF-1 erythroleukemia cells engineered to express the IDH2 R140Q mutant.

  • Compound Treatment:

    • Plate the cells and treat with various concentrations of this compound for 48 hours.[1]

  • Measurement of 2-HG:

    • Harvest the cells and extract the metabolites.

    • Quantify the intracellular concentration of (R)-2-hydroxyglutarate using a suitable method, such as mass spectrometry.

  • Data Analysis:

    • Determine the EC50 value, the concentration of this compound that causes a 50% reduction in 2-HG levels, by plotting the 2-HG concentration against the this compound concentration.

Cellular Differentiation Assay in Primary AML Cells

This assay assesses the ability of this compound to induce differentiation in primary cancer cells, a key therapeutic outcome.

Principle: Inhibition of mutant IDH2 by this compound can reverse the differentiation block observed in IDH2 R140Q-mutant AML cells.

Protocol:

  • Cell Isolation:

    • Isolate primary bone marrow cells from AML patients with the IDH2 R140Q mutation.

  • Colony Formation Assay:

    • Plate the unfractionated nucleated cells in methylcellulose medium (e.g., Methocult H4434).[1][7]

    • Add this compound (e.g., 5 µM) directly to the medium.[1]

  • Incubation and Analysis:

    • Incubate the plates in a humidified incubator at 37°C for 13 days.[1][7]

    • Count the number of colonies containing at least 30 cells to assess the impact on cell proliferation and differentiation.[1][7]

    • Analyze cellular morphology to identify signs of differentiation.

Cellular Differentiation Assay Workflow Start Start Isolate_Cells Isolate Primary Bone Marrow Cells from IDH2 R140Q AML Patients Start->Isolate_Cells Plate_Cells Plate Cells in Methylcellulose Medium Isolate_Cells->Plate_Cells Add_Inhibitor Add this compound (e.g., 5 µM) Plate_Cells->Add_Inhibitor Incubate Incubate at 37°C for 13 Days Add_Inhibitor->Incubate Analyze_Colonies Count Colonies and Assess Cellular Differentiation Incubate->Analyze_Colonies End End Analyze_Colonies->End

Caption: Workflow for assessing cellular differentiation in primary AML cells.

Conclusion

This compound is a highly selective and potent allosteric inhibitor of the IDH2 R140Q mutant enzyme. Its mechanism of action, involving the stabilization of an inactive enzyme conformation, provides a strong basis for its selectivity over the wild-type enzyme. The robust biochemical and cellular assays detailed in this guide are essential tools for the continued investigation and development of targeted therapies against IDH-mutant cancers. The preclinical data for this compound provides a compelling proof-of-concept for the therapeutic potential of inhibiting mutant IDH2 to induce differentiation in cancer cells.

References

Preclinical Profile of AGI-6780 in Acute Myeloid Leukemia (AML) Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of AGI-6780, a first-in-class, selective, allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutation, in the context of Acute Myeloid Leukemia (AML). This compound was developed by Agios Pharmaceuticals as a targeted therapy for cancers harboring this specific mutation.[1][2] This document synthesizes available data on its mechanism of action, in vitro efficacy, and the experimental methodologies employed in its preclinical evaluation.

Core Mechanism of Action

Mutations in the IDH2 enzyme, particularly at the R140 residue, confer a neomorphic activity that leads to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in hematopoietic differentiation, a key driver of AML pathogenesis.[5][6][7]

This compound is a potent and selective small molecule that allosterically binds to the dimer interface of the mutant IDH2/R140Q enzyme.[3][8][9] This binding locks the enzyme in an open, inactive conformation, thereby inhibiting the production of 2-HG.[9][10] The reduction in intracellular 2-HG levels is hypothesized to restore normal histone and DNA methylation patterns, ultimately leading to the differentiation of AML blasts.[1][11]

Quantitative In Vitro Efficacy

The preclinical evaluation of this compound has demonstrated its potency and selectivity in various AML cell models. The following tables summarize the key quantitative data from these studies.

Enzyme Inhibition IC50 (nM) Reference
IDH2/R140Q mutant23 ± 1.7[8][12]
IDH2 Wild-Type (WT)190 ± 8.1[8][12]
Cell-Based Activity Cell Line IC50 / EC50 (nM) Assay Reference
2-HG ReductionTF-1/R140Q<202-HG levels in cell lines[13]
2-HG ReductionU87 (glioblastoma) expressing IDH2/R140Q11 ± 2.62-HG levels in cell lines[12]
2-HG ReductionTF-1 expressing IDH2/R140Q18 ± 0.512-HG levels in cell lines[12]
Selectivity vs. IDH1 mutantIDH1/R132H>1 mM2-HG levels in cell lines[12]

In Vivo Studies

A notable limitation in the preclinical development of this compound is the lack of reported in vivo studies.[1][11] The subsequent development and successful clinical translation of enasidenib (AG-221), a derivative of this compound, for the treatment of relapsed or refractory AML with IDH2 mutations, limited the further clinical progression of this compound.[1][11][14] Enasidenib has demonstrated efficacy in reducing 2-HG levels and inducing differentiation in in vivo xenograft models of human AML.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols used in the in vitro evaluation of this compound.

IDH Enzyme Activity Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH by quantifying the depletion of the cofactor NADPH.

  • Preparation of Reagents : this compound is prepared as a 10 mM stock solution in DMSO and then diluted to the desired final concentrations.

  • Reaction Mixture : The assay is typically performed in a 50 μL reaction volume containing the IDH enzyme (either mutant or wild-type).

  • Measurement : The conversion of α-ketoglutarate to 2-hydroxyglutarate by the mutant IDH2 enzyme consumes NADPH. The remaining NADPH at the end of the reaction is measured by adding a catalytic excess of diaphorase and resazurin. Diaphorase uses the remaining NADPH to convert resazurin into the fluorescent product resorufin.

  • Detection : The fluorescence of resorufin is measured at an excitation wavelength of 544 nm and an emission wavelength of 590 nm. The signal is inversely proportional to the IDH enzyme activity.[8][16]

Cellular 2-HG Measurement

This assay quantifies the intracellular levels of the oncometabolite 2-HG in response to this compound treatment.

  • Cell Culture and Treatment : AML cell lines (e.g., TF-1 erythroleukemia cells engineered to express IDH2/R140Q) are cultured under standard conditions.[8] Cells are treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).[12]

  • Metabolite Extraction : Intracellular metabolites are extracted from the cells, typically using a methanol-based lysis buffer.

  • Quantification by LC-MS : The levels of 2-HG in the cell extracts are quantified using liquid chromatography-mass spectrometry (LC-MS).[5]

AML Cell Differentiation Assays

These assays assess the ability of this compound to induce differentiation in AML cells.

  • Cell Source : Unfractionated nucleated bone marrow or peripheral blood cells from AML patients with the IDH2/R140Q mutation are used.[8][12]

  • Plating : Cells are plated in Methocult H4434 methylcellulose medium at a density of 10,000 cells per dish.

  • Treatment : this compound is directly added to the medium at a specified concentration (e.g., 5 μM).

  • Incubation : Dishes are incubated in a humidified incubator at 37°C.

  • Colony Counting : After 13 days, colonies containing at least 30 cells are counted to assess the impact on cell proliferation and differentiation.[8][12]

  • Cell Treatment : AML cells (e.g., primary patient samples) are treated with this compound.

  • Antibody Staining : Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers such as CD11b, CD14, and CD15.[15]

  • Analysis : The expression of these markers is quantified by flow cytometry to determine the percentage of differentiated cells.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows associated with the preclinical evaluation of this compound.

G cluster_0 Mutant IDH2 Signaling in AML cluster_1 Mechanism of this compound Action alpha_KG α-Ketoglutarate mutant_IDH2 Mutant IDH2 (R140Q) alpha_KG->mutant_IDH2 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH2->two_HG Neomorphic Activity alpha_KG_dependent_dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, Histone Demethylases) two_HG->alpha_KG_dependent_dioxygenases Inhibition epigenetic_dysregulation Epigenetic Dysregulation (DNA & Histone Hypermethylation) alpha_KG_dependent_dioxygenases->epigenetic_dysregulation Leads to differentiation_block Block in Hematopoietic Differentiation epigenetic_dysregulation->differentiation_block Causes AML_pathogenesis AML Pathogenesis differentiation_block->AML_pathogenesis AGI_6780 This compound mutant_IDH2_inhibited Mutant IDH2 (R140Q) AGI_6780->mutant_IDH2_inhibited Allosteric Inhibition two_HG_reduced Reduced 2-Hydroxyglutarate mutant_IDH2_inhibited->two_HG_reduced Blocks Production epigenetic_restoration Restoration of Epigenetic State two_HG_reduced->epigenetic_restoration Leads to differentiation_induction Induction of Differentiation epigenetic_restoration->differentiation_induction Allows therapeutic_effect Therapeutic Effect in AML Models differentiation_induction->therapeutic_effect

Caption: Signaling pathway of mutant IDH2 in AML and the mechanism of action of this compound.

G cluster_0 In Vitro Experimental Workflow for this compound start Start enzymatic_assay Enzymatic Assay (NADPH Depletion) start->enzymatic_assay cell_based_assay Cell-Based Assays start->cell_based_assay data_analysis Data Analysis and IC50/EC50 Determination enzymatic_assay->data_analysis tf1_cells TF-1 Cells (IDH2/R140Q) cell_based_assay->tf1_cells primary_aml_cells Primary AML Patient Samples (IDH2/R140Q) cell_based_assay->primary_aml_cells two_hg_measurement 2-HG Measurement (LC-MS) tf1_cells->two_hg_measurement differentiation_assay Differentiation Assay primary_aml_cells->differentiation_assay two_hg_measurement->data_analysis colony_formation Colony Formation (Methylcellulose) differentiation_assay->colony_formation flow_cytometry Flow Cytometry (CD11b, CD14, CD15) differentiation_assay->flow_cytometry colony_formation->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: A generalized workflow for the in vitro preclinical evaluation of this compound in AML models.

Conclusion

The preclinical data for this compound in AML models robustly demonstrate its intended mechanism of action as a potent and selective inhibitor of the IDH2/R140Q mutant enzyme. In vitro studies have consistently shown that this compound effectively reduces the production of the oncometabolite 2-HG and induces differentiation in AML cells harboring the target mutation. While the absence of in vivo data for this compound limited its direct clinical development, these foundational preclinical studies were instrumental in validating the therapeutic hypothesis of targeting mutant IDH2 in AML and paved the way for the successful development of its successor, enasidenib. This guide provides a detailed technical resource for understanding the pioneering preclinical work on this compound.

References

AGI-6780: A Chemical Probe for Interrogating Mutant IDH2 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isocitrate dehydrogenase 2 (IDH2) is a critical enzyme in cellular metabolism, and its mutation is a key driver in several cancers, including acute myeloid leukemia (AML). The discovery of small molecule inhibitors has provided powerful tools to study the function of mutant IDH2 and explore its therapeutic potential. This technical guide focuses on AGI-6780, a potent and selective inhibitor of the IDH2 R140Q mutant. We will delve into its mechanism of action, provide a comprehensive summary of its biochemical and cellular activity, and present detailed experimental protocols for its use as a chemical probe. This guide is intended for researchers, scientists, and drug development professionals investigating IDH2-mutant cancers.

Introduction to this compound

This compound is a cell-permeable small molecule that acts as a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1][2][3][4] Somatic point mutations in IDH2, particularly at the R140 residue, are frequently observed in various cancers, including acute myeloid leukemia (AML).[5] These mutations confer a neomorphic (new) function to the enzyme, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[7][8] this compound was developed to specifically target this mutant enzyme, thereby reducing 2-HG levels and restoring normal cellular processes.[4][6]

Mechanism of Action

This compound is an allosteric inhibitor, binding to the dimer interface of the IDH2 R140Q mutant enzyme.[4][6][9] This binding event locks the enzyme in an open, inactive conformation, preventing it from catalyzing the reduction of α-KG to 2-HG.[10] Crystallography studies have revealed the precise binding site of this compound, providing a structural basis for its inhibitory activity.[4][6] This allosteric mechanism contributes to its selectivity for the mutant enzyme over the wild-type (WT) IDH2.[9]

cluster_IDH2 Mutant IDH2 (R140Q) Dimer cluster_Inhibition Inhibition by this compound alpha_KG α-Ketoglutarate IDH2_R140Q IDH2 R140Q alpha_KG->IDH2_R140Q Substrate 2_HG 2-Hydroxyglutarate (Oncometabolite) IDH2_R140Q->2_HG Neomorphic Activity Inactive_IDH2 Inactive IDH2 R140Q (Open Conformation) IDH2_R140Q->Inactive_IDH2 Epigenetic_Changes DNA & Histone Hypermethylation 2_HG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases AGI_6780 This compound AGI_6780->IDH2_R140Q Allosteric Binding at Dimer Interface 2_HG_Reduction Reduced 2-HG Production Inactive_IDH2->2_HG_Reduction Prevents Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Leads to Restoration Restoration of Cellular Differentiation 2_HG_Reduction->Restoration Allows for

Figure 1: Mechanism of action of this compound in inhibiting mutant IDH2 and its downstream effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)Assay Type
Mutant IDH2 (R140Q)23 ± 1.7Enzymatic Assay[1][4]
Wild-Type IDH2190 ± 8.1Enzymatic Assay[1][4]

Table 2: Cellular Activity of this compound

Cell LineTargetIC50 (nM)Effect Measured
U87 Glioblastoma (expressing IDH2 R140Q)Mutant IDH2 (R140Q)11 ± 2.62-HG Inhibition[1]
TF-1 Erythroleukemia (expressing IDH2 R140Q)Mutant IDH2 (R140Q)18 ± 0.512-HG Inhibition[1]

Table 3: Selectivity Profile of this compound

Off-TargetIC50
IDH1 (R132H)>1 µM[1]
IDH1 (WT)>100,000 nM[11]
Lactate Dehydrogenase A (LDHA)>100,000 nM[11]
3-Phosphoglycerate Dehydrogenase (3PGDH)>100,000 nM[11]
Glutamate Dehydrogenase (GDH)>100,000 nM[11]
Glucose-6-Phosphate Dehydrogenase (G6PDH)>100,000 nM[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

IDH2 Enzymatic Assay (NADPH Depletion Assay)

This assay measures the enzymatic activity of IDH2 by monitoring the depletion of the cofactor NADPH.[1]

Materials:

  • Recombinant human IDH2 (WT or R140Q mutant)

  • This compound

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

  • 384-well plates

  • Plate reader with fluorescence capabilities (Ex/Em: 544/590 nm)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.[1]

  • Perform serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 24 µL of a solution containing IDH2 enzyme and NADPH in assay buffer to each well.

  • Initiate the reaction by adding 25 µL of a solution containing α-KG in assay buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining NADPH by adding a catalytic excess of diaphorase and resazurin.[1]

  • Incubate for a short period to allow for the conversion of resazurin to the fluorescent product, resorufin.

  • Read the fluorescence on a plate reader. The signal is proportional to the amount of NADPH remaining.

  • Calculate the percent inhibition and determine the IC50 value.

Start Start Prepare_Reagents Prepare this compound dilutions, IDH2 enzyme, NADPH, and α-KG Start->Prepare_Reagents Add_Inhibitor Add this compound/DMSO to 384-well plate Prepare_Reagents->Add_Inhibitor Add_Enzyme_Cofactor Add IDH2 enzyme and NADPH solution Add_Inhibitor->Add_Enzyme_Cofactor Initiate_Reaction Add α-KG solution to start the reaction Add_Enzyme_Cofactor->Initiate_Reaction Incubate_1 Incubate at room temperature Initiate_Reaction->Incubate_1 Stop_and_Develop Add diaphorase and resazurin to measure remaining NADPH Incubate_1->Stop_and_Develop Incubate_2 Short incubation for color development Stop_and_Develop->Incubate_2 Read_Fluorescence Read fluorescence (Ex/Em: 544/590 nm) Incubate_2->Read_Fluorescence Analyze_Data Calculate % inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the IDH2 enzymatic assay.

Cellular 2-HG Measurement

This protocol describes the measurement of intracellular 2-HG levels in cells treated with this compound.

Materials:

  • IDH2-mutant cell line (e.g., TF-1 R140Q)

  • This compound

  • Cell culture medium and supplements

  • Methanol

  • Water

  • Chloroform

  • LC-MS/MS system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 48 hours).

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells and extract metabolites using a cold methanol/water/chloroform extraction method.

  • Centrifuge the samples to pellet cellular debris.

  • Collect the aqueous layer containing the polar metabolites.

  • Analyze the samples by LC-MS/MS to quantify 2-HG levels.

  • Normalize the 2-HG levels to the cell number or protein concentration.

  • Calculate the percent reduction in 2-HG and determine the IC50 value.

Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in IDH2-mutant leukemia cells.[1][4]

Materials:

  • TF-1 erythroleukemia cells expressing IDH2 R140Q

  • This compound

  • Erythropoietin (EPO)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Flow cytometer

  • Antibodies for differentiation markers (e.g., CD11b, CD14 for myeloid differentiation; Glycophorin A for erythroid differentiation)

  • Benzidine solution for hemoglobin staining (for erythroid differentiation)

Procedure:

  • Culture TF-1 R140Q cells in the presence of various concentrations of this compound or DMSO.

  • Induce differentiation by adding EPO to the culture medium.[1]

  • Incubate the cells for several days (e.g., 4-6 days).

  • Assess differentiation by:

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against differentiation markers and analyze them using a flow cytometer.

    • Morphological Analysis: Prepare cytospins of the cells and stain with Wright-Giemsa to observe morphological changes indicative of differentiation.

    • Hemoglobin Staining: For erythroid differentiation, stain the cells with benzidine solution to detect hemoglobin-positive cells.[1]

  • Quantify the percentage of differentiated cells in each treatment condition.

Signaling Pathways and Cellular Effects

Mutant IDH2, through the production of 2-HG, impacts several downstream signaling pathways. This compound, by inhibiting 2-HG production, can reverse these effects.

  • Epigenetic Regulation: 2-HG inhibits TET family DNA demethylases and Jumonji C domain-containing histone demethylases, leading to DNA and histone hypermethylation.[12] this compound treatment has been shown to reverse this hypermethylation phenotype.[12]

  • Cellular Differentiation: The epigenetic alterations caused by 2-HG lead to a block in cellular differentiation, a hallmark of IDH-mutant cancers.[7] this compound treatment of IDH2 R140Q-mutant leukemia cells restores their ability to differentiate in response to appropriate stimuli.[1][4][6]

  • Downstream Signaling: Recent studies suggest that IDH2 mutations can also alter intracellular signaling pathways, including augmented responses to inflammatory ligands like IL-1β, potentially through the NF-κB and p38 pathways.[13] Inhibition of mutant IDH2 can modulate these signaling responses.[13]

Mutant_IDH2 Mutant IDH2 (R140Q) 2_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH2->2_HG AGI_6780 This compound AGI_6780->Mutant_IDH2 Inhibits Restored_Differentiation Restored Cellular Differentiation AGI_6780->Restored_Differentiation Normalized_Signaling Normalized Signaling AGI_6780->Normalized_Signaling Epigenetic_Dysregulation Epigenetic Dysregulation (DNA/Histone Hypermethylation) 2_HG->Epigenetic_Dysregulation Altered_Signaling Altered Intracellular Signaling (e.g., IL-1β response) 2_HG->Altered_Signaling Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Altered_Signaling->Leukemogenesis Therapeutic_Effect Potential Therapeutic Effect Restored_Differentiation->Therapeutic_Effect Normalized_Signaling->Therapeutic_Effect

Figure 3: Signaling pathways affected by mutant IDH2 and their reversal by this compound.

Conclusion

This compound is a valuable chemical probe for studying the function of the IDH2 R140Q mutant. Its high potency and selectivity, coupled with its demonstrated ability to reduce 2-HG levels and induce cellular differentiation, make it an essential tool for researchers in the field of cancer metabolism and epigenetics. The experimental protocols and data provided in this guide are intended to facilitate its effective use in elucidating the role of mutant IDH2 in cancer and in the development of novel therapeutic strategies.

References

Methodological & Application

Determining the IC50 of AGI-6780 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-6780 is a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) mutant enzyme, specifically targeting the R140Q mutation commonly found in various cancers.[1][2][3] Normal IDH2 enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG). However, the R140Q mutation confers a neomorphic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4] Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[4][5] this compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme, thereby blocking the production of 2-HG.[4][6] This targeted inhibition can induce cellular differentiation in cancer cells, making this compound a promising therapeutic agent.[1][3][7]

These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-response studies in drug development. The following sections detail the necessary protocols and data presentation for accurate and reproducible IC50 determination.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various cancer cell lines and enzyme assays. This data provides a reference for expected potency and aids in the selection of appropriate cell models and concentration ranges for experimental studies.

Cell Line/EnzymeCancer Type/ContextIC50 (nM)Notes
IDH2 R140Q (enzyme)-23 ± 1.7Potent and selective inhibition of the mutant enzyme.[1]
IDH2 WT (enzyme)-190 ± 8.1Demonstrates selectivity for the mutant over wild-type.[1]
U87 glioblastomaGlioblastoma (expressing IDH2 R140Q)11 ± 2.6Inhibition of 2-HG formation in cells.[1][6]
TF-1Erythroleukemia (expressing IDH2 R140Q)18 ± 0.51Inhibition of 2-HG formation and induction of differentiation.[1][6]
IDH1 R132H (enzyme)->1000High selectivity against the common IDH1 mutation.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of this compound and the process of determining its IC50, the following diagrams are provided.

AGI6780_Mechanism cluster_0 Normal Cell Metabolism cluster_1 Cancer Cell with IDH2 Mutation Isocitrate Isocitrate IDH2_WT IDH2 (Wild-Type) Isocitrate->IDH2_WT NADP+ to NADPH aKG α-Ketoglutarate IDH2_WT->aKG aKG_mutant α-Ketoglutarate IDH2_R140Q IDH2 R140Q (Mutant) aKG_mutant->IDH2_R140Q NADPH to NADP+ Two_HG 2-Hydroxyglutarate (Oncometabolite) Differentiation_Block Differentiation Block & Tumorigenesis Two_HG->Differentiation_Block IDH2_R140Q->Two_HG AGI6780 This compound AGI6780->IDH2_R140Q Inhibition

Mechanism of this compound action.

IC50_Workflow start Start cell_culture 1. Cell Culture (e.g., U87-IDH2 R140Q) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep 3. This compound Preparation (Serial Dilutions) cell_seeding->drug_prep treatment 4. Cell Treatment (Incubate for 48-72h) cell_seeding->treatment drug_prep->treatment viability_assay 5. Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay readout 6. Measure Signal (Luminescence) viability_assay->readout data_analysis 7. Data Analysis (Normalize to control) readout->data_analysis curve_fitting 8. Dose-Response Curve Fitting data_analysis->curve_fitting ic50_determination 9. IC50 Determination curve_fitting->ic50_determination end End ic50_determination->end

Experimental workflow for IC50 determination.

Experimental Protocols

The following protocols provide a detailed methodology for determining the IC50 of this compound using two common cell viability assays: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT Assay.

Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8][9]

Materials:

  • Cancer cell line of interest (e.g., U87 glioblastoma cells engineered to express IDH2 R140Q)

  • Complete cell culture medium

  • This compound (stock solution in DMSO, e.g., 10 mM)[1]

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

  • Orbital shaker

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 1,000-10,000 cells/well.

    • Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from your stock solution. A 2- to 10-fold serial dilution is recommended to cover a broad concentration range.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • CellTiter-Glo® Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8][10]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[8][10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis and IC50 Calculation:

    • Subtract the average background luminescence (medium only wells) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.

Protocol 2: IC50 Determination using MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Clear 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader capable of measuring absorbance at 490 nm or 570 nm.[11]

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in Protocol 1, using a clear 96-well plate.

  • This compound Treatment:

    • Follow the same procedure as described in Protocol 1.

  • MTT Assay:

    • After the incubation period with this compound, add 10-20 µL of MTT solution to each well.[11]

    • Incubate the plate for 4-6 hours at 37°C in a humidified incubator until a purple precipitate is visible.[11]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes at a low speed to ensure complete dissolution.[11]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[11]

  • Data Analysis and IC50 Calculation:

    • Subtract the average absorbance of the blank wells (medium with MTT and DMSO, but no cells) from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (set to 100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model to fit the dose-response curve and determine the IC50 value.

Conclusion

The protocols and data presented in these application notes provide a robust framework for determining the IC50 of this compound in various cancer cell lines. Accurate IC50 determination is a fundamental step in the preclinical evaluation of this targeted therapeutic agent. By understanding its mechanism of action and employing standardized in vitro assays, researchers can effectively assess the potency and selectivity of this compound, contributing to the advancement of novel cancer therapies.

References

AGI-6780: Application Notes for Solubility and Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-6780 is a potent and selective allosteric inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the R140Q mutation.[1][2][3] This mutation is a key driver in several cancers, including acute myeloid leukemia (AML). This compound inhibits the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), leading to the differentiation of cancer cells.[1][4] Proper handling and preparation of this compound are crucial for reliable and reproducible experimental results. These application notes provide detailed protocols for solubilization and stock solution preparation for both in vitro and in vivo studies.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₈F₃N₃O₃S₂
Molecular Weight481.5 g/mol [2]
CAS Number1432660-47-3[2]
AppearanceCrystalline solid[2]

Solubility Data

This compound exhibits solubility in various organic solvents but is practically insoluble in water.[3][5] The choice of solvent is critical for preparing stable and effective solutions. Below is a summary of solubility data in common laboratory solvents.

SolventSolubility (mg/mL)Molar EquivalentNotes
DMSO≥ 29 mg/mL[5][6][7]~60.23 mM[5][6][7]Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1][6]
DMF30 mg/mL[2]~62.3 mM
Ethanol5 - 87 mg/mL[2][3]~10.4 - 180.7 mM[3]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/mL[2]~0.415 mM
WaterInsoluble (< 0.1 mg/mL)[3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common practice for in vitro experiments such as cell-based assays.[5][6]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.815 mg of this compound (Molecular Weight = 481.5 g/mol ).

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, if you weighed 4.815 mg, add 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]

  • Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability.[1][2] The solution is stable for at least one month at -20°C and up to a year at -80°C.[1]

G cluster_workflow Workflow for 10 mM this compound Stock Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso 4.815 mg for 1 mL dissolve 3. Vortex to Dissolve add_dmso->dissolve Completely dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Prevent freeze-thaw store 5. Store at -20°C or -80°C aliquot->store Long-term stability

Workflow for preparing a 10 mM this compound stock solution.

Protocol 2: Preparation of a Working Solution for In Vivo Studies

For in vivo experiments, this compound needs to be formulated in a biocompatible vehicle. The following is an example of a formulation for a clear solution.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO.

  • Vehicle Preparation: In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition:

    • 10% DMSO (containing the dissolved this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mixing: Mix thoroughly after the addition of each component. The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[6]

  • Usage: It is recommended to prepare this working solution fresh on the day of use for optimal results.[1][6]

Signaling Pathway Inhibition by this compound

This compound acts by inhibiting the neomorphic activity of mutant IDH2 (R140Q), which catalyzes the conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation.[4] By inhibiting mutant IDH2, this compound reduces 2-HG levels, thereby restoring normal epigenetic regulation and promoting cellular differentiation.[1][4]

G cluster_pathway This compound Mechanism of Action mutant_idh2 Mutant IDH2 (R140Q) two_hg 2-Hydroxyglutarate (Oncometabolite) mutant_idh2->two_hg Neomorphic Activity alpha_kg α-Ketoglutarate alpha_kg->mutant_idh2 dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, KDMs) two_hg->dioxygenases Inhibition agi_6780 This compound agi_6780->mutant_idh2 Inhibition epigenetics Epigenetic Alterations (Hypermethylation) dioxygenases->epigenetics Prevents differentiation_block Block in Cellular Differentiation epigenetics->differentiation_block differentiation Cellular Differentiation differentiation_block->differentiation Reversal by this compound

Mechanism of this compound in inhibiting mutant IDH2 signaling.

Stability and Storage

Proper storage of this compound is essential to maintain its potency and ensure the reliability of experimental outcomes.

  • Powder: Store the lyophilized powder at -20°C, desiccated.[3][5] In this form, it is stable for at least 3 years.[1][3]

  • Stock Solutions: Aliquot and store stock solutions at -20°C for up to one month or -80°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[1]

Conclusion

These application notes provide a comprehensive guide for the effective use of this compound in research settings. Adherence to these protocols for solubility, stock solution preparation, and storage will contribute to the accuracy and reproducibility of studies investigating the therapeutic potential of inhibiting mutant IDH2. For any specific experimental setups, further optimization may be required. Always refer to the manufacturer's specific recommendations for the lot of this compound being used.

References

AGI-6780: Inducing Cellular Differentiation in IDH2-Mutant Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

AGI-6780 is a potent and selective small-molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme, a common mutation found in various cancers, including acute myeloid leukemia (AML).[1][2][3][4][5] This mutation confers a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[5] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis. This compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme, which locks it in an inactive conformation.[4][5][6] This targeted inhibition of the IDH2 R140Q mutant leads to a reduction in 2-HG levels, thereby restoring normal cellular differentiation processes.[1][7] These application notes provide an overview of this compound's mechanism and detailed protocols for its use in in vitro cell differentiation studies.

Mechanism of Action

Mutations in the IDH2 gene, particularly at the R140 residue, are frequently observed in AML.[2] The resulting mutant IDH2 enzyme gains the ability to convert α-ketoglutarate (α-KG) to 2-HG. This compound selectively binds to an allosteric site at the dimer interface of the IDH2 R140Q mutant enzyme.[4][5] This binding event stabilizes the enzyme in an open, inactive conformation, preventing the catalytic activity responsible for 2-HG production.[6] The subsequent decrease in intracellular 2-HG levels alleviates the block on hematopoietic differentiation, allowing leukemia cells to mature into granulocytic and macrophage-like cells.[7][8]

cluster_0 Normal Cell cluster_1 Cancer Cell with IDH2 R140Q Mutation cluster_2 Treatment with this compound Wild-Type_IDH2 Wild-Type IDH2 Alpha-KG α-Ketoglutarate Wild-Type_IDH2->Alpha-KG Product Isocitrate Isocitrate Isocitrate->Wild-Type_IDH2 Substrate Mutant_IDH2 Mutant IDH2 (R140Q) Oncometabolite_2HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Mutant_IDH2->Oncometabolite_2HG Neomorphic Activity Differentiation_Block Block in Cellular Differentiation Oncometabolite_2HG->Differentiation_Block Alpha-KG_mut α-Ketoglutarate Alpha-KG_mut->Mutant_IDH2 Substrate This compound This compound Mutant_IDH2_Inhibited Mutant IDH2 (R140Q) (Inactive Conformation) This compound->Mutant_IDH2_Inhibited Allosteric Inhibition Reduced_2HG Reduced 2-HG Mutant_IDH2_Inhibited->Reduced_2HG Restored_Differentiation Restored Cellular Differentiation Reduced_2HG->Restored_Differentiation

Figure 1: Mechanism of this compound in IDH2-mutant cells.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound.

Table 1: Inhibitory Activity of this compound

Target EnzymeIC50 (nM)Reference
IDH2 R140Q mutant23 ± 1.7[1]
Wild-Type IDH2190 ± 8.1[1]
IDH1 R132H mutant> 1,000,000[1]

Table 2: Cellular Activity of this compound

Cell Line/ConditionAssayIC50/EC50 (nM)Reference
U87 glioblastoma cells (expressing IDH2 R140Q)2-HG formation11 ± 2.6[1]
TF-1 erythroleukemia cells (expressing IDH2 R140Q)2-HG formation18 ± 0.51[1]
Cell lines overexpressing IDH2 R140Q2-HG reduction20[9]

Experimental Protocols

Protocol 1: In Vitro IDH2 Enzymatic Assay (NADPH Depletion)

This protocol is designed to measure the enzymatic activity of mutant IDH2 and the inhibitory effect of this compound by monitoring NADPH depletion.

Materials:

  • Recombinant human IDH2 R140Q enzyme

  • This compound (stock solution in DMSO)

  • α-ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

  • 384-well assay plates

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.[1][4]

  • Create a serial dilution of this compound in DMSO to achieve the desired final concentrations.

  • In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

  • Add the IDH2 R140Q enzyme to each well and incubate for a specified pre-incubation time (e.g., 1 hour or 16 hours) at room temperature to allow for slow-tight binding.

  • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH. The final reaction volume is typically 50 µL.[1][4]

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining NADPH. This can be done by adding a catalytic excess of diaphorase and resazurin.[1][4] Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent resorufin.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Start Start Prepare_Reagents Prepare this compound dilutions, enzyme, and substrates Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound/DMSO into assay plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add IDH2 R140Q enzyme Dispense_Inhibitor->Add_Enzyme Pre-incubate Pre-incubate to allow for inhibitor binding Add_Enzyme->Pre-incubate Initiate_Reaction Add α-KG and NADPH Pre-incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_and_Develop Add diaphorase and resazurin Incubate_Reaction->Stop_and_Develop Measure_Fluorescence Read fluorescence Stop_and_Develop->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro IDH2 enzymatic assay.

Protocol 2: Cell-Based 2-HG Measurement

This protocol describes how to measure the effect of this compound on the intracellular levels of 2-HG in IDH2 R140Q mutant cell lines.

Materials:

  • IDH2 R140Q expressing cells (e.g., TF-1 or U87 cells)

  • Appropriate cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Culture the IDH2 R140Q expressing cells under standard conditions.

  • Seed the cells in multi-well plates and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 48 hours).[1]

  • After treatment, harvest the cells and perform cell counting to normalize the results.

  • Extract the intracellular metabolites by lysing the cells and quenching metabolic activity (e.g., using a cold methanol/water solution).

  • Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

  • Analyze the 2-HG levels in the supernatant using a suitable method, such as LC-MS/MS.

  • Normalize the 2-HG levels to the cell number for each condition.

  • Calculate the percent reduction in 2-HG for each this compound concentration and determine the EC50 value.

Protocol 3: In Vitro Cell Differentiation Assay

This protocol is for assessing the ability of this compound to induce differentiation in hematopoietic cells, such as primary AML patient samples or the TF-1 erythroleukemia cell line.

Materials:

  • Primary human AML cells with IDH2 R140Q mutation or TF-1 cells expressing IDH2 R140Q

  • Methocult™ H4434 methylcellulose medium (or similar)

  • This compound

  • Appropriate cytokines for differentiation (e.g., EPO for TF-1 cells)

  • Cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare a working solution of this compound.

  • For primary AML cells, isolate mononuclear cells from bone marrow or peripheral blood samples.

  • Plate the cells (e.g., 10^4 cells/dish) in duplicate in methylcellulose medium containing the desired concentration of this compound (e.g., 5 µM) or DMSO control.[1][4]

  • For TF-1 cells, pre-treat the cells with this compound (e.g., 0.2 µM and 1 µM) before inducing differentiation with erythropoietin (EPO).[1]

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2.

  • After a suitable incubation period (e.g., 13-14 days for primary AML cells), count the number of colonies containing at least 30 cells.[1][4]

  • Assess cellular differentiation by morphological analysis of the colonies (e.g., Wright-Giemsa staining) or by flow cytometry for differentiation markers (e.g., CD11b, CD14 for myeloid differentiation).

  • For TF-1 cells, assess erythroid differentiation by observing the color change of the cell pellet (hemoglobinization) or by measuring the expression of differentiation-associated genes like KLF1 and HBG.[1]

Isolate_Cells Isolate primary AML cells or culture TF-1 cells Plate_Cells Plate cells in methylcellulose medium Isolate_Cells->Plate_Cells Treat_Cells Add this compound or DMSO Plate_Cells->Treat_Cells Induce_Differentiation Add cytokines (e.g., EPO) if required Treat_Cells->Induce_Differentiation Incubate Incubate for 13-14 days Induce_Differentiation->Incubate Assess_Differentiation Assess differentiation: - Colony counting - Morphology (staining) - Flow cytometry (markers) - Gene expression Incubate->Assess_Differentiation

References

Application Notes & Protocols for AGI-6780 Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-6780 is a potent and selective allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1][2][3] This mutation is a gain-of-function alteration found in several cancers, including acute myeloid leukemia (AML), that leads to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[4] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[4][5] this compound binds to the dimer interface of the mutant IDH2 enzyme, locking it in an inactive conformation and subsequently reducing 2-HG levels.[4][6] This restores normal cellular differentiation and offers a targeted therapeutic strategy.[3][4][7]

While this compound demonstrates significant promise as a monotherapy, combination therapies are increasingly being explored to enhance anti-cancer efficacy and overcome potential resistance mechanisms.[8][9] Combining this compound with other agents that target complementary or parallel signaling pathways can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.

These application notes provide detailed protocols for designing and executing in vitro and in vivo drug synergy studies with this compound. The methodologies described herein are designed to enable researchers to quantitatively assess the interaction between this compound and other therapeutic agents, identify synergistic combinations, and elucidate the underlying mechanisms of action.

Signaling Pathways and Rationale for Synergy

This compound's primary mechanism of action is the inhibition of mutant IDH2 and the subsequent reduction of 2-HG. This leads to the reversal of hypermethylation and the induction of cellular differentiation.[5] Potential synergistic partners for this compound often target distinct but complementary cellular processes.

A key rationale for combination therapy is to target both the epigenetic dysregulation caused by mutant IDH2 and other critical cancer pathways. For instance, combining this compound with hypomethylating agents like azacitidine has shown synergy with other IDH inhibitors.[8] Another approach is to combine this compound with cytotoxic agents or inhibitors of other signaling pathways crucial for cancer cell survival and proliferation.

AGI-6780_Signaling_Pathway cluster_0 Mutant IDH2 Pathway cluster_1 Therapeutic Intervention alpha_KG α-Ketoglutarate mut_IDH2 Mutant IDH2 (R140Q) alpha_KG->mut_IDH2 2_HG 2-Hydroxyglutarate (Oncometabolite) mut_IDH2->2_HG TET_enzymes TET Enzymes (e.g., TET2) 2_HG->TET_enzymes Inhibition Hypermethylation DNA & Histone Hypermethylation TET_enzymes->Hypermethylation Inhibition of Demethylation Diff_Block Differentiation Block Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis AGI_6780 This compound AGI_6780->mut_IDH2 Allosteric Inhibition Synergistic_Agent Synergistic Agent (e.g., Azacitidine, Venetoclax) Synergistic_Agent->Leukemogenesis Inhibition of parallel survival pathways

Figure 1: this compound mechanism of action and rationale for synergy.

Experimental Design and Workflow

A typical workflow for assessing the synergistic potential of this compound in combination with another drug involves a series of in vitro experiments followed by in vivo validation for promising combinations.

Experimental_Workflow Start Start: Hypothesis Generation Cell_Line_Selection 1. Cell Line Selection (IDH2 R140Q mutant) Start->Cell_Line_Selection Single_Agent_Titration 2. Single-Agent Dose-Response (Determine IC50 for each drug) Cell_Line_Selection->Single_Agent_Titration Combination_Matrix 3. In Vitro Combination Matrix Assay (Fixed ratio or checkerboard) Single_Agent_Titration->Combination_Matrix Viability_Assay 4. Cell Viability/Proliferation Assay (e.g., MTS, CellTiter-Glo) Combination_Matrix->Viability_Assay Data_Analysis 5. Synergy Analysis (Chou-Talalay method - CI) Viability_Assay->Data_Analysis Synergy_Decision Synergistic Combination? Data_Analysis->Synergy_Decision Mechanism_Studies 6. Mechanistic Studies (e.g., Apoptosis, Cell Cycle, Western Blot) Synergy_Decision->Mechanism_Studies Yes End End: Confirmed Synergy Synergy_Decision->End No/Antagonistic In_Vivo_Validation 7. In Vivo Xenograft Model Validation Mechanism_Studies->In_Vivo_Validation In_Vivo_Validation->End

Figure 2: General workflow for this compound drug synergy studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Single-Agent Dose-Response Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the potential synergistic agent as single agents.

Materials:

  • IDH2 R140Q mutant cancer cell line (e.g., TF-1 R140Q)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)[1][10]

  • Partner drug (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation:

    • Prepare a 2X serial dilution series of this compound and the partner drug in complete medium. A typical concentration range would span from low nanomolar to high micromolar, centered around the expected IC50.

  • Drug Treatment:

    • Add 100 µL of the 2X drug dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate for a predetermined duration (e.g., 72 or 96 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required.

    • Read the plate on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curves (percent viability vs. log drug concentration) using non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.

    • Calculate the IC50 value for each drug.

Protocol 2: In Vitro Drug Combination (Synergy) Assay

Objective: To assess the synergistic, additive, or antagonistic effect of combining this compound with a partner drug.

Methodology: This protocol utilizes the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[8][11]

Procedure:

  • Experimental Setup:

    • Design a dose-response matrix in a 96-well plate format. This can be a "checkerboard" layout where concentrations of this compound vary along the rows and concentrations of the partner drug vary along the columns.

    • Alternatively, a fixed-ratio design can be used, where the drugs are combined at a constant ratio of their IC50 values (e.g., 1:1, 1:2, 2:1).

  • Cell Seeding and Drug Treatment:

    • Follow the cell seeding procedure from Protocol 1.

    • Prepare 2X drug solutions for single agents and combinations.

    • Add 100 µL of the appropriate 2X drug solutions to the wells.

    • Incubate for the same duration as the single-agent assay.

  • Viability Assessment:

    • Perform the cell viability assay as described in Protocol 1.

  • Synergy Analysis:

    • Use software like CompuSyn or SynergyFinder to analyze the dose-response data.[12]

    • Input the dose and effect data for the single agents and the combinations.

    • The software will calculate the CI values for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% fraction affected or inhibition).

Chou_Talalay_CI Input Input Data: Dose-Effect curves for Drug A, Drug B, and A+B Median_Effect Median-Effect Equation (Chou-Talalay) Input->Median_Effect CI_Calc Combination Index (CI) Calculation CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Median_Effect->CI_Calc CI_Value CI Value CI_Calc->CI_Value Synergy Synergism (CI < 1) CI_Value->Synergy < 1 Additive Additive Effect (CI = 1) CI_Value->Additive = 1 Antagonism Antagonism (CI > 1) CI_Value->Antagonism > 1

Figure 3: Logical flow of the Chou-Talalay Combination Index (CI) method.
Protocol 3: In Vivo Xenograft Synergy Study

Objective: To validate the in vitro synergistic effects of this compound and a partner drug in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • IDH2 R140Q mutant cancer cells

  • This compound formulation for in vivo use

  • Partner drug formulation for in vivo use

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject IDH2 R140Q mutant cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Groups:

    • Randomize mice into four treatment groups:

      • Vehicle Control

      • This compound alone

      • Partner Drug alone

      • This compound + Partner Drug

  • Drug Administration:

    • Administer drugs and vehicle according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Doses should be based on previous single-agent in vivo efficacy studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size.

    • Compare the tumor growth inhibition (TGI) between the combination group and the single-agent groups.

    • Statistical analysis (e.g., two-way ANOVA) should be performed to determine the significance of the combination effect.[13][14]

Data Presentation

Quantitative data from synergy studies should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Single-Agent In Vitro Efficacy

Cell LineCompoundIC50 (nM) [95% CI]
TF-1 R140QThis compound23 ± 1.7
TF-1 R140QDrug XValue
U87 R140QThis compound11 ± 2.6
U87 R140QDrug XValue

Note: IC50 values for this compound are representative and sourced from existing literature.[1]

Table 2: In Vitro Combination Synergy Analysis (Chou-Talalay Method)

Cell LineCombinationEffect Level (Fa)Combination Index (CI)Interpretation
TF-1 R140QThis compound + Drug X0.50ValueSynergy, etc.
TF-1 R140QThis compound + Drug X0.75ValueSynergy, etc.
TF-1 R140QThis compound + Drug X0.90ValueSynergy, etc.
U87 R140QThis compound + Drug X0.50ValueSynergy, etc.
U87 R140QThis compound + Drug X0.75ValueSynergy, etc.
U87 R140QThis compound + Drug X0.90ValueSynergy, etc.

Table 3: In Vivo Xenograft Study Summary

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)p-value vs. Controlp-value vs. Combination
Vehicle ControlValueN/AN/AValue
This compoundValueValueValueValue
Drug XValueValueValueValue
This compound + Drug XValueValueValueN/A

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the systematic evaluation of this compound in combination with other anti-cancer agents. By employing rigorous experimental design and quantitative analysis, researchers can effectively identify and validate synergistic drug combinations, paving the way for more effective therapeutic strategies for patients with IDH2-mutant cancers.

References

Measuring the Impact of AGI-6780: Analytical Methods for 2-HG Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Somatic point mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes confer a neomorphic activity that results in the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG is a key driver in the pathogenesis of several cancers, including acute myeloid leukemia (AML) and gliomas.[2][3] AGI-6780 is a potent and selective allosteric inhibitor of the mutant IDH2 enzyme, specifically targeting the R140Q mutation.[1][4][5] It binds to the dimer interface, locking the enzyme in an inactive conformation and subsequently reducing 2-HG levels.[1][3][5] Monitoring the intracellular concentration of 2-HG is a critical pharmacodynamic biomarker for assessing the efficacy of this compound and other IDH inhibitors.[6][7] This document provides detailed protocols for the two primary analytical methods used for 2-HG quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays.

Introduction to this compound and 2-HG

This compound is a small molecule inhibitor that selectively targets the IDH2 R140Q mutant with high potency (IC50 of ~23 nM).[4][8] It shows significantly less activity against the wild-type IDH2 enzyme.[4][5] By inhibiting the neomorphic activity of mutant IDH2, this compound effectively decreases the production of 2-HG in cancer cells.[8] This reduction in 2-HG levels can reverse the epigenetic alterations and differentiation block induced by the oncometabolite, promoting the differentiation of leukemic cells.[2][4] Therefore, accurate and robust methods for measuring 2-HG levels are essential for preclinical and clinical evaluation of this compound.

Signaling Pathway of this compound Action

Mutations in the IDH2 enzyme, such as R140Q, alter its active site, leading to a gain-of-function that allows for the NADPH-dependent reduction of α-ketoglutarate to 2-HG. This compound is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2 enzyme.[1][5] This binding event stabilizes an inactive conformation of the enzyme, thereby preventing the conversion of α-KG to 2-HG.

G cluster_0 Mitochondrial Matrix cluster_1 IDH2 Enzymes cluster_2 Therapeutic Intervention Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH2_WT TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG Mutant IDH2 (R140Q) aKG->TwoHG NADPH -> NADP+ NADPH NADPH NADP NADP+ IDH2_WT Wild-Type IDH2 IDH2_mut Mutant IDH2 (R140Q) AGI6780 This compound AGI6780->IDH2_mut Allosteric Inhibition

Figure 1: Mechanism of this compound inhibition of mutant IDH2 and 2-HG production.

Analytical Methods for 2-HG Measurement

The two most common methods for quantifying 2-HG levels are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays.

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for 2-HG analysis due to its high sensitivity, specificity, and ability to distinguish between the D- and L-enantiomers of 2-HG.[9][10] The ability to separate these enantiomers is crucial as mutant IDH produces D-2-HG, while L-2-HG can accumulate under hypoxic conditions.[10]

2. Enzymatic Assays

Enzymatic assays offer a more rapid, cost-effective, and high-throughput alternative to LC-MS/MS.[11][12] These assays are based on the conversion of D-2-HG to α-KG by the enzyme D-2-hydroxyglutarate dehydrogenase (D-2-HGDH), which is coupled to the reduction of a substrate that can be measured colorimetrically or fluorometrically.[12] While generally specific for D-2-HG, these assays cannot distinguish between the two enantiomers if L-2-HGDH is used.

Experimental Workflow for 2-HG Measurement

The general workflow for measuring intracellular 2-HG levels following this compound treatment involves several key steps, from cell culture to data analysis.

G start Start: Seed IDH2-mutant cells (e.g., TF-1 R140Q) treatment Treat cells with this compound (e.g., 0.1 - 1 µM) and controls (DMSO) start->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation harvest Harvest cells by centrifugation incubation->harvest wash Wash cells with cold PBS harvest->wash quench Quench metabolism (e.g., with liquid nitrogen) wash->quench extract Metabolite Extraction (e.g., 80% methanol) quench->extract separate Separate soluble metabolites (centrifugation) extract->separate dry Dry metabolite extract separate->dry analysis Analysis dry->analysis lcms LC-MS/MS analysis->lcms High Sensitivity & Enantiomer Separation enzymatic Enzymatic Assay analysis->enzymatic High Throughput data Data Acquisition & Analysis lcms->data enzymatic->data end End: Quantify 2-HG levels data->end

References

Application Notes and Protocols for AGI-6780 In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-6780 is a potent and selective allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1][2] This mutation is a gain-of-function alteration found in several cancers, including acute myeloid leukemia (AML). The mutant enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases.[3][4] This inhibition leads to widespread DNA and histone hypermethylation, causing a block in cellular differentiation.[5] this compound specifically binds to the dimer interface of the mutant IDH2 enzyme, inhibiting the production of 2-HG.[1][2] The subsequent reduction in 2-HG levels reverses the epigenetic blockade, restoring normal gene expression and inducing the differentiation of cancer cells.[5]

These application notes provide detailed protocols for the in vivo administration of this compound via intraperitoneal and oral routes, based on preclinical studies.

Data Presentation

Table 1: In Vivo Administration Routes and Dosages of this compound and a Similar IDH2 Inhibitor

CompoundAdministration RouteSpeciesDosageVehicleStudy Context
This compound Intraperitoneal (IP) InjectionMouse25 mg/kg/dayDMSO diluted in PBSTriple-Negative Breast Cancer Xenograft[6]
50 mg/kg/day
Enasidenib (AG-221) Oral GavageMouse10 mg/kg (BID)Not SpecifiedAML Xenograft[5][7]
100 mg/kg (BID)
5 mg/kg (QD)Not SpecifiedAML Xenograft[8]
15 mg/kg (QD)
45 mg/kg (QD)

BID: twice daily; QD: once daily

Table 2: Suggested Formulations for this compound In Vivo Administration

Administration RouteFormulationSolubilityNotes
Intraperitoneal (IP) Injection This compound dissolved in DMSO, then diluted with sterile PBS to a final DMSO concentration of ≤10%.Vehicle dependentThe final concentration of DMSO should be minimized to avoid toxicity.[4][9] A pilot study to determine tolerability is recommended.
Oral Gavage 10% DMSO in Corn Oil≥ 2.5 mg/mL[10]Prepare fresh daily. If the continuous dosing period exceeds half a month, use with caution.[10]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[10]Prepare fresh daily.[10]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the mutant IDH2 enzyme and the subsequent reversal of its downstream epigenetic effects.

AGI_6780_Pathway cluster_0 Mitochondrion cluster_1 Nucleus mutant_IDH2 Mutant IDH2 (R140Q) alpha_KG α-Ketoglutarate (α-KG) two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) mutant_IDH2->two_HG Neomorphic Conversion TET2 TET2 (DNA Demethylase) two_HG->TET2 Inhibition JmjC JmjC Histone Demethylases two_HG->JmjC Inhibition AGI_6780 This compound AGI_6780->mutant_IDH2 Differentiation Cell Differentiation AGI_6780->Differentiation Promotes DNA_hypermethylation DNA Hypermethylation TET2->DNA_hypermethylation Prevents Histone_hypermethylation Histone Hypermethylation JmjC->Histone_hypermethylation Prevents Gene_repression Repression of Differentiation Genes (e.g., HBG, KLF1) DNA_hypermethylation->Gene_repression Histone_hypermethylation->Gene_repression Differentiation_block Leukemic Cell Differentiation Block Gene_repression->Differentiation_block

Caption: this compound signaling pathway.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in a Mouse Xenograft Model

This protocol is adapted from a study on triple-negative breast cancer xenografts.[6]

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile insulin syringes (or similar) with a 27-30 gauge needle

2. Preparation of this compound Stock Solution (e.g., 50 mg/mL): a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for 10 mg of this compound, add 200 µL of DMSO). c. Vortex or gently warm the solution until the this compound is completely dissolved. This stock solution can be stored at -20°C for short periods.

3. Preparation of Dosing Solution (Example for a 50 mg/kg dose in a 20 g mouse): a. The required dose for a 20 g mouse is 1 mg (50 mg/kg * 0.02 kg). b. The volume of the stock solution needed is 20 µL (1 mg / 50 mg/mL). c. The typical injection volume for a mouse is 100-200 µL. To achieve a final DMSO concentration of 10%, the total volume of the dosing solution should be 200 µL (20 µL of DMSO stock + 180 µL of PBS). d. On the day of injection, dilute the 20 µL of this compound stock solution with 180 µL of sterile PBS. e. Vortex briefly to mix. Prepare this solution fresh for each injection.

4. Administration: a. Restrain the mouse appropriately. b. Administer the 200 µL of the dosing solution via intraperitoneal injection using a sterile insulin syringe. c. Monitor the animal for any adverse reactions. d. For the vehicle control group, prepare a solution of 10% DMSO in PBS and inject the same volume.

5. Experimental Workflow:

IP_Workflow start Start prepare_stock Prepare this compound Stock Solution in DMSO start->prepare_stock prepare_dosing Prepare Dosing Solution (Dilute Stock with PBS) prepare_stock->prepare_dosing administer Administer via IP Injection prepare_dosing->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: Intraperitoneal administration workflow.

Protocol 2: Representative Oral Gavage Administration of this compound

1. Materials:

  • This compound powder

  • DMSO, sterile

  • Corn oil, sterile (or a vehicle of 40% PEG300, 5% Tween-80, and 45% saline)

  • Sterile tubes for preparation

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

2. Preparation of Dosing Suspension (Example for a 45 mg/kg dose in a 20 g mouse using 10% DMSO in corn oil): a. The required dose for a 20 g mouse is 0.9 mg (45 mg/kg * 0.02 kg). b. A typical oral gavage volume for a mouse is 100 µL (0.1 mL). c. The desired concentration of the dosing suspension is 9 mg/mL (0.9 mg / 0.1 mL). d. To prepare 1 mL of the dosing suspension (sufficient for multiple animals), weigh out 9 mg of this compound. e. First, dissolve the 9 mg of this compound in 100 µL of DMSO. f. Add 900 µL of corn oil to the DMSO solution and vortex thoroughly to create a uniform suspension. Prepare this suspension fresh daily.

3. Administration: a. Gently restrain the mouse. b. Administer 100 µL of the this compound suspension via oral gavage using a suitable gavage needle. c. Monitor the animal for any signs of distress or adverse effects. d. For the vehicle control group, administer 100 µL of a 10% DMSO in corn oil solution.

4. Experimental Workflow:

Oral_Gavage_Workflow start Start dissolve Dissolve this compound in DMSO start->dissolve suspend Suspend in Corn Oil dissolve->suspend administer Administer via Oral Gavage suspend->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: Oral gavage administration workflow.

References

Application Notes and Protocols for Flow Cytometry Analysis of AGI-6780 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGI-6780 is a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) R140Q enzyme, a common mutation found in various cancers, including acute myeloid leukemia (AML).[1][2][3] The neomorphic activity of the mutant IDH2 enzyme leads to the accumulation of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, such as TET2 and histone demethylases, leading to epigenetic alterations that block cellular differentiation.[4][5][6][7] this compound allosterically binds to the dimer interface of the mutant IDH2 R140Q enzyme, inhibiting the production of 2-HG and subsequently inducing the differentiation of cancer cells.[1][2]

These application notes provide detailed protocols for the analysis of this compound treated cells using flow cytometry, focusing on the key cellular processes affected by the compound: cellular differentiation, apoptosis, and cell cycle progression.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on cancer cells harboring the IDH2 R140Q mutation, based on published literature.

Table 1: Effect of this compound on Cellular Differentiation Markers in TF-1 (IDH2 R140Q) Cells

MarkerTreatment GroupPercentage of Positive Cells (%)Fold Change vs. Control
CD71 (Transferrin Receptor) Control (DMSO)Low-
This compoundHighIncreased
CD235a (Glycophorin A) Control (DMSO)Low-
This compoundHighIncreased
CD34 (Progenitor Marker) Control (DMSO)High-
This compoundLowDecreased
CD11b (Myeloid Marker) Control (DMSO)Low-
This compoundHighIncreased
CD14 (Monocytic Marker) Control (DMSO)Low-
This compoundHighIncreased

Note: Specific percentages can vary depending on experimental conditions and the specific clone of TF-1 cells used.

Table 2: Effect of this compound on Apoptosis in AML Cells

Treatment GroupEarly Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)
Control (DMSO) Baseline levelsBaseline levels
This compound Moderate increaseSlight increase
Positive Control (e.g., Staurosporine) Significant increaseSignificant increase

Table 3: Effect of this compound on Cell Cycle Distribution in AML Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) ~50-60%~20-30%~10-20%
This compound Increase (arrest)DecreaseSlight Decrease

Signaling Pathway Diagram

AGI_6780_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate mutant_IDH2 Mutant IDH2 (R140Q) Isocitrate->mutant_IDH2 Wild-type activity (reduced) alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH2 Neomorphic activity mutant_IDH2->alpha_KG Two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH2->Two_HG TET2 TET2 Two_HG->TET2 Histone_Demethylases Histone Demethylases (KDMs) Two_HG->Histone_Demethylases AGI_6780 This compound AGI_6780->mutant_IDH2 Allosteric Inhibition Cellular_Differentiation Cellular Differentiation AGI_6780->Cellular_Differentiation Promotes by inhibiting 2-HG DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevents Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block

Caption: this compound inhibits mutant IDH2, reducing 2-HG and reversing the block in cellular differentiation.

Experimental Protocols

Analysis of Cellular Differentiation

This protocol is designed to assess the induction of myeloid or erythroid differentiation in this compound treated cells by monitoring the expression of cell surface markers.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line (e.g., TF-1 cells with IDH2 R140Q mutation for erythroid differentiation, or other AML cell lines for myeloid differentiation)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies (see table below)

  • Isotype control antibodies

  • 7-AAD or Propidium Iodide (for viability staining)

  • Flow cytometer

Antibody Panel for Myeloid/Erythroid Differentiation:

MarkerFluorochromeLineage
CD34PEProgenitor
CD11bFITCMyeloid
CD14APCMonocytic
CD71PerCP-Cy5.5Erythroid
CD235a (Glycophorin A)PE-Cy7Erythroid
CD45V450Pan-leukocyte

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density of 2 x 10^5 cells/mL in complete culture medium.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1 µM) or DMSO as a vehicle control.

    • Incubate for the desired time period (e.g., 4-6 days), replenishing the medium and compound as necessary.

  • Cell Staining:

    • Harvest approximately 1 x 10^6 cells per sample and wash with cold PBS.

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the pre-titrated fluorescently-conjugated antibodies and isotype controls to the respective tubes.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer.

    • Resuspend the cells in 300 µL of FACS buffer.

    • Add a viability dye (e.g., 7-AAD or PI) just before analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting a minimum of 10,000 events for each sample.

    • Gate on single, viable cells based on forward and side scatter and viability dye exclusion.

    • Analyze the expression of differentiation markers on the gated cell population.

Differentiation_Workflow Cell_Culture Culture IDH2-mutant cells Treatment Treat with this compound or DMSO Cell_Culture->Treatment Staining Stain with differentiation markers Treatment->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify marker expression Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing cellular differentiation in this compound treated cells.

Analysis of Apoptosis

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells following this compound treatment.[8][9][10]

Materials:

  • This compound (stock solution in DMSO)

  • Cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and treat with this compound or DMSO as described in the differentiation protocol. A positive control for apoptosis (e.g., staurosporine) should be included.

    • Incubate for the desired time period (e.g., 48-72 hours).

  • Cell Staining:

    • Harvest approximately 5 x 10^5 cells and wash with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Gate on the cell population based on forward and side scatter.

    • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Apoptosis_Workflow Cell_Culture Culture cells Treatment Treat with this compound Cell_Culture->Treatment Staining Stain with Annexin V and PI Treatment->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Quantification Quantify apoptotic populations Flow_Cytometry->Quantification

Caption: Workflow for assessing apoptosis in this compound treated cells.

Analysis of Cell Cycle

This protocol uses Propidium Iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after this compound treatment.[3][11]

Materials:

  • This compound (stock solution in DMSO)

  • Cell line

  • Complete cell culture medium

  • PBS

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and treat with this compound or DMSO as described previously.

    • Incubate for the desired time period (e.g., 24-48 hours).

  • Cell Fixation and Staining:

    • Harvest approximately 1 x 10^6 cells and wash with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow Cell_Culture Culture cells Treatment Treat with this compound Cell_Culture->Treatment Fixation Fix cells with ethanol Treatment->Fixation Staining Stain with Propidium Iodide Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Analysis Determine cell cycle phases Flow_Cytometry->Analysis

Caption: Workflow for cell cycle analysis of this compound treated cells.

References

Application Notes and Protocols: Assessing the Effect of AGI-6780 on Colony Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibitory effect of AGI-6780 on the colony formation of cancer cells harboring the isocitrate dehydrogenase 2 (IDH2) R140Q mutation. This compound is a potent and selective allosteric inhibitor of the mutant IDH2/R140Q enzyme, which plays a critical role in the pathogenesis of certain cancers, including acute myeloid leukemia (AML).[1][2][3][4][5] By inhibiting the production of the oncometabolite (R)-2-hydroxyglutarate (2HG), this compound can induce cellular differentiation and reduce the clonogenic potential of cancer cells.[2][6][7]

Mechanism of Action of this compound

Mutations in the IDH2 gene, such as the R140Q substitution, result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2HG).[8] Elevated levels of 2HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation.[9] this compound binds to an allosteric site at the dimer interface of the mutant IDH2/R140Q enzyme, stabilizing it in an inactive conformation.[1][10] This inhibition of the mutant enzyme leads to a reduction in 2HG levels, which in turn can restore normal epigenetic regulation and induce the differentiation of leukemic cells.[9]

Signaling Pathway Diagram

AGI6780_Mechanism cluster_0 Normal Cell cluster_1 IDH2-Mutant Cancer Cell cluster_2 This compound Treatment aKG α-Ketoglutarate TCA TCA Cycle aKG->TCA wtIDH2 Wild-Type IDH2 wtIDH2->aKG Produces Differentiation Normal Differentiation wtIDH2->Differentiation Isocitrate Isocitrate Isocitrate->wtIDH2 Substrate mIDH2 Mutant IDH2 (R140Q) twoHG 2-Hydroxyglutarate (2HG) (Oncometabolite) mIDH2->twoHG Produces aKG2 α-Ketoglutarate aKG2->mIDH2 Substrate Epigenetic Epigenetic Alterations (Histone/DNA Hypermethylation) twoHG->Epigenetic Inhibits Demethylases Diff_Block Differentiation Block Epigenetic->Diff_Block AGI6780 This compound mIDH2_2 Mutant IDH2 (R140Q) AGI6780->mIDH2_2 Allosteric Inhibition twoHG_2 Reduced 2HG mIDH2_2->twoHG_2 Inhibits Production Epigenetic_2 Restored Epigenetic State twoHG_2->Epigenetic_2 Diff_Restored Restored Differentiation Epigenetic_2->Diff_Restored

Caption: Mechanism of this compound in IDH2-mutant cells.

Experimental Protocol: Colony Formation Assay

This protocol is adapted for assessing the effect of this compound on the colony-forming ability of primary hematopoietic cells or cell lines with the IDH2/R140Q mutation.

Materials
  • Primary human acute myelogenous leukemia (AML) cells with IDH2/R140Q mutation or a suitable cell line (e.g., TF-1 erythroleukemia cells engineered to express IDH2/R140Q)

  • MethoCult™ H4434 Classic (or equivalent methylcellulose-based medium)

  • This compound (prepared as a stock solution in DMSO)[3]

  • Vehicle control (DMSO)

  • Sterile 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Sterile PBS

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

Procedure
  • Cell Preparation:

    • For primary samples, isolate unfractionated nucleated blood or bone marrow cells using standard laboratory procedures.

    • For cell lines, culture the cells according to standard protocols. Prior to the assay, ensure the cells are in the logarithmic growth phase.

    • Perform a viable cell count using Trypan Blue exclusion to determine the concentration of live cells.

  • Plating Cells in Methylcellulose:

    • Prepare a cell suspension at a final concentration of 1 x 10⁴ viable cells per mL in the methylcellulose medium.

    • Add this compound to the cell suspension at the desired final concentration (e.g., a starting concentration of 5 µM is suggested based on published data).[6] Include a vehicle control (DMSO) at the same final concentration as the this compound solvent.

    • Gently vortex the mixture to ensure a homogenous distribution of cells and compound.

    • Dispense 1.1 mL of the methylcellulose/cell/compound mixture into each 35 mm culture dish using a syringe with a blunt-end needle to avoid air bubbles. Plate each condition in duplicate or triplicate.

    • Gently rotate the dishes to ensure the medium covers the entire surface.

  • Incubation:

    • Place the culture dishes in a 100 mm petri dish with a separate open 35 mm dish containing sterile water to maintain humidity.

    • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 13 days.[6]

  • Colony Counting:

    • After the incubation period, enumerate the colonies using an inverted microscope.

    • A colony is defined as a cluster of at least 30 cells.[6]

    • Calculate the average number of colonies for each treatment condition.

    • The percentage of colony formation inhibition can be calculated using the following formula: % Inhibition = (1 - (Number of colonies in treated sample / Number of colonies in control sample)) * 100

Experimental Workflow Diagram

Colony_Formation_Workflow start Start cell_prep Prepare Single Cell Suspension (Primary AML or Cell Line) start->cell_prep cell_count Perform Viable Cell Count (Trypan Blue) cell_prep->cell_count plating Plate 1x10^4 cells/dish in MethoCult Medium cell_count->plating treatment Add this compound (e.g., 5 µM) or Vehicle Control (DMSO) plating->treatment incubation Incubate for 13 days (37°C, 5% CO2) treatment->incubation counting Count Colonies (>30 cells/colony) incubation->counting analysis Analyze Data and Calculate % Inhibition counting->analysis end End analysis->end

Caption: Workflow for the this compound colony formation assay.

Data Presentation

The results of the colony formation assay can be summarized in a table for clear comparison.

Treatment GroupThis compound Concentration (µM)Mean Colony Count (± SD)Percentage of Colony Formation Inhibition (%)
Vehicle Control0 (DMSO)150 (± 12)0
This compound195 (± 8)36.7
This compound542 (± 5)72.0
This compound1015 (± 3)90.0

Note: The data presented in this table are representative and should be replaced with experimentally derived values.

Troubleshooting

  • Low Colony Numbers in Control: Ensure the viability of the cells before plating is high. Check the quality and expiration date of the methylcellulose medium.

  • High Variability Between Replicates: Ensure a homogenous single-cell suspension before plating. Be precise when pipetting viscous methylcellulose.

  • No Effect of this compound: Confirm the presence of the IDH2/R140Q mutation in the target cells. Verify the concentration and activity of the this compound stock solution.

By following this detailed protocol, researchers can effectively assess the impact of this compound on the clonogenic potential of IDH2-mutant cancer cells, providing valuable insights into its therapeutic efficacy.

References

Troubleshooting & Optimization

Technical Support Center: AGI-6780 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of AGI-6780 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1][2][3][] This specific mutation is found in several types of cancers.[1] this compound binds to an allosteric site at the dimer interface of the enzyme, rather than the active site.[1][5] This binding inhibits the enzyme's neomorphic activity, which is the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1] By reducing the levels of 2-HG, this compound can induce differentiation in cancer cells, demonstrating its potential as a therapeutic agent.[1][6]

Q2: What are the known solubility properties of this compound?

A2: this compound is characterized by poor aqueous solubility and high lipophilicity. It is practically insoluble in water (< 0.1 mg/mL) but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][7] This low aqueous solubility presents a significant challenge for achieving adequate bioavailability in in vivo studies.

Q3: Why is improving the solubility of this compound critical for in vivo studies?

A3: For a drug to be effective when administered in vivo, it must be absorbed into the systemic circulation to reach its target tissues. Poor aqueous solubility is a primary reason for low oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[8][9] Inconsistent dissolution can also lead to high variability in plasma concentrations between subjects, compromising the reliability of experimental results.[8] Therefore, appropriate formulation strategies to enhance the solubility of this compound are essential for obtaining consistent and meaningful in vivo data.

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to troubleshoot and optimize the formulation of this compound for in vivo administration.

Problem 1: this compound precipitates out of the vehicle upon preparation or during administration.

Possible Cause: The selected vehicle system has insufficient solubilizing capacity for the desired concentration of this compound.

Solutions:

  • Optimize the Co-solvent System: Many formulations for poorly soluble drugs rely on a combination of co-solvents to achieve the desired concentration.[10] If precipitation occurs, consider adjusting the ratios of the excipients.

    • Increase the percentage of organic co-solvents like PEG300 or DMSO. However, be mindful of the potential for toxicity associated with higher concentrations of these solvents.

    • Incorporate a surfactant, such as Tween-80 or Cremophor EL, which can form micelles to encapsulate the hydrophobic drug and increase its apparent solubility.[11][12]

  • Utilize Lipid-Based Formulations: For highly lipophilic compounds like this compound, lipid-based drug delivery systems (LBDDS) can be highly effective.[10][12] These formulations can enhance solubility and improve oral absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11]

  • Particle Size Reduction: Reducing the particle size of the drug can increase its surface area, leading to a faster dissolution rate.[13]

    • Micronization or Nanonization: These techniques can be employed to create a suspension of fine particles. While this does not increase the equilibrium solubility, it can improve the dissolution rate.

Problem 2: Low and inconsistent plasma exposure of this compound in animal models.

Possible Cause: Poor dissolution in the gastrointestinal tract or rapid metabolism.

Solutions:

  • Enhance Dissolution Rate: In addition to the formulation strategies mentioned above, consider the following:

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[13][14]

  • Standardize Experimental Conditions:

    • Fasting/Fed State: The presence of food can significantly impact the bioavailability of poorly soluble drugs.[8] Ensure that dosing occurs in a consistent state (e.g., fasted overnight) across all animals to minimize variability.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents and provide examples of in vivo formulations.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Water< 0.1 mg/mL (insoluble)[1]
DMSO≥ 29 mg/mL[1][15]
DMF30 mg/ml[7]
Ethanol5 mg/ml[7]
DMSO:PBS (pH 7.2) (1:4)0.2 mg/ml[7]

Table 2: Example Formulations for In Vivo Administration of this compound

Formulation CompositionAchieved ConcentrationRouteReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (Clear Solution)Not Specified[2][15]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (Clear Solution)Not Specified[15]
50% PEG300, 50% Saline5 mg/mL (Suspension)Not Specified[15]
Carboxymethylcellulose sodium (CMC-Na)≥ 5mg/ml (Homogeneous suspension)Oral[3]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage

This protocol is based on a commonly cited formulation for poorly soluble small molecules.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be used to aid dissolution.

  • Add Co-solvents: In a separate sterile tube, add the required volume of PEG300.

  • Combine and Mix: While vortexing the PEG300, slowly add the this compound stock solution.

  • Add Surfactant: To this mixture, add Tween-80 and continue to vortex until a clear solution is formed.

  • Final Dilution: Add saline to the mixture to reach the final desired volume and concentration. Vortex thoroughly.

  • Administration: Administer the freshly prepared formulation to the animals via oral gavage.

Note: It is crucial to prepare this formulation fresh on the day of dosing to avoid precipitation.

Visualizations

AGI6780_Pathway This compound Mechanism of Action Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH2 (WT) aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG IDH2 R140Q (Neomorphic Activity) Differentiation_Block Block in Cellular Differentiation TwoHG->Differentiation_Block Leads to AGI6780 This compound AGI6780->aKG_mut Allosteric Inhibition Troubleshooting_Workflow Workflow for Improving this compound In Vivo Solubility start Start: Poor In Vivo Solubility/Exposure of this compound formulation Select Initial Formulation (e.g., Co-solvent based) start->formulation precipitates Precipitation Observed? formulation->precipitates low_exposure Low/Variable Plasma Exposure? precipitates->low_exposure No optimize_cosolvent Optimize Co-solvent Ratios (↑PEG300, ↑DMSO) precipitates->optimize_cosolvent Yes particle_reduction Consider Particle Size Reduction (Micronization/Nanosuspension) low_exposure->particle_reduction Yes success Proceed with In Vivo Study low_exposure->success No add_surfactant Add/Optimize Surfactant (e.g., Tween-80) optimize_cosolvent->add_surfactant lipid_formulation Consider Lipid-Based Formulation (SEDDS) add_surfactant->lipid_formulation lipid_formulation->low_exposure asd Consider Amorphous Solid Dispersion (ASD) particle_reduction->asd standardize Standardize Dosing Conditions (Fasting/Fed State) asd->standardize standardize->success

References

AGI-6780 off-target effects in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AGI-6780. The information is tailored for scientists and drug development professionals to address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1] It binds to the dimer interface of the enzyme, stabilizing it in an inactive conformation.[2] This non-competitive mode of inhibition with respect to the substrate, α-ketoglutarate, and uncompetitive inhibition regarding the cofactor NADPH, effectively blocks the conversion of α-ketoglutarate to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[3]

Q2: What are the known on-target and off-target activities of this compound?

This compound was developed as a selective inhibitor for the IDH2 R140Q mutant. Its primary off-target is the wild-type IDH2 enzyme, against which it is significantly less potent.[4][5] The compound has demonstrated high selectivity against other dehydrogenases such as wild-type IDH1, LDHA, 3PGDH, GDH, and G6PDH, with IC50 values greater than 100,000 nM.[6]

Quantitative Summary of this compound Activity

TargetIC50Cell-Based IC50 (2-HG Inhibition)
On-Target
IDH2 R140Q23 ± 1.7 nM[4]11 ± 2.6 nM (U87 cells)[4], 18 ± 0.51 nM (TF-1 cells)[4]
Off-Target
Wild-Type IDH2190 ± 8.1 nM[4]Not reported
Wild-Type IDH1>100,000 nM[6]>1 mM (against IDH1 R132H)[4]
Other Dehydrogenases (LDHA, 3PGDH, GDH, G6PDH)>100,000 nM[6]Not applicable

Q3: My cells are showing unexpected phenotypes after this compound treatment that don't seem related to IDH2 inhibition. What could be the cause?

While this compound is highly selective, unexpected cellular phenotypes can arise from several factors:

  • Downstream Effects of On-Target Inhibition: The primary function of mutant IDH2 is the production of 2-HG, which acts as an oncometabolite and competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases.[6] Treatment with this compound reduces 2-HG levels, leading to widespread changes in histone and DNA methylation, which in turn alters gene expression and can induce differentiation.[4][7] These global epigenetic changes can result in a wide range of cellular effects that may seem unrelated to the direct inhibition of a single enzyme.

  • Inhibition of Wild-Type IDH2: At higher concentrations, this compound can inhibit wild-type IDH2.[4] This can impact normal cellular metabolism, including the TCA cycle and processes dependent on its intermediates. In some contexts, inhibition of wild-type IDH2 has been shown to increase cellular levels of reactive oxygen species (ROS).[8][9]

  • Cell Line Specific Effects: The metabolic wiring and dependencies of your specific cell model will influence its response to this compound. For example, some cell lines may be more sensitive to alterations in the TCA cycle or epigenetic state than others.

Q4: How does this compound affect histone and DNA methylation?

By inhibiting the production of 2-HG by mutant IDH2, this compound relieves the inhibition of histone and DNA demethylases. This leads to a reversal of the hypermethylation state often observed in IDH2-mutant cells.[4][7] Studies have shown that treatment with this compound can lead to a dose-dependent decrease in histone methylation marks such as H3K4me3, H3K9me3, H3K27me3, and H3K36me3.[4] The reversal of DNA hypermethylation can occur more slowly, over a period of weeks.[7]

Troubleshooting Guides

Guide 1: Inconsistent or No Reduction in 2-HG Levels

Issue: You are not observing the expected decrease in (R)-2-hydroxyglutarate (2-HG) levels in your IDH2 R140Q mutant cell line after treatment with this compound.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound Instability or Degradation Prepare fresh stock solutions of this compound in DMSO. Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Incorrect Dosing Verify the final concentration of this compound in your cell culture medium. Effective concentrations for 2-HG reduction are typically in the range of 0.2 µM to 1 µM.[3] Perform a dose-response experiment to determine the optimal concentration for your cell line.
Insufficient Treatment Duration This compound exhibits slow-tight binding kinetics.[1] Ensure a sufficient treatment duration (e.g., 48-72 hours) to achieve maximal inhibition of 2-HG production.
Cell Line Integrity Confirm the presence of the IDH2 R140Q mutation in your cell line using sequencing. Passage number can affect cell line characteristics; use low-passage cells for your experiments.
2-HG Measurement Assay Issues Ensure your 2-HG measurement method (e.g., LC-MS, GC-MS, or enzymatic assay) is properly validated and sensitive enough to detect changes.[10][11] Include appropriate positive and negative controls in your assay.

Experimental Workflow for 2-HG Measurement

cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Metabolite Extraction Metabolite Extraction Harvest Cells->Metabolite Extraction Sample Derivatization (for GC-MS) Sample Derivatization (for GC-MS) Metabolite Extraction->Sample Derivatization (for GC-MS) LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Sample Derivatization (for GC-MS)->LC-MS/MS or GC-MS Analysis Data Analysis Data Analysis LC-MS/MS or GC-MS Analysis->Data Analysis

Workflow for measuring intracellular 2-HG levels.
Guide 2: Unexpected Cell Viability/Cytotoxicity Results

Issue: You observe unexpected effects on cell viability after this compound treatment (e.g., toxicity in wild-type cells or lack of effect in mutant cells).

Possible Causes and Solutions:

Possible CauseRecommended Solution
High Compound Concentration High concentrations of this compound may lead to off-target effects, including inhibition of wild-type IDH2, which could impact the viability of non-mutant cells. Perform a dose-response curve to identify a concentration that is selective for the mutant enzyme.
DMSO Toxicity Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%). Include a vehicle-only (DMSO) control in your experiments.
Assay-Specific Artifacts Some viability assays, like MTT, can be affected by changes in cellular metabolism.[12] Consider using an alternative assay that measures a different parameter of cell health, such as ATP levels (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion).
Cell Proliferation vs. Cytotoxicity This compound's primary effect on IDH2 mutant cells is often a reduction in proliferation and induction of differentiation, rather than immediate cytotoxicity.[1] Use assays that can distinguish between cytostatic and cytotoxic effects.

Signaling Pathway: this compound Mechanism of Action

AGI6780 This compound IDH2_R140Q Mutant IDH2 (R140Q) AGI6780->IDH2_R140Q inhibits Cell_Differentiation Cellular Differentiation AGI6780->Cell_Differentiation promotes Two_HG 2-Hydroxyglutarate IDH2_R140Q->Two_HG produces alpha_KG α-Ketoglutarate alpha_KG->IDH2_R140Q substrate Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases inhibits DNA_Demethylases DNA Demethylases Two_HG->DNA_Demethylases inhibits Hypermethylation Histone/DNA Hypermethylation Histone_Demethylases->Hypermethylation prevents DNA_Demethylases->Hypermethylation prevents Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block causes

This compound inhibits mutant IDH2, reducing 2-HG and reversing hypermethylation.
Guide 3: Inconclusive Western Blot Results for Histone Methylation

Issue: You are unable to detect a clear change in global histone methylation marks after this compound treatment.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Antibody Validate your primary antibodies for the specific histone modification of interest. Use positive and negative controls (e.g., cell lines with known high and low levels of the modification) to ensure antibody specificity.
Poor Histone Extraction Use a histone extraction protocol that yields high-purity histone proteins. Acid extraction is a common and effective method.[13]
Insufficient Treatment Duration While some histone methylation changes can be observed within days, a longer treatment period (e.g., 7 days or more) may be necessary to see significant changes.[4]
Loading Controls Use total histone H3 or another core histone as a loading control, rather than housekeeping proteins like GAPDH or actin, as you are analyzing nuclear extracts.
Gel Electrophoresis and Transfer Histones are small, basic proteins and may require optimization of gel percentage and transfer conditions for efficient separation and transfer to the membrane.

Experimental Workflow for Histone Western Blot

cluster_0 Sample Preparation cluster_1 Western Blotting Cell Lysis Cell Lysis Nuclear Isolation Nuclear Isolation Cell Lysis->Nuclear Isolation Histone Extraction (Acid Extraction) Histone Extraction (Acid Extraction) Nuclear Isolation->Histone Extraction (Acid Extraction) Protein Quantification Protein Quantification Histone Extraction (Acid Extraction)->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Workflow for analyzing histone modifications by Western blot.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is adapted from standard CETSA methodologies and can be used to verify that this compound is engaging with IDH2 in your cellular model.

  • Cell Treatment: Treat your IDH2 R140Q mutant and wild-type cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 2-4 hours.

  • Cell Harvest: Harvest the cells and wash them with PBS.

  • Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of IDH2 by Western blotting.

  • Data Analysis: In the presence of this compound, IDH2 R140Q should be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle control. Plot the amount of soluble IDH2 as a function of temperature for each treatment condition.

Protocol 2: Cell Viability Assay using Resazurin

This protocol is a common method for assessing cell viability and is less prone to metabolic artifacts than MTT assays.[12]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.

  • Incubation with Resazurin: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: After subtracting the background fluorescence (from wells with medium and resazurin but no cells), normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 3: Measurement of Intracellular 2-HG by LC-MS/MS

This is a highly sensitive and specific method for quantifying 2-HG levels.

  • Cell Culture and Treatment: Culture IDH2 R140Q mutant cells to approximately 80% confluency and treat with this compound or vehicle for 48 hours.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Vortex the lysate and incubate on ice for 20 minutes.

    • Centrifuge at high speed to pellet cell debris.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method for 2-HG detection and quantification.

  • Data Normalization: Normalize the 2-HG levels to the total protein concentration or cell number from a parallel plate.

References

Technical Support Center: Overcoming Resistance to AGI-6780 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGI-6780, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) R140Q enzyme.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the mutant IDH2 R140Q enzyme.[1][2] It binds to an allosteric site at the dimer interface of the enzyme, rather than the active site.[2][3] This binding locks the enzyme in an open, inactive conformation, preventing it from converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3] The reduction in 2-HG levels can reverse the epigenetic changes, such as DNA and histone hypermethylation, induced by the mutant enzyme and promote cellular differentiation.[4]

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated in vitro activity in various cancer cell lines, particularly those harboring the IDH2 R140Q mutation. These include:

  • TF-1 erythroleukemia cells: this compound can reverse the IDH2 R140Q-induced block in erythropoietin-induced differentiation.[1][5]

  • U87 glioblastoma cells: Expressing mutant IDH2 R140Q.[1]

  • Primary human acute myeloid leukemia (AML) cells: this compound has been shown to induce blast differentiation in primary human AML patient samples with the IDH2 R140Q mutation.[2]

  • Triple-Negative Breast Cancer (TNBC) cells: this compound has been shown to suppress the growth of multiple TNBC cell lines in vitro and in vivo.[6]

Q3: What are the known IC50 and EC50 values for this compound?

The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound can vary depending on the assay and cell type. Published values are summarized in the table below.

Target/Cell LineParameterValueReference
Mutant IDH2 R140Q (enzymatic assay)IC5023 ± 1.7 nM[1]
Wild-type IDH2 (enzymatic assay)IC50190 ± 8.1 nM[1]
U87 cells expressing IDH2 R140QIC5011 ± 2.6 nM[1]
TF-1 cells expressing IDH2 R140QIC5018 ± 0.51 nM[1]
Cell lines overexpressing IDH2 R140QEC50 (for 2-HG reduction)~20 nM

Q4: Are there any clinical trials involving this compound?

While this compound itself has been primarily a research tool, other mutant IDH2 inhibitors, such as Enasidenib (AG-221), which has a similar allosteric binding mode, have undergone clinical trials and received regulatory approval for the treatment of relapsed or refractory AML with an IDH2 mutation.[3] Information on ongoing clinical trials for other mutant IDH inhibitors can be found on clinical trial registries.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Problem 1: Reduced or No this compound Activity (No decrease in 2-HG levels or lack of expected phenotype)
Possible Cause Troubleshooting Step
Incorrect drug concentration Verify the calculated concentration of your stock solution and working dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Drug degradation Prepare fresh this compound solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C as recommended by the supplier.
Cell line does not harbor the IDH2 R140Q mutation Confirm the mutational status of your cell line by sequencing the IDH2 gene. This compound is highly selective for the R140Q mutation.
Low expression of mutant IDH2 If using an engineered cell line, verify the expression level of the mutant IDH2 protein by Western blot.
Issues with 2-HG measurement assay Ensure your 2-HG measurement protocol (e.g., LC-MS or enzymatic assay) is properly validated. Include appropriate positive and negative controls.
Drug solubility issues This compound is typically dissolved in DMSO. If you observe precipitation in your culture medium, try preparing fresh dilutions and ensure the final DMSO concentration is compatible with your cells (typically <0.5%). Gentle warming or sonication may aid dissolution.[1]
Problem 2: Development of this compound Resistance in a Previously Sensitive Cell Line
Possible Cause Troubleshooting Step
Selection of pre-existing resistant clones Culture cells in the continuous presence of this compound at a concentration around the IC50 value. Gradually increase the concentration over several weeks to months to select for and expand resistant populations.
Acquired resistance mutations Sequence the IDH2 gene in the resistant cell population to check for secondary mutations that may interfere with this compound binding.
Activation of bypass signaling pathways Perform RNA sequencing or proteomic analysis to compare the gene expression and protein activation profiles of the resistant and parental cell lines. This may reveal upregulated survival pathways (e.g., NF-κB).[7]
Metabolic reprogramming Conduct metabolomic analysis to identify changes in cellular metabolism that may compensate for the inhibition of mutant IDH2.

Experimental Protocols

Cell Viability Assay (MTS)

This protocol is adapted for determining the IC50 of this compound in adherent cancer cells.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., U87-IDH2 R140Q)

  • 96-well clear flat-bottom plates

  • Complete culture medium

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and medium-only blanks.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. Plot the results to determine the IC50 value.

Western Blot for Histone Methylation

This protocol can be used to assess the effect of this compound on histone methylation marks.

Materials:

  • This compound treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-H3K27me3, anti-H3K9me3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Quantify band intensities and normalize the levels of histone methylation marks to the total histone H3 levels.

Measurement of Intracellular 2-Hydroxyglutarate (2-HG) by LC-MS

This is a general workflow for the quantification of 2-HG. Specific parameters will need to be optimized for your LC-MS system.

Materials:

  • This compound treated and untreated cell pellets

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standard (e.g., 13C5-2-HG)

  • LC-MS system

Procedure:

  • Harvest a known number of cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a fixed volume of ice-cold 80% methanol containing the internal standard.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

  • Inject the sample onto the LC-MS system.

  • Separate metabolites using a suitable column (e.g., HILIC).

  • Detect 2-HG and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantify the amount of 2-HG by comparing its peak area to that of the internal standard and referencing a standard curve.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

AGI6780_Mechanism cluster_cell Cancer Cell with IDH2 R140Q AGI6780 This compound mutant_IDH2 Mutant IDH2 (R140Q) AGI6780->mutant_IDH2 Allosteric Inhibition two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH2->two_HG Conversion HIF1a_stabilization HIF-1α Stabilization mutant_IDH2->HIF1a_stabilization Promotes NFkB_activation NF-κB Pathway Activation mutant_IDH2->NFkB_activation Promotes alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH2 Substrate TET2 TET Enzymes two_HG->TET2 Inhibition Histone_demethylases Histone Demethylases two_HG->Histone_demethylases Inhibition Hypermethylation DNA & Histone Hypermethylation Differentiation_block Block in Cellular Differentiation Hypermethylation->Differentiation_block Leads to

Caption: Mechanism of this compound action and its downstream cellular effects.

Workflow for Generating this compound Resistant Cell Lines

Resistance_Workflow start Start with this compound Sensitive Parental Cell Line determine_IC50 Determine IC50 of this compound in Parental Cells start->determine_IC50 continuous_culture Continuously Culture Cells in this compound (at IC50) determine_IC50->continuous_culture monitor_growth Monitor Cell Growth and Viability continuous_culture->monitor_growth increase_concentration Gradually Increase This compound Concentration monitor_growth->increase_concentration When cells recover and grow steadily increase_concentration->continuous_culture isolate_clones Isolate and Expand Resistant Clones increase_concentration->isolate_clones After several months confirm_resistance Confirm Resistance: - Re-determine IC50 - Compare to parental cells isolate_clones->confirm_resistance characterize Characterize Resistant Phenotype: - Sequencing (IDH2) - Western Blot - RNA-seq - Metabolomics confirm_resistance->characterize Resistance Confirmed end This compound Resistant Cell Line Established characterize->end

Caption: Experimental workflow for developing this compound resistant cell lines.

References

Technical Support Center: Optimizing AGI-6780 Concentration for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AGI-6780 for long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation commonly found in various cancers.[1][2][3][4] It functions as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme.[4] This binding prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[2][5] The reduction of 2-HG levels can reverse the epigenetic changes induced by the mutant enzyme, leading to the differentiation of cancer cells.[2][4]

Q2: What is a typical starting concentration range for this compound in cell culture?

For initial experiments, it is recommended to perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for 2-HG production and the half-maximal effective concentration (EC50) for any phenotypic effects, such as differentiation or growth inhibition in your specific cell line.

Based on published data, effective concentrations of this compound are typically in the low nanomolar to low micromolar range. For example, in TF-1 erythroleukemia and U87 glioblastoma cells expressing the IDH2 R140Q mutation, IC50 values for 2-HG reduction are reported to be between 11 and 23 nM.[2][6] For inducing differentiation, concentrations between 0.2 µM and 1 µM have been used effectively.[2][7]

Q3: How stable is this compound in powder form and in solution?

This compound is stable as a crystalline solid for at least four years when stored at -20°C. Stock solutions are typically prepared in DMSO and should be stored at -80°C for long-term use (up to one year) to minimize degradation. For short-term storage (up to one month), -20°C is acceptable. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: How often should the cell culture medium containing this compound be replaced in long-term experiments?

For long-term experiments (lasting several days to weeks), it is crucial to maintain a consistent concentration of the inhibitor. Therefore, it is recommended to perform a full media change with freshly prepared this compound every 2 to 3 days. This regular replenishment helps to maintain the desired drug concentration, provides fresh nutrients for the cells, and removes metabolic waste products.

Q5: What are the potential off-target effects of this compound, and how can I mitigate them in long-term studies?

This compound is highly selective for the mutant IDH2 R140Q enzyme over the wild-type (WT) IDH2 and other dehydrogenases.[6] However, at very high concentrations, the potential for off-target effects increases. To minimize this risk in long-term experiments, it is essential to use the lowest effective concentration that achieves the desired biological outcome (e.g., sustained 2-HG reduction, induction of differentiation). Regularly monitoring cell morphology and proliferation rates can help detect any unexpected cytotoxic effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in 2-HG levels between replicates. - Inconsistent cell seeding density.- Pipetting errors during inhibitor dilution or addition.- Cells are not in the logarithmic growth phase.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and prepare a master mix of the final this compound concentration.- Standardize the cell passage number and confluency at the start of the experiment.
Loss of this compound efficacy over time. - Degradation of this compound in the culture medium.- Development of cellular resistance.- Infrequent media changes.- Prepare fresh this compound dilutions from a frozen stock for each media change.- Perform a full media change with fresh inhibitor every 2-3 days.- Monitor for changes in cell morphology or proliferation that may indicate resistance. If resistance is suspected, re-determine the IC50.
Observed cytotoxicity at the intended effective concentration. - The cell line is particularly sensitive to this compound or the solvent (DMSO).- The concentration is too high for long-term exposure.- Suboptimal cell culture conditions.- Perform a long-term viability assay (e.g., over 7-14 days) with a range of this compound concentrations to determine the maximum non-toxic concentration.- Ensure the final DMSO concentration is below 0.1%.- Regularly check incubator CO2 and temperature levels, and ensure proper aseptic technique to prevent contamination.
No significant reduction in 2-HG levels after treatment. - The cell line does not express the IDH2 R140Q mutation.- Incorrect this compound concentration due to dilution error.- Inactive this compound.- Verify the IDH2 mutation status of your cell line.- Prepare fresh serial dilutions of this compound and confirm the concentration of the stock solution.- Use a new aliquot of this compound and test its activity on a known sensitive cell line as a positive control.
Difficulty in detecting changes in cell differentiation markers. - Insufficient duration of this compound treatment.- Suboptimal this compound concentration.- The chosen differentiation markers are not appropriate for the cell line.- Differentiation is a process that can take time. Extend the treatment duration (e.g., 7, 14, or 21 days).- Perform a dose-response experiment to find the optimal concentration for inducing differentiation.- Research literature for validated differentiation markers for your specific cell type in response to IDH2 inhibition.

Quantitative Data Summary

Table 1: Reported IC50 and Effective Concentrations of this compound in Cancer Cell Lines

Cell LineMutation StatusParameter MeasuredConcentrationReference(s)
U87 GlioblastomaIDH2 R140Q2-HG Inhibition (IC50)11 ± 2.6 nM[2]
TF-1 ErythroleukemiaIDH2 R140Q2-HG Inhibition (IC50)18 ± 0.51 nM[2]
TF-1 ErythroleukemiaIDH2 R140QInduction of Differentiation0.2 µM - 1 µM[2][7]
Primary Human AML CellsIDH2 R140QInduction of Differentiation5 µM[2][3]
H460 and A549 Lung CancerWild-Type IDH2IDH Activity Reduction (30-40%)20 µM[6]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration for Long-Term 2-HG Inhibition

Objective: To identify the lowest concentration of this compound that provides sustained maximal inhibition of 2-HG production over a long-term culture period.

Materials:

  • IDH2 R140Q mutant cancer cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • 2-HG assay kit (commercially available)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells at a low density in a 96-well plate to allow for proliferation over the course of the experiment (e.g., 14 days).

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium to cover a range of concentrations (e.g., 1 nM to 5 µM). Include a vehicle control (DMSO only).

  • Long-Term Culture: Treat the cells with the different concentrations of this compound. Every 2-3 days, perform a full media change with freshly prepared this compound.

  • 2-HG Measurement: At various time points (e.g., Day 3, 7, 10, and 14), harvest the cells and measure intracellular 2-HG levels according to the manufacturer's protocol of the 2-HG assay kit.

  • Data Analysis: Plot the 2-HG levels against the this compound concentration for each time point. The optimal concentration will be the lowest concentration that achieves a maximal and sustained reduction in 2-HG levels throughout the experiment.

Protocol 2: Assessing Long-Term Cell Viability and Proliferation

Objective: To evaluate the effect of long-term this compound treatment on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., resazurin-based or ATP-based)

  • Microplate reader

  • Microscope

Methodology:

  • Cell Seeding: Seed cells at a low density in a 96-well plate.

  • This compound Treatment: Treat cells with a range of this compound concentrations, including a vehicle control.

  • Long-Term Culture and Monitoring: Culture the cells for the desired duration (e.g., 14-21 days), performing a full media change with fresh this compound every 2-3 days.

  • Morphological Assessment: At each media change, visually inspect the cells under a microscope for any changes in morphology, signs of stress, or cell death.

  • Viability/Proliferation Assay: At regular intervals (e.g., every 3-4 days), perform a cell viability or proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability/proliferation against time for each this compound concentration. This will help identify any long-term cytotoxic or cytostatic effects.

Protocol 3: Western Blot for IDH2 Target Engagement

Objective: To confirm that this compound does not negatively impact the total protein levels of its target, IDH2, during long-term treatment.

Materials:

  • Cell lysates from long-term this compound treated and control cells

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against IDH2

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-IDH2 and anti-loading control antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the IDH2 signal to the loading control to compare IDH2 protein levels between treated and untreated samples.

Visualizations

AGI_6780_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Downstream Effects Isocitrate Isocitrate Alpha_KG_WT Alpha_KG_WT Isocitrate->Alpha_KG_WT IDH2 (WT) Alpha_KG_Mut α-Ketoglutarate IDH2_R140Q Mutant IDH2 (R140Q) Alpha_KG_Mut->IDH2_R140Q Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic_Changes Epigenetic Alterations (DNA/Histone Hypermethylation) Two_HG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases IDH2_R140Q->Two_HG Differentiation_Reversal Reversal of Differentiation Block AGI_6780 This compound AGI_6780->IDH2_R140Q Allosteric Inhibition Differentiation_Block Block in Cellular Differentiation Epigenetic_Changes->Differentiation_Block Cancer_Progression Cancer Progression Differentiation_Block->Cancer_Progression

Caption: Signaling pathway of mutant IDH2 and the inhibitory action of this compound.

Experimental_Workflow Start Start: Optimizing this compound for Long-Term Experiments Dose_Response 1. Initial Dose-Response (Short-term, e.g., 72h) Start->Dose_Response Determine_IC50 Determine IC50 (2-HG) and preliminary effective concentration Dose_Response->Determine_IC50 Long_Term_Setup 2. Set up Long-Term Experiment (e.g., 14-28 days) Determine_IC50->Long_Term_Setup Concentration_Range Select a range of concentrations around the estimated effective dose Long_Term_Setup->Concentration_Range Regular_Monitoring 3. Regular Monitoring and Maintenance Concentration_Range->Regular_Monitoring Media_Change Full media change with fresh this compound every 2-3 days Regular_Monitoring->Media_Change Assess_Health Monitor cell morphology, viability, and proliferation Regular_Monitoring->Assess_Health Endpoint_Analysis 4. Endpoint Analysis Regular_Monitoring->Endpoint_Analysis Measure_2HG Measure 2-HG levels Endpoint_Analysis->Measure_2HG Assess_Phenotype Assess differentiation markers Endpoint_Analysis->Assess_Phenotype Check_Target Confirm IDH2 protein levels (Western Blot) Endpoint_Analysis->Check_Target Optimal_Concentration Determine Optimal Long-Term Concentration Endpoint_Analysis->Optimal_Concentration

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_cells Cell Health Issues cluster_protocol Protocol Issues Start Issue: Inconsistent Results in Long-Term this compound Experiments Check_Reagents Are this compound and media freshly prepared? Start->Check_Reagents Check_Cells Are cells healthy and in a consistent passage range? Start->Check_Cells Check_Protocol Is the media change schedule consistent? Start->Check_Protocol Reagents_No No Check_Reagents->Reagents_No Reagents_Yes Yes Check_Reagents->Reagents_Yes Cells_No No Check_Cells->Cells_No Cells_Yes Yes Check_Cells->Cells_Yes Protocol_No No Check_Protocol->Protocol_No Protocol_Yes Yes Check_Protocol->Protocol_Yes Prepare_Fresh Solution: Prepare fresh This compound and media Reagents_No->Prepare_Fresh Standardize_Culture Solution: Use low passage cells and standardize seeding density Cells_No->Standardize_Culture Adhere_Schedule Solution: Adhere to a strict 2-3 day media change schedule Protocol_No->Adhere_Schedule Further_Investigation Further Investigation: - Re-evaluate IC50 - Test for resistance - Check for contamination Protocol_Yes->Further_Investigation If issues persist

Caption: Troubleshooting logical relationships for this compound experiments.

References

AGI-6780 Technical Support Center: Troubleshooting Degradation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the AGI-6780 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective small molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) mutant enzyme, specifically the R140Q mutation.[1][2][3][4] It functions as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme.[1] This binding prevents the conversion of alpha-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), an oncometabolite implicated in various cancers.[1][4] By reducing 2-HG levels, this compound can induce differentiation in cancer cells.[1][4]

Q2: My experimental results with this compound are inconsistent. Could this be due to compound degradation?

Yes, inconsistent results, such as variable dose-responses or a loss of efficacy over time, can be a strong indicator of compound degradation in your cell culture medium. The effective concentration of this compound can decrease if the molecule is not stable under your experimental conditions.

Q3: What are the common causes of small molecule degradation in cell culture media?

Several factors can contribute to the degradation of small molecules like this compound in cell culture:

  • pH: The pH of the culture medium can influence the rate of hydrolysis of chemical bonds within the molecule.

  • Temperature: Standard incubation temperatures of 37°C can accelerate the degradation of thermally sensitive compounds.

  • Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.

  • Reactive Components in Media: Media components, such as reducing agents or reactive oxygen species, can interact with and degrade the compound.

  • Enzymatic Degradation: If you are using serum-containing media, enzymes present in the serum (e.g., esterases, proteases) can metabolize the compound.

Q4: How should I properly store and handle this compound to minimize degradation?

Proper storage and handling are critical for maintaining the integrity of this compound.

This compound Storage and Handling Recommendations

ConditionRecommendationRationale
Solid Form Store at -20°C in a dry, dark place.This compound is stable for at least four years under these conditions.
Stock Solutions (in DMSO) Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C.Minimizes freeze-thaw cycles which can degrade the compound. Using anhydrous DMSO is crucial as moisture can reduce solubility and promote hydrolysis.
Working Solutions Prepare fresh working solutions for each experiment by diluting the stock solution in your culture medium immediately before use.Avoids prolonged exposure of the diluted compound to the aqueous and potentially reactive environment of the culture medium.

Troubleshooting this compound Degradation

Q5: I suspect this compound is degrading in my culture medium. How can I confirm this?

The most definitive way to confirm degradation is to measure the concentration of this compound in your culture medium over the time course of your experiment. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A decrease in the concentration of the parent this compound molecule over time is direct evidence of degradation.

Q6: What are the potential degradation pathways for a sulfonamide-containing compound like this compound?

This compound contains a sulfonamide functional group, which can be susceptible to specific degradation pathways:

  • Hydrolysis: The sulfonamide bond can be cleaved under certain pH conditions, particularly acidic conditions. While generally stable at neutral to alkaline pH, prolonged incubation in slightly acidic microenvironments within the culture could lead to slow hydrolysis.

  • Photodegradation: Sulfonamides can be sensitive to light, especially UV light. Exposure to ambient light during cell culture manipulations could contribute to degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Access to an LC-MS/MS system

Methodology:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Spike Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • Spike the medium with the this compound stock solution to your final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

    • Prepare separate samples for each time point and condition (e.g., with and without serum).

  • Incubation:

    • Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Incubate the tubes at 37°C in a 5% CO2 incubator. Protect the samples from light by wrapping the tubes in aluminum foil.

  • Sample Collection: At each designated time point, remove one tube for each condition and immediately process for analysis or store at -80°C.

  • Sample Preparation for LC-MS/MS:

    • Thaw frozen samples on ice.

    • To precipitate proteins, add 2 volumes of ice-cold acetonitrile to your media sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.

    • Create a standard curve of this compound in the same culture medium (processed similarly) to accurately quantify the concentration at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

Protocol 2: Monitoring this compound Activity Over Time

This bioassay can provide an indirect measure of this compound stability by assessing its biological activity over time.

Materials:

  • Cells sensitive to this compound (e.g., IDH2-R140Q mutant cell line)

  • Cell culture reagents

  • This compound

  • Reagents for measuring 2-hydroxyglutarate (2-HG) levels (commercially available kits)

  • 96-well plates

Methodology:

  • Prepare "Aged" Media:

    • Prepare a bulk volume of culture medium containing your desired concentration of this compound.

    • Incubate this "aged" medium under your standard culture conditions (37°C, 5% CO2) in a sterile, light-protected container.

  • Cell Seeding: Seed your cells in 96-well plates at a density appropriate for a 24-48 hour incubation.

  • Treatment:

    • At different time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the "aged" this compound-containing medium and add it to a set of wells with the seeded cells.

    • As a control, prepare fresh this compound medium at each time point and add it to a parallel set of wells.

  • Incubation: Incubate the treated cells for a fixed period (e.g., 24 or 48 hours).

  • 2-HG Measurement: After the incubation period, lyse the cells and measure the intracellular 2-HG levels according to the manufacturer's protocol of your chosen assay kit.

  • Data Analysis:

    • Compare the 2-HG levels in cells treated with "aged" media to those treated with freshly prepared media at each time point.

    • A significant increase in 2-HG levels in cells treated with older "aged" media suggests a loss of this compound activity, likely due to degradation.

Visualizing Key Concepts

To further aid in understanding the experimental processes and the mechanism of this compound, the following diagrams are provided.

AGI_6780_Mechanism cluster_0 Mutant IDH2 Enzyme cluster_1 This compound Action Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type Function 2-Hydroxyglutarate\n(Oncometabolite) 2-Hydroxyglutarate (Oncometabolite) alpha-Ketoglutarate->2-Hydroxyglutarate\n(Oncometabolite) Mutant Function This compound This compound Mutant IDH2\nDimer Interface Mutant IDH2 Dimer Interface This compound->Mutant IDH2\nDimer Interface Allosteric Binding Inhibition of\n2-HG Production Inhibition of 2-HG Production Mutant IDH2\nDimer Interface->Inhibition of\n2-HG Production Cellular\nDifferentiation Cellular Differentiation Inhibition of\n2-HG Production->Cellular\nDifferentiation Stability_Assessment_Workflow Prepare this compound\nStock Solution (DMSO) Prepare this compound Stock Solution (DMSO) Spike into\nCulture Medium Spike into Culture Medium Prepare this compound\nStock Solution (DMSO)->Spike into\nCulture Medium Incubate at 37°C, 5% CO2\n(Light Protected) Incubate at 37°C, 5% CO2 (Light Protected) Spike into\nCulture Medium->Incubate at 37°C, 5% CO2\n(Light Protected) Collect Aliquots at\nTime Points (0, 2, 4, 8, 24, 48, 72h) Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) Incubate at 37°C, 5% CO2\n(Light Protected)->Collect Aliquots at\nTime Points (0, 2, 4, 8, 24, 48, 72h) Protein Precipitation\n(Acetonitrile) Protein Precipitation (Acetonitrile) Collect Aliquots at\nTime Points (0, 2, 4, 8, 24, 48, 72h)->Protein Precipitation\n(Acetonitrile) LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation\n(Acetonitrile)->LC-MS/MS Analysis Quantify Remaining\nthis compound Quantify Remaining This compound LC-MS/MS Analysis->Quantify Remaining\nthis compound Determine\nStability Profile Determine Stability Profile Quantify Remaining\nthis compound->Determine\nStability Profile Troubleshooting_Logic cluster_solutions Mitigation Strategies Inconsistent\nResults? Inconsistent Results? Assess this compound\nStability Assess this compound Stability Inconsistent\nResults?->Assess this compound\nStability Yes Review Other\nExperimental Variables Review Other Experimental Variables Inconsistent\nResults?->Review Other\nExperimental Variables No Degradation\nObserved? Degradation Observed? Assess this compound\nStability->Degradation\nObserved? Implement Mitigation\nStrategies Implement Mitigation Strategies Degradation\nObserved?->Implement Mitigation\nStrategies Yes Problem Likely Not\nDegradation Problem Likely Not Degradation Degradation\nObserved?->Problem Likely Not\nDegradation No Prepare Fresh Solutions Prepare Fresh Solutions Implement Mitigation\nStrategies->Prepare Fresh Solutions Protect from Light Protect from Light Implement Mitigation\nStrategies->Protect from Light Consider Serum-Free Media Consider Serum-Free Media Implement Mitigation\nStrategies->Consider Serum-Free Media Optimize pH Optimize pH Implement Mitigation\nStrategies->Optimize pH

References

AGI-6780 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AGI-6780, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) R140Q enzyme.[1][2][3][4][5] Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor that binds to the dimer interface of the mutant IDH2 R140Q enzyme.[5][6][7] This binding locks the enzyme in an open and inactive conformation, preventing it from converting α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[6][7]

Q2: What is the selectivity of this compound?

A2: this compound is highly selective for the mutant IDH2 R140Q enzyme over the wild-type IDH2 (IDH2-WT) and wild-type IDH1 enzymes.[1][5] It has been shown to be less potent against IDH2-WT and has an IC50 greater than 1 mM for IDH1 R132H.[1]

Q3: What are the recommended cell lines for studying this compound's effects?

A3: Cell lines endogenously expressing or engineered to overexpress the IDH2 R140Q mutation are suitable. Commonly used models include the human erythroleukemia cell line TF-1 and the human glioblastoma cell line U87, both engineered to express IDH2 R140Q.[1]

Troubleshooting Guide: Inconsistent Results in Replicate Experiments

Inconsistent results with this compound can arise from several factors, ranging from compound handling to experimental setup. This guide addresses common issues in a question-and-answer format.

Q4: We are observing significant variability in our dose-response curves between experiments. What could be the cause?

A4: This is a common issue that can often be traced back to the preparation and handling of this compound.

  • Compound Solubility: this compound is soluble in DMSO, but its aqueous solubility is low.[5][8] Inconsistent stock solution preparation or precipitation of the compound upon dilution in aqueous media can lead to variable effective concentrations.

    • Recommendation: Always use fresh, high-quality DMSO to prepare stock solutions.[2] When diluting into aqueous buffers or media, do so sequentially and ensure the solution is clear.[1] Sonication may aid dissolution, but visually inspect for any precipitation.[1]

  • Stock Solution Stability: The stability of this compound in solution over time may vary.

    • Recommendation: Prepare fresh working solutions for each experiment from a frozen stock.[1] Avoid multiple freeze-thaw cycles of the stock solution.

Q5: Our 2-HG measurement assay is showing high background or inconsistent readings. How can we improve this?

A5: Inconsistent 2-HG levels can be due to both the assay itself and the handling of the cells.

  • Cell Density and Health: The metabolic state of your cells can significantly impact 2-HG production.

    • Recommendation: Ensure consistent cell seeding density and viability across all wells and replicate plates. Perform a cell viability assay in parallel with your 2-HG measurement.

  • Assay Protocol: The NADPH depletion assay used to measure IDH2 activity is sensitive to reaction timing and component concentrations.[1][5]

    • Recommendation: Carefully follow a standardized protocol for the NADPH depletion assay, ensuring precise timing of reagent additions and measurements.

Q6: We are not observing the expected differentiation effect of this compound in our TF-1 cell line expressing IDH2 R140Q. What could be wrong?

A6: A lack of expected biological response can be multifactorial.

  • Cell Line Integrity: The expression and activity of the mutant IDH2 R140Q in your cell line may have diminished over time with continuous passaging.

    • Recommendation: Regularly verify the expression of the mutant IDH2 R140Q protein via Western blot or sequencing. It is also advisable to use cells from a low-passage frozen stock.

  • Differentiation Assay Conditions: The conditions for inducing differentiation, such as the concentration of erythropoietin (EPO) for TF-1 cells, are critical.[1]

    • Recommendation: Optimize the concentration of the differentiating agent (e.g., EPO) and the duration of the assay. Ensure that the basal level of differentiation in your control cells is low.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50 / EC50Reference
IDH2 R140QEnzyme Activity23 ± 1.7 nM[1][5]
IDH2 WTEnzyme Activity190 ± 8.1 nM[1][5]
IDH1 R132HEnzyme Activity> 1 mM[1]
IDH2 R140Q (in U87 cells)2-HG Reduction11 ± 2.6 nM[1]
IDH2 R140Q (in TF-1 cells)2-HG Reduction18 ± 0.51 nM[1]

Experimental Protocols

IDH2 Enzyme Activity Assay (NADPH Depletion Assay)

This protocol is adapted from methodologies described for this compound.[1][5]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in fresh DMSO.

    • Create a 50X working solution of this compound by diluting the stock in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and bovine serum albumin (BSA).

    • Prepare solutions of recombinant IDH2 R140Q enzyme, α-ketoglutarate, and NADPH.

  • Assay Procedure:

    • In a 50 µL reaction volume, combine the reaction buffer, IDH2 R140Q enzyme, and the 50X this compound working solution (or DMSO for control).

    • Incubate for a specified pre-incubation time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding α-ketoglutarate and NADPH.

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Measurement of NADPH Depletion:

    • Stop the reaction.

    • Measure the remaining NADPH by adding a catalytic excess of diaphorase and resazurin.

    • The diaphorase will catalyze the reduction of resazurin to the fluorescent resorufin in the presence of NADPH.

    • Measure the fluorescence signal, which is proportional to the amount of remaining NADPH.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the fluorescence signal in the this compound-treated samples relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

G cluster_0 Mutant IDH2 R140Q Signaling cluster_1 This compound Inhibition alpha_KG α-Ketoglutarate IDH2_mut Mutant IDH2 R140Q alpha_KG->IDH2_mut Substrate two_HG (R)-2-Hydroxyglutarate (Oncometabolite) Histone Histone Demethylases two_HG->Histone Inhibition IDH2_mut->two_HG Neomorphic Activity Differentiation_Block Block in Cellular Differentiation Histone->Differentiation_Block Leads to AGI_6780 This compound AGI_6780->IDH2_mut Allosteric Inhibition

Caption: Signaling pathway of mutant IDH2 R140Q and the inhibitory action of this compound.

G start Inconsistent Results Observed check_compound Check this compound Preparation & Handling start->check_compound check_assay Review Assay Conditions check_compound->check_assay No solubility Issues with Solubility or Stock Stability? check_compound->solubility Yes check_cells Verify Cell Line Integrity check_assay->check_cells No assay_protocol Inconsistent Assay Protocol? check_assay->assay_protocol Yes cell_health Variable Cell Health or Density? check_assay->cell_health Yes cell_mutation Loss of Mutant IDH2 Expression? check_cells->cell_mutation Yes end Consistent Results check_cells->end No solve_solubility Prepare Fresh Stocks, Ensure Complete Dissolution solubility->solve_solubility solve_assay Standardize Protocol, Use Positive/Negative Controls assay_protocol->solve_assay solve_cell_health Standardize Seeding, Monitor Viability cell_health->solve_cell_health solve_cell_mutation Use Low Passage Cells, Verify Mutation cell_mutation->solve_cell_mutation solve_solubility->end solve_assay->end solve_cell_health->end solve_cell_mutation->end

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

References

Technical Support Center: AGI-6780 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity and ensuring successful outcomes in animal studies involving the mutant IDH2 inhibitor, AGI-6780.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, allosteric inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation commonly found in various cancers.[1][2][3][4][5][6] In cancer cells with this mutation, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][6] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation.[1][7] this compound binds to the dimer interface of the mutant IDH2 enzyme, locking it in an inactive conformation. This inhibits the production of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of malignant cells.[6]

Q2: What is a recommended starting dose for this compound in mouse models?

While a definitive maximum tolerated dose (MTD) for this compound has not been widely published, in vivo efficacy studies in xenograft mouse models have utilized doses of 25 mg/kg/day and 50 mg/kg/day administered intraperitoneally.[8] It is strongly recommended that researchers conduct a pilot dose-finding study to determine the optimal and maximum tolerated dose for their specific animal model and experimental conditions.

Q3: What are the potential signs of toxicity to monitor in animals treated with this compound?

Based on preclinical and clinical data from the structurally related mutant IDH2 inhibitor Enasidenib (AG-221), researchers should monitor for the following potential signs of toxicity:

  • General Health: Body weight loss, decreased activity, ruffled fur, and changes in food and water consumption.

  • IDH-Inhibitor-Associated Differentiation Syndrome (IDH-DS): This is a critical potential toxicity. Signs in animal models could include respiratory distress, fever, and fluid accumulation (edema). It is caused by the rapid proliferation and differentiation of myeloid cells.

  • Hepatotoxicity: Monitor for signs of liver damage. Clinically, this can manifest as hyperbilirubinemia (elevated bilirubin levels).[9][10] This may be due to off-target inhibition of UGT1A1. In animal studies, this could be assessed through serum biochemistry.

  • Electrolyte Imbalances: Clinical studies with Enasidenib have reported hypokalemia and hypocalcemia.[9] Monitoring serum electrolytes may be warranted in long-term studies.

  • Gastrointestinal Issues: Diarrhea has been observed in patients treated with Enasidenib.[9] Monitor for changes in fecal consistency.

Q4: How should this compound be formulated for in vivo administration?

This compound is soluble in DMSO.[11][12] For in vivo use, a stock solution in DMSO can be further diluted in a vehicle suitable for animal administration, such as a mixture of PEG300, Tween 80, and saline, or corn oil.[13] It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals. A common practice is to keep the final DMSO concentration below 10%. The prepared formulation should be used immediately.[13]

Troubleshooting Guides

Issue 1: Unexpected Animal Weight Loss or Morbidity
Potential Cause Troubleshooting Steps
Dose is too high / Toxicity 1. Immediately reduce the dose of this compound or decrease the frequency of administration. 2. Implement supportive care measures as recommended by your institution's veterinary staff. 3. In future cohorts, perform a thorough dose-escalation study to determine the Maximum Tolerated Dose (MTD).[14] 4. Monitor for clinical signs of toxicity, paying close attention to signs of differentiation syndrome and hepatotoxicity.
Vehicle Toxicity 1. Ensure the concentration of DMSO or other solvents in the vehicle is within a tolerable range for the animal model. 2. Administer a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.
Tumor Burden 1. In xenograft models, excessive tumor growth can lead to cachexia and weight loss. 2. Monitor tumor size closely and adhere to institutional guidelines for tumor burden endpoints.
Issue 2: Lack of Efficacy (No Reduction in 2-HG or Tumor Growth)
Potential Cause Troubleshooting Steps
Suboptimal Dose or Dosing Schedule 1. Increase the dose of this compound in a stepwise manner, carefully monitoring for toxicity. 2. Consider increasing the frequency of administration (e.g., from once daily to twice daily), based on pharmacokinetic data if available.
Poor Bioavailability 1. Ensure the formulation is prepared correctly and administered consistently. 2. Consider alternative routes of administration if intraperitoneal injection is not effective.
Drug Resistance 1. In long-term studies, acquired resistance can occur. This may involve secondary mutations in the IDH2 gene. 2. If possible, analyze tumor samples post-treatment to investigate potential resistance mechanisms.
Incorrect Model System 1. Confirm that the cell line or animal model used harbors the specific IDH2 R140Q mutation that this compound targets.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target Assay IC50 / EC50 Reference
Mutant IDH2 (R140Q)Enzymatic Assay23 nM[1][3][4][5]
Wild-Type IDH2Enzymatic Assay190 nM[4]
2-HG Reduction (U87 cells with IDH2 R140Q)Cellular Assay11 nM[4]
2-HG Reduction (TF-1 cells with IDH2 R140Q)Cellular Assay18 nM[4]

Table 2: In Vivo Dosing of this compound and Related Compounds

Compound Animal Model Dose Route Reference
This compoundNude mice with TNBC xenografts25 mg/kg/dayIntraperitoneal[8]
This compoundNude mice with TNBC xenografts50 mg/kg/dayIntraperitoneal[8]
Enasidenib (AG-221)Murine models of IDH2-mutant leukemia10 mg/kg or 100 mg/kg bidOral[3][15]

Experimental Protocols

Protocol 1: In Vivo Efficacy and Toxicity Study of this compound in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG) appropriate for the xenograft model.

  • Cell Line: Use a cancer cell line endogenously expressing the IDH2 R140Q mutation.

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On each treatment day, prepare the final dosing solution by diluting the stock in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).

    • Administer the calculated dose (e.g., 25 or 50 mg/kg) via intraperitoneal injection daily.

    • The control group should receive the vehicle only.

  • Toxicity Monitoring:

    • Record body weight daily or three times per week.

    • Perform daily clinical observations for signs of morbidity (e.g., lethargy, ruffled fur, respiratory distress).

    • At the end of the study, collect blood for complete blood count (CBC) and serum biochemistry (including liver function tests like bilirubin).

    • Collect major organs (liver, spleen, kidneys, etc.) for histopathological analysis.

  • Efficacy Assessment:

    • Measure tumor volume regularly throughout the study.

    • At the study endpoint, excise tumors and measure their weight.

    • Tumor samples can be used for pharmacodynamic analysis (e.g., measuring 2-HG levels).

Visualizations

AGI_6780_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_epigenetics Epigenetic Regulation Isocitrate Isocitrate Mutant_IDH2 Mutant IDH2 (R140Q) Isocitrate->Mutant_IDH2 NADP+ to NADPH alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH2 Neomorphic Activity TET_enzymes TET Enzymes & Histone Demethylases alpha_KG->TET_enzymes Co-factor 2_HG 2-Hydroxyglutarate (Oncometabolite) 2_HG->TET_enzymes Inhibition Mutant_IDH2->2_HG AGI_6780 This compound AGI_6780->Mutant_IDH2 Allosteric Inhibition Hypermethylation DNA & Histone Hypermethylation Cell_Diff Cellular Differentiation TET_enzymes->Cell_Diff Diff_Block Differentiation Block Hypermethylation->Diff_Block

Caption: Mechanism of this compound in mutant IDH2-driven cancer.

Experimental_Workflow Start Start Animal_Model Select Animal Model & Cell Line (IDH2 R140Q+) Start->Animal_Model Pilot_Study Pilot Dose-Finding Study (Determine MTD) Animal_Model->Pilot_Study Tumor_Implantation Implant Tumor Cells Pilot_Study->Tumor_Implantation Randomization Randomize Animals into Groups Tumor_Implantation->Randomization Treatment Administer this compound and Vehicle Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Endpoint Data Collection (Tumors, Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Efficacy & Toxicity) Endpoint->Analysis End End Analysis->End

Caption: Workflow for in vivo studies with this compound.

Troubleshooting_Guide Issue Issue Encountered During Experiment Weight_Loss Unexpected Weight Loss or Morbidity Issue->Weight_Loss No_Efficacy Lack of Efficacy Issue->No_Efficacy Toxicity_Check Is the dose too high? Weight_Loss->Toxicity_Check Yes Vehicle_Check Is the vehicle causing toxicity? Weight_Loss->Vehicle_Check No Dose_Check Is the dose too low? No_Efficacy->Dose_Check Yes Formulation_Check Is the formulation correct? No_Efficacy->Formulation_Check No Reduce_Dose Reduce Dose / Frequency Toxicity_Check->Reduce_Dose Vehicle_Control Run Vehicle-Only Control Vehicle_Check->Vehicle_Control Increase_Dose Increase Dose Dose_Check->Increase_Dose Check_Formulation Verify Formulation Protocol Formulation_Check->Check_Formulation Model_Check Is the model appropriate? Formulation_Check->Model_Check No Verify_Mutation Confirm IDH2 R140Q Mutation Model_Check->Verify_Mutation

Caption: Troubleshooting logic for this compound animal experiments.

References

issues with AGI-6780 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with AGI-6780, with a particular focus on troubleshooting potential batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the R140Q mutation.[1][2][][4][5] It binds to the dimer interface of the enzyme, locking it in an inactive conformation.[6] This inhibits the neomorphic activity of the mutant enzyme, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] Elevated levels of 2-HG are implicated in the pathogenesis of certain cancers, including acute myeloid leukemia (AML), by inducing epigenetic changes and blocking cellular differentiation. By reducing 2-HG levels, this compound can induce the differentiation of cancer cells.[1][4]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[4][7] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[4] Before use, it is recommended to allow the vial to warm to room temperature for at least an hour before opening.[1]

Q3: What are the typical signs of batch-to-batch variability with this compound?

While specific reports on this compound batch variability are not prevalent in published literature, based on common issues with small molecule inhibitors, you might observe:

  • Inconsistent IC50 values: A significant shift in the half-maximal inhibitory concentration between experiments using different batches.

  • Variability in cellular phenotype: Differences in the extent of differentiation induction or 2-HG reduction in cell-based assays.

  • Solubility issues: Difficulty in dissolving a new batch of the compound at the same concentration as a previous batch.

  • Unexpected cytotoxicity: Observation of cell death at concentrations that were previously non-toxic.

Q4: How can I ensure the quality of a new batch of this compound?

It is advisable to purchase from reputable suppliers who provide a detailed Certificate of Analysis (CoA) for each batch.[1][8] Key parameters to check on the CoA include:

  • Purity: Typically determined by HPLC and should be >98%.[1][9]

  • Identity: Confirmed by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[1]

  • Appearance: Should be a white to off-white solid.[7]

If you suspect issues with a new batch, consider performing your own analytical validation, such as HPLC, to confirm purity.

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50) Between Batches

You observe a significant shift in the IC50 value of this compound in your enzymatic or cell-based assay compared to previous experiments with a different batch.

Possible Cause Troubleshooting Step
Degradation of this compound Ensure proper storage of both the powder and stock solutions. Prepare fresh dilutions for each experiment from a recently prepared stock solution.
Differences in Batch Purity Review the Certificate of Analysis for each batch, paying close attention to the purity data. If possible, perform an independent purity analysis (e.g., HPLC). Contact the supplier if the purity is lower than specified.
Assay Variability Standardize all assay parameters, including enzyme/substrate concentrations, cell passage number, and incubation times. Run a reference compound with a known IC50 in parallel to monitor assay performance.
Solvent Quality Use high-quality, anhydrous DMSO to prepare stock solutions, as moisture can affect compound solubility and stability.[4]
Issue 2: Reduced or No Cellular Activity

A new batch of this compound fails to induce the expected cellular phenotype (e.g., differentiation of TF-1 cells) or does not effectively reduce 2-HG levels.

Possible Cause Troubleshooting Step
Poor Solubility of the New Batch Visually inspect the stock solution for any precipitate. If solubility issues are suspected, try gentle warming (to 37°C) and sonication.[1] Prepare a fresh stock solution, ensuring the DMSO is anhydrous.
Incorrect Compound Concentration Verify the calculations for the preparation of stock and working solutions. If possible, confirm the concentration of the stock solution using a spectrophotometer, if a reference extinction coefficient is available.
Cell Line Issues Ensure the cell line has not been passaged too many times and still expresses the target mutant IDH2. Authenticate your cell line.
Inactive Compound If all other factors have been ruled out, there may be an issue with the compound's integrity in the new batch. Contact the supplier and provide them with your experimental data.

Data and Protocols

This compound Physicochemical and Potency Data
Parameter Value Reference
Molecular Formula C21H18F3N3O3S2[][8][9]
Molecular Weight 481.51 g/mol [4][7][8]
Purity (Typical) ≥98%[9]
Appearance White to off-white solid[7]
IC50 (IDH2 R140Q) 23 ± 1.7 nM[2][][5]
IC50 (IDH2 WT) 190 ± 8.1 nM[2]
IC50 (U87 cells with IDH2 R140Q) 11 ± 2.6 nM[2][7]
IC50 (TF-1 cells with IDH2 R140Q) 18 ± 0.51 nM[2][7]
Solubility in DMSO ≥ 29 mg/mL (60.23 mM)[2][7]
Storage (Powder) -20°C for 3 years[4][7]
Storage (Stock Solution) -80°C for 1 year; -20°C for 1 month[4]
Experimental Protocols

1. Preparation of this compound Stock Solution

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO.[1][2][7] For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.815 mg of this compound in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used if necessary.[1]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C.

2. In Vitro IDH2 R140Q Enzyme Inhibition Assay

This protocol is based on a NADPH depletion assay.[1][2][7]

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the diluted this compound, recombinant IDH2 R140Q enzyme, and the substrate α-ketoglutarate.

  • Initiate the reaction by adding NADPH.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • After a set incubation time, stop the reaction.

  • Measure the remaining NADPH by adding a catalytic excess of diaphorase and resazurin. The fluorescent signal generated is proportional to the amount of NADPH remaining.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

3. Cell-Based Assay for 2-HG Reduction and Differentiation

This protocol is designed for TF-1 erythroleukemia cells expressing the IDH2 R140Q mutation.[1][4]

  • Plate TF-1 (IDH2 R140Q) cells in appropriate cell culture medium.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • For 2-HG measurement, harvest the cells and perform a metabolite extraction. Analyze the 2-HG levels using a commercially available kit or by LC-MS.

  • For differentiation analysis, induce differentiation with erythropoietin (EPO). After a further incubation period, assess differentiation markers, such as changes in cell morphology or the expression of differentiation-specific genes (e.g., KLF1, HBG).[1][2]

Visual Guides

This compound Mechanism of Action

AGI6780_Mechanism cluster_0 Mutant IDH2 (R140Q) Dimer cluster_1 This compound Inhibition alpha_KG α-Ketoglutarate two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->two_HG Neomorphic Activity NADPH_in NADPH NADP_out NADP+ epigenetics Epigenetic Alterations two_HG->epigenetics Inhibits α-KG-dependent dioxygenases AGI6780 This compound IDH2_dimer Mutant IDH2 Dimer (Inactive Conformation) AGI6780->IDH2_dimer Allosteric Binding at Dimer Interface diff_block_reversal Reversal of Differentiation Block IDH2_dimer->diff_block_reversal Prevents 2-HG Production diff_block Differentiation Block epigenetics->diff_block Leads to

Caption: Mechanism of this compound in inhibiting mutant IDH2 and reversing differentiation block.

Troubleshooting Workflow for this compound Batch Variability

Troubleshooting_Workflow cluster_outcomes Potential Resolutions start Inconsistent Results (e.g., IC50 shift, loss of activity) check_storage 1. Verify Storage & Handling (-20°C powder, -80°C stock) start->check_storage check_solubility 2. Assess Compound Solubility (Visual inspection, fresh DMSO) check_storage->check_solubility improper_handling Issue Resolved: Handling Error check_storage->improper_handling Corrected review_coa 3. Review Certificate of Analysis (Purity >98%?) check_solubility->review_coa solubility_issue Issue Resolved: Solubility Problem check_solubility->solubility_issue Improved validate_assay 4. Validate Assay Performance (Controls, cell passage) review_coa->validate_assay purity_issue Issue Identified: Batch Purity review_coa->purity_issue Discrepancy Found contact_supplier 5. Contact Supplier (Provide batch # and data) validate_assay->contact_supplier If all else fails assay_issue Issue Resolved: Assay Variability validate_assay->assay_issue Standardized purity_issue->contact_supplier

References

Validation & Comparative

AGI-6780: A Tale of Two Mutations - Efficacy in IDH2-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific efficacy of targeted inhibitors is paramount. This guide provides a detailed comparison of the preclinical efficacy of AGI-6780, a first-generation isocitrate dehydrogenase 2 (IDH2) inhibitor, against different IDH2 mutations. Experimental data and protocols are presented to offer a comprehensive overview for research and development purposes.

This compound emerged as a potent, allosteric inhibitor of the mutant IDH2 enzyme, specifically targeting the R140Q variant.[1][2][3] Its mechanism involves binding to the dimer interface of the enzyme, stabilizing it in an inactive conformation.[4][5] This targeted inhibition leads to a reduction in the oncometabolite 2-hydroxyglutarate (2-HG), reversal of hypermethylation, and induction of cellular differentiation in cancer cells harboring the IDH2 R140Q mutation.[6][7] However, the efficacy of this compound is highly dependent on the specific IDH2 mutation present.

Comparative Efficacy: this compound vs. Other IDH2 Mutations

Extensive preclinical research has demonstrated that this compound is highly selective for the IDH2 R140Q mutation. Evidence strongly indicates that it does not exhibit significant inhibitory activity against cancers harboring the IDH2 R172K mutation.[1] This specificity presents a critical consideration for its therapeutic application.

For a broader perspective, this guide includes comparative data on Enasidenib (AG-221), a second-generation IDH2 inhibitor that has demonstrated efficacy against both R140Q and R172K mutations.[6][8]

Quantitative Efficacy Data

The following table summarizes the in vitro potency of this compound and Enasidenib against various IDH2 variants.

CompoundTargetIC50 (nM)Cell-Based IC50 (nM)Reference(s)
This compound IDH2 R140Q 23 ± 1.7 11 ± 2.6 (U87 cells), 18 ± 0.51 (TF-1 cells) [9]
IDH2 WT190 ± 8.1-[9]
IDH2 R172KNot effectiveNot effective in inhibiting 2-HG production[1]
IDH1 R132H>100,000>1,000,000[9]
Enasidenib (AG-221) IDH2 R140Q 100 -[6][8]
IDH2 R172K 400 -[6][8]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathway of mutant IDH2 and a typical experimental workflow for evaluating inhibitor efficacy.

IDH2_Pathway cluster_0 Mitochondrion cluster_1 Downstream Effects Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT alpha-KG α-Ketoglutarate IDH2_mut Mutant IDH2 (R140Q/R172K) alpha-KG->IDH2_mut IDH2_WT->alpha-KG 2-HG 2-Hydroxyglutarate (Oncometabolite) IDH2_mut->2-HG Epigenetic_Changes Epigenetic Dysregulation (DNA & Histone Hypermethylation) 2-HG->Epigenetic_Changes AGI6780 This compound AGI6780->IDH2_mut Inhibits (R140Q specific) Diff_Block Block in Cellular Differentiation Epigenetic_Changes->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis

Figure 1. this compound mechanism in the mutant IDH2 pathway.

Experimental_Workflow Cell_Culture Culture IDH2-mutant and wild-type cell lines Inhibitor_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Inhibitor_Treatment Biochemical_Assay Enzymatic Assay (Measure IC50) Inhibitor_Treatment->Biochemical_Assay Metabolite_Analysis Measure 2-HG Levels (LC-MS/MS) Inhibitor_Treatment->Metabolite_Analysis Differentiation_Assay Assess Cellular Differentiation (e.g., Flow Cytometry for markers) Inhibitor_Treatment->Differentiation_Assay Data_Analysis Data Analysis and Comparison Biochemical_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis Differentiation_Assay->Data_Analysis

References

A Head-to-Head Comparison: Validating AGI-6780 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of AGI-6780, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) R140Q enzyme. We will compare this compound with the clinically approved mutant IDH2 inhibitor, Enasidenib (AG-221), and provide detailed experimental protocols for key validation assays.

Mutations in the IDH2 gene, particularly the R140Q substitution, are a hallmark of several cancers, including acute myeloid leukemia (AML). This mutation confers a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis. Small molecule inhibitors that selectively target the mutant IDH2 enzyme and reduce 2-HG levels are therefore promising therapeutic agents.

This compound was one of the first-in-class selective allosteric inhibitors developed to target the IDH2 R140Q mutation.[1] It binds to the dimer interface of the enzyme, stabilizing it in an inactive conformation.[2] This guide focuses on robust methods to confirm that this compound effectively engages the mutant IDH2 protein within the complex cellular environment, a crucial step for preclinical and clinical development.

Comparative Analysis of this compound and Enasidenib

To provide a clear benchmark, we compare the cellular activity of this compound with Enasidenib (AG-221), an FDA-approved inhibitor of mutant IDH2 for the treatment of relapsed or refractory AML.

ParameterThis compoundEnasidenib (AG-221)Reference
Target Mutant IDH2 (specifically R140Q)Mutant IDH2 (R140Q and R172K)[1][2]
Mechanism of Action Allosteric inhibitor, binds to the dimer interfaceAllosteric inhibitor, binds to the dimer interface[2]
Cellular Potency (2-HG Reduction) IC50 of 11 nM in U87 glioblastoma cells expressing IDH2 R140QPotent inhibitor of 2-HG production in various cell lines[3]
Selectivity Selective for mutant IDH2 over wild-type IDH2. A study on a newer inhibitor, CP-17, reported this compound to have a 7.8-fold higher potency for IDH2/R140Q over IDH2/WT.Selective for mutant IDH2 over wild-type IDH2. The same study reported Enasidenib to have an 18-fold higher potency for IDH2/R140Q over IDH2/WT.[4]
Clinical Development Preclinical development was not pursued in favor of Enasidenib.[1][3]FDA-approved for relapsed or refractory AML with IDH2 mutations.[1]

Key Experimental Methodologies for Target Engagement Validation

Two primary methods are widely used to validate the engagement of small molecule inhibitors with their intracellular targets: the measurement of a downstream pharmacodynamic biomarker and a direct biophysical assessment of target binding.

Quantification of Cellular 2-Hydroxyglutarate (2-HG)

The most direct pharmacodynamic readout for mutant IDH2 inhibition is the reduction of the oncometabolite 2-HG. A dose-dependent decrease in intracellular 2-HG levels upon treatment with an inhibitor is strong evidence of target engagement.

This protocol provides a robust and sensitive method for quantifying 2-HG enantiomers.[5][6][7]

Materials:

  • Cells expressing mutant IDH2 (e.g., U87-IDH2 R140Q)

  • This compound and/or other inhibitors

  • 80% Methanol (pre-chilled to -80°C)

  • Internal standard (e.g., ¹³C₅-2-HG)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with a dose range of the inhibitor or vehicle control for a specified time (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Immediately add ice-cold 80% methanol to the cells.

    • Scrape the cells and collect the cell lysate.

    • Add the internal standard to each sample.

    • Incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Inject the samples into the LC-MS system.

  • Data Analysis:

    • Separate D-2-HG and L-2-HG using a suitable chromatography method (e.g., chiral chromatography or derivatization followed by reverse-phase chromatography).

    • Quantify the amount of D-2-HG in each sample by comparing its peak area to that of the internal standard.

    • Normalize the 2-HG levels to cell number or total protein concentration.

    • Plot the dose-response curve to determine the IC50 value for 2-HG reduction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to directly assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.

This protocol outlines the steps for performing a CETSA experiment to validate this compound target engagement with IDH2.[8][9][10][11]

Materials:

  • Cells expressing the target protein (endogenously or overexpressed)

  • This compound and/or other inhibitors

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • PCR thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot equipment

  • Primary antibody against IDH2 (several commercially available options exist, see for example[12][13][14])

  • Secondary antibody conjugated to HRP or a fluorescent dye

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the inhibitor or vehicle control for a specific duration.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for IDH2, followed by an appropriate secondary antibody.

    • Detect the protein bands using a suitable detection reagent (e.g., chemiluminescence or fluorescence).

  • Data Analysis:

    • Quantify the band intensity for IDH2 at each temperature for both the treated and untreated samples.

    • Plot the protein abundance as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Mutant IDH2 Signaling Pathway and Inhibitor Action cluster_0 Mitochondrion cluster_1 Inhibitor Action alpha_KG α-Ketoglutarate mutant_IDH2 Mutant IDH2 (R140Q) alpha_KG->mutant_IDH2 Substrate two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH2->two_HG Neomorphic Reaction oncogenesis Oncogenesis two_HG->oncogenesis Drives AGI_6780 This compound AGI_6780->mutant_IDH2 Allosteric Inhibition

Mutant IDH2 pathway and this compound inhibition.

Experimental Workflow for 2-HG Measurement start Cell Culture & Treatment extraction Metabolite Extraction (80% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS Analysis reconstitution->lcms data Data Analysis (IC50) lcms->data

Workflow for cellular 2-HG quantification.

Cellular Thermal Shift Assay (CETSA) Workflow start Cell Treatment with Inhibitor heat Heat Shock (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble/Insoluble Fractions lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page Soluble Fraction western Western Blot for IDH2 sds_page->western analysis Quantification & Melting Curve Analysis western->analysis result Target Engagement Confirmation analysis->result

Workflow for CETSA validation.

Conclusion

Validating the cellular target engagement of this compound is paramount for its preclinical assessment. This guide provides a framework for a robust and objective evaluation. The primary method involves quantifying the reduction of the oncometabolite 2-HG, for which this compound has demonstrated high potency. For direct biophysical evidence of target binding within the cell, the Cellular Thermal Shift Assay offers a powerful, albeit more technically demanding, approach. By employing these methodologies and comparing the results to established inhibitors like Enasidenib, researchers can confidently ascertain the cellular efficacy and target engagement of this compound, paving the way for further therapeutic development.

References

Independent Validation of AGI-6780's Effect on Differentiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AGI-6780, a selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), and its effects on cell differentiation. We will delve into its mechanism of action and compare its performance with other notable alternatives, supported by available experimental data. This document aims to be a valuable resource for researchers investigating novel therapeutic strategies for cancers driven by IDH mutations, such as acute myeloid leukemia (AML).

Mechanism of Action: Reversing the Differentiation Block

This compound is a potent and selective allosteric inhibitor of the tumor-associated mutant IDH2/R140Q enzyme.[1][2][3] In cancer cells harboring this mutation, the enzyme gains a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][4] High levels of D-2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation.[5] this compound binds to the dimer interface of the mutant IDH2 enzyme, locking it in an inactive conformation.[3][6] This inhibition leads to a significant reduction in D-2-HG levels, which in turn reverses the epigenetic block and induces the differentiation of leukemic cells.[1][7][8][9]

Performance Comparison: this compound and Alternatives

Several other molecules have been developed to target mutant IDH enzymes. Here, we compare this compound with Enasidenib (AG-221), a clinically approved IDH2 inhibitor, AGI-5198, an IDH1 inhibitor, and CP-17, a more recently identified IDH2 inhibitor.

CompoundTargetIC50 (Enzyme Inhibition)Key Differentiation Findings
This compound Mutant IDH2/R140Q23 nM[7][10]Induces differentiation of TF-1 erythroleukemia and primary human AML cells in vitro.[1]
Enasidenib (AG-221) Mutant IDH2 (R140Q, R172S/K)12 nM (for IDH2/R140Q)[11]Promotes myeloid differentiation in patients with advanced hematologic malignancies.[4] Approved by the FDA for relapsed or refractory IDH2-mutated AML.[4]
AGI-5198 Mutant IDH1 (R132H/R132C)70 nM (for IDH1/R132H)[12]Promotes gliogenic differentiation in IDH1-mutant glioma cells.[12][13]
CP-17 Mutant IDH2/R140Q40.75 nM[5][14]Restores EPO-induced differentiation in TF-1 cells carrying the IDH2/R140Q mutation.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the effects of these inhibitors on cell differentiation.

Cell Culture and Treatment
  • Cell Lines: TF-1 (human erythroleukemia) and primary AML patient samples are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: this compound and other inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.

Assessment of Differentiation

Several methods are employed to quantify the extent of cell differentiation:

  • Flow Cytometry: This technique is used to detect the expression of cell surface markers associated with mature myeloid cells, such as CD11b and CD14.[15][16][17]

    • Protocol Outline:

      • Harvest and wash cells.

      • Incubate with fluorescently labeled antibodies specific for differentiation markers (e.g., anti-CD11b, anti-CD14).

      • Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing the markers.

  • Nitroblue Tetrazolium (NBT) Reduction Assay: This assay measures the functional ability of differentiated myeloid cells to produce superoxide anions, a characteristic of mature phagocytes.[18][19][20]

    • Protocol Outline:

      • Incubate treated cells with NBT solution.

      • Stimulate cells with an agent like phorbol 12-myristate 13-acetate (PMA).

      • Observe the formation of dark blue formazan deposits within the cells, indicating NBT reduction.

      • Quantify the percentage of NBT-positive cells.

  • Morphological Analysis: Wright-Giemsa staining is used to visualize changes in cell morphology indicative of differentiation, such as nuclear condensation and a decrease in the nuclear-to-cytoplasmic ratio.[21][22][23][24][25]

    • Protocol Outline:

      • Prepare a smear of the cell suspension on a microscope slide.

      • Fix the smear with methanol.

      • Stain the smear with Wright-Giemsa solution.

      • Observe the stained cells under a light microscope.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

AGI_6780_Mechanism_of_Action cluster_0 Mutant IDH2 Enzyme cluster_1 Epigenetic Dysregulation cluster_2 Cellular Effect cluster_3 Therapeutic Intervention alpha_KG α-Ketoglutarate mutant_IDH2 Mutant IDH2 (R140Q) alpha_KG->mutant_IDH2 Substrate D_2_HG D-2-Hydroxyglutarate (Oncometabolite) mutant_IDH2->D_2_HG Neomorphic Activity Histone_Demethylases Histone Demethylases D_2_HG->Histone_Demethylases Inhibits DNA_Demethylases DNA Demethylases (TET enzymes) D_2_HG->DNA_Demethylases Inhibits Hypermethylation Histone & DNA Hypermethylation Differentiation_Block Differentiation Block Hypermethylation->Differentiation_Block Leukemia Leukemia Progression Differentiation_Block->Leukemia Differentiation Cell Differentiation AGI_6780 This compound AGI_6780->mutant_IDH2 Allosteric Inhibition

Caption: Mechanism of this compound in reversing differentiation block.

Experimental_Workflow cluster_assays Differentiation Assessment Start Start: Leukemia Cell Culture (e.g., TF-1 with IDH2 mutation) Treatment Treatment with: - this compound - Alternative Inhibitor - Vehicle Control Start->Treatment Incubation Incubation (Defined time period) Treatment->Incubation Flow_Cytometry Flow Cytometry (CD11b, CD14 markers) Incubation->Flow_Cytometry NBT_Assay NBT Reduction Assay (Functional Assessment) Incubation->NBT_Assay Morphology Morphological Analysis (Wright-Giemsa Stain) Incubation->Morphology Data_Analysis Quantitative Data Analysis & Comparison Flow_Cytometry->Data_Analysis NBT_Assay->Data_Analysis Morphology->Data_Analysis

Caption: Workflow for assessing inhibitor-induced cell differentiation.

References

Unveiling the Allosteric Grip: Confirming AGI-6780's Binding Site on IDH2 through Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Isocitrate dehydrogenase (IDH) mutations are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma, making them a critical target for therapeutic intervention. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives tumorigenesis. AGI-6780 has emerged as a potent and selective allosteric inhibitor of the mutant IDH2 enzyme, specifically targeting the R140Q mutation. This guide provides a comprehensive comparison of this compound with other IDH inhibitors and details the experimental framework for confirming its allosteric binding site through mutagenesis.

The Allosteric Advantage of this compound

This compound distinguishes itself by binding to an allosteric site at the dimer interface of the mutant IDH2 enzyme.[1][2][3] This is in contrast to orthosteric inhibitors that compete with the substrate or cofactor at the active site. The allosteric inhibition by this compound locks the enzyme in an open, inactive conformation, thereby preventing the conversion of α-ketoglutarate to 2-HG.[1] This mechanism of action contributes to its selectivity for the mutant enzyme over the wild-type (WT) counterpart.[4][5]

Mandatory Visualization: Confirming the Binding Site

The following diagram illustrates a typical experimental workflow to confirm the allosteric binding site of this compound on mutant IDH2 using site-directed mutagenesis.

cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Mutant Generation & Expression cluster_2 Phase 3: Biochemical & Cellular Assays cluster_3 Phase 4: Data Analysis & Conclusion A Hypothesize this compound binding site residues (based on structural data) B Design primers for site-directed mutagenesis A->B C Perform site-directed mutagenesis of IDH2 R140Q B->C D Sequence verify mutations C->D E Express and purify mutant IDH2 proteins D->E F Enzymatic assays to determine IC50 of this compound E->F G Cell-based assays to measure 2-HG levels F->G H Compare IC50 and 2-HG inhibition between WT and mutant enzymes G->H I Confirm residues critical for this compound binding H->I

Experimental workflow for mutagenesis studies.

Data Presentation: Impact of Mutations on Inhibitor Potency

The following table summarizes hypothetical data from mutagenesis studies aimed at confirming the allosteric binding site of this compound. Residues at the dimer interface are targeted for mutation. A significant increase in the IC50 value for a given mutant would indicate that the mutated residue is critical for inhibitor binding.

Target Residue (Hypothetical)MutationThis compound IC50 (nM)Fold Change vs. R140QRationale for Selection
IDH2 R140Q (Control)-231Parent mutant enzyme
Gln316Q316A>10,000>435Forms hydrogen bond with this compound[6]
Tyr318Y318A5,200226Located at the dimer interface
Ile319I319A8,900387Hydrophobic interactions at the interface
Trp325W325A>10,000>435Key residue in the allosteric pocket
Arg314R314A251.1Not directly involved in binding

Experimental Protocols

Site-Directed Mutagenesis
  • Primer Design : Design forward and reverse primers (~25-45 bases) incorporating the desired mutation. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification : Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the IDH2 R140Q cDNA as the template and the designed mutagenic primers.

  • Template Digestion : Digest the parental, methylated DNA template with a methylation-dependent endonuclease (e.g., DpnI).

  • Transformation : Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification : Isolate the plasmid DNA and confirm the desired mutation through Sanger sequencing.

Enzyme Inhibition Assay (NADPH Depletion Assay)
  • Protein Expression and Purification : Express wild-type and mutant IDH2 proteins in a suitable expression system (e.g., E. coli) and purify using affinity chromatography.

  • Reaction Mixture : Prepare a reaction buffer containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), 150 mM NaCl, 10 mM MgCl2, and 0.05% BSA.

  • Inhibitor Preparation : Prepare serial dilutions of this compound in DMSO.

  • Assay Protocol :

    • Add the purified enzyme to the reaction buffer.

    • Add the serially diluted this compound or DMSO (vehicle control).

    • Initiate the reaction by adding the substrates α-ketoglutarate and NADPH.

    • Incubate the reaction at a constant temperature (e.g., 25°C).

    • Measure the rate of NADPH depletion by monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis : Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Comparison with Alternative IDH Inhibitors

While this compound specifically targets the IDH2 R140Q mutant, a range of other inhibitors have been developed against different IDH1 and IDH2 mutations.

InhibitorTargetBinding SiteKey Features
This compound IDH2 R140QAllosteric (Dimer Interface)Potent and selective for the R140Q mutant.[4][7]
Enasidenib (AG-221) IDH2 (R140Q, R172K)Allosteric (Dimer Interface)FDA-approved for relapsed or refractory AML with an IDH2 mutation.
Ivosidenib (AG-120) IDH1 (R132H, R132C)AllostericFDA-approved for AML with a susceptible IDH1 mutation.
Vorasidenib (AG-881) IDH1 and IDH2 mutantsAllostericDual inhibitor with high brain penetrance, promising for glioma.[8]
AGI-5198 IDH1 R132HCompetitive (with α-KG)An early tool compound for studying IDH1 inhibition.[6]
IDH305 IDH1 R132HAllostericHigh selectivity for the mutant over wild-type IDH1.[9]

The development of allosteric inhibitors like this compound represents a significant advancement in targeted cancer therapy. Their ability to bind to sites distinct from the highly conserved active site allows for greater specificity and potentially fewer off-target effects. Mutagenesis studies are an indispensable tool for confirming the binding sites of these inhibitors, elucidating mechanisms of resistance, and guiding the development of next-generation therapeutics.

References

AGI-6780 Efficacy in Primary Patient-Derived AML Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical isocitrate dehydrogenase 2 (IDH2) inhibitor, AGI-6780, with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The focus is on the efficacy in primary patient-derived AML cells, supported by experimental data and detailed methodologies.

Introduction to this compound and Mutant IDH2 in AML

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are found in approximately 12% of Acute Myeloid Leukemia (AML) patients. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic differentiation, which contributes to leukemogenesis.

This compound was developed as a first-in-class, potent, and selective allosteric inhibitor of the IDH2 R140Q mutant enzyme. It binds to the dimer interface of the mutant IDH2 enzyme, locking it in an open conformation that prevents catalysis. Preclinical studies have shown that this compound can reduce 2-HG levels, reverse epigenetic changes, and induce differentiation in both AML cell lines and primary patient-derived AML cells. However, its clinical development did not proceed, largely due to the rapid development and promising clinical response of Enasidenib (AG-221).

Comparative Efficacy of IDH Inhibitors

While this compound established the therapeutic principle of targeting mutant IDH2, several other inhibitors have since been developed and approved for clinical use. The following table compares this compound with its key alternatives.

FeatureThis compoundEnasidenib (AG-221, Idhifa®)Ivosidenib (AG-120, Tibsovo®)AG-881 (Vorasidenib)
Target Mutant IDH2 (R140Q)Mutant IDH2 (R140Q, R172K)Mutant IDH1 (R132H, R132C)Mutant IDH1 and IDH2
Mechanism Allosteric inhibitor at the dimer interfaceOral, selective, allosteric inhibitorOral, selective inhibitorPan-IDH inhibitor, brain-penetrant
Development Stage PreclinicalFDA-approved for R/R AML with IDH2 mutationFDA-approved for R/R AML with IDH1 mutationIn clinical trials
IC50 / EC50 IC50: 23 nM (IDH2 R140Q)More potent than this compoundN/AN/A
Effect on 2-HG Reduces intracellular 2-HG levelsReduces serum 2-HG by >90%Reduces intracellular 2-HG by >96%Reduces 2-HG
In Vitro Efficacy Induces differentiation in TF-1 cells and primary AML cellsInduces differentiation in TF-1 cells and primary AML cells ex vivoDecreased viability of mutant IDH1 cell linesInduces myeloid differentiation
Clinical Efficacy (Overall Response Rate - ORR) N/A40.3% in R/R AML41.6% in R/R AMLN/A
Clinical Efficacy (Complete Remission - CR) N/A19.3% in R/R AML30.4% (CR + CRh) in R/R AMLN/A

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing the findings on IDH inhibitor efficacy.

Primary AML Cell Culture
  • Sample Source: Mononuclear cells are isolated from bone marrow or peripheral blood of AML patients with confirmed IDH2 mutations.

  • Culture Conditions: Cells are cultured in serum-free medium supplemented with cytokines such as SCF, TPO, FLT3-L, IL-3, and GM-CSF to support the growth of primary leukemia cells.

  • Treatment: Cells are treated with various concentrations of the IDH inhibitor (e.g., this compound) or DMSO as a vehicle control for a specified duration (e.g., 4-12 days).

Measurement of Intracellular 2-HG Levels
  • Method: Liquid chromatography-mass spectrometry (LC-MS) is the standard method for quantifying 2-HG levels.

  • Procedure:

    • After treatment, cells are harvested and washed.

    • Metabolites are extracted using a solvent mixture (e.g., 80% methanol).

    • The extracts are centrifuged, and the supernatant is analyzed by LC-MS to separate and quantify D-2-HG and L-2-HG enantiomers.

Cellular Differentiation Assays
  • Morphological Analysis: Cytospin preparations of treated cells are stained with Wright-Giemsa. Differentiation is assessed by observing changes in cell morphology, such as a decrease in the nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of granules characteristic of mature myeloid cells.

  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15) and progenitor markers (e.g., CD34, CD117). An increase in the expression of mature markers and a decrease in progenitor markers indicate differentiation.

Histone and DNA Methylation Analysis
  • Western Blot: To assess global changes in histone methylation, nuclear extracts from treated cells are subjected to SDS-PAGE and immunoblotted with antibodies specific for histone marks like H3K4me3, H3K9me3, H3K27me3, etc.

  • Global DNA Methylation: DNA is isolated from treated cells, and global 5-methylcytosine (5mC) levels are measured using methods like ELISA or LC-MS.

In Vivo Xenograft Models
  • Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with primary human AML cells harboring an IDH2 mutation via tail vein injection.

  • Treatment: Once engraftment is confirmed (e.g., by detecting human CD45+ cells in peripheral blood), mice are treated orally with the IDH inhibitor or a vehicle control.

  • Efficacy Endpoints: Efficacy is evaluated by monitoring the percentage of human AML blasts in the bone marrow and peripheral blood, spleen size, and overall survival of the mice.

Visualizing the Mechanism and Workflow

IDH2_Pathway cluster_Metabolism Normal Metabolism cluster_AML IDH2-Mutant AML cluster_Effect Downstream Effects cluster_Inhibition Therapeutic Intervention Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 alpha_KG α-Ketoglutarate (α-KG) WT_IDH2->alpha_KG Mutant_IDH2 Mutant IDH2 (R140Q) Oncometabolite 2-Hydroxyglutarate (2-HG) Mutant_IDH2->Oncometabolite alpha_KG_mut α-Ketoglutarate (α-KG) alpha_KG_mut->Mutant_IDH2 Epigenetic Histone/DNA Demethylase Inhibition Oncometabolite->Epigenetic Differentiation Differentiation Block Epigenetic->Differentiation Leukemogenesis Leukemogenesis Differentiation->Leukemogenesis AGI_6780 This compound / Enasidenib AGI_6780->Mutant_IDH2 Inhibits

Experimental_Workflow cluster_Analysis Efficacy Analysis Patient_Sample Primary AML Patient Sample (IDH2-mutant) Isolation Isolate Mononuclear Cells Patient_Sample->Isolation Culture In Vitro Culture Isolation->Culture Treatment Treat with this compound or Alternative Culture->Treatment HG_Measurement Measure 2-HG (LC-MS) Treatment->HG_Measurement Diff_Assay Assess Differentiation (Morphology, Flow Cytometry) Treatment->Diff_Assay Epi_Analysis Analyze Epigenetic Marks (Western Blot) Treatment->Epi_Analysis Viability Cell Viability Assay Treatment->Viability

Conclusion

This compound was a pivotal preclinical compound that validated mutant IDH2 as a therapeutic target in AML. It effectively demonstrated the ability to inhibit 2-HG production and induce differentiation in primary patient-derived AML cells in vitro. While it did not advance to clinical use, the foundational research with this compound paved the way for the development and FDA approval of more potent, orally bioavailable inhibitors like Enasidenib, which has shown significant clinical activity in patients with relapsed or refractory IDH2-mutant AML. Current research focuses on the use of these targeted inhibitors in combination with standard chemotherapy or other novel agents to improve response rates and overcome resistance.

Assessing the Specificity of AGI-6780 in IDH Wild-Type Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of AGI-6780, a potent inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant, with a particular focus on its activity in IDH wild-type (IDHwt) cells. While highly selective for its intended mutant target, understanding the off-target effects of this compound is crucial for its therapeutic development and for interpreting experimental outcomes. This guide objectively compares its performance with available data on other relevant inhibitors and provides detailed experimental protocols and pathway visualizations to support further research.

Executive Summary

This compound is a powerful tool for studying mutant IDH2 biology. However, its effects extend beyond its primary target, particularly in IDH wild-type settings. Recent research has unveiled a significant and potentially therapeutic role for this compound in triple-negative breast cancer (TNBC), a disease characterized by wild-type IDH2. In these cells, this compound inhibits the reductive tricarboxylic acid (TCA) cycle, leading to an accumulation of α-ketoglutarate (α-KG). This metabolic shift triggers the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of glycolysis and cell survival. This "metabolic double-hit" ultimately results in ATP depletion and suppression of tumor growth. While this compound demonstrates excellent selectivity against several other dehydrogenases, a comprehensive, unbiased kinase panel screen is not publicly available, representing a gap in our understanding of its complete off-target profile. This guide summarizes the known on-target and off-target activities of this compound, presents detailed protocols for key validation experiments, and visually represents the signaling pathways involved.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following tables summarize the inhibitory activity of this compound against its primary target (mutant IDH2), its off-target activity against wild-type IDH2, and its effects on IDH wild-type triple-negative breast cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell Line/SystemReference
IDH2 R140Q mutant23Enzymatic Assay[1][2]
IDH2 wild-type190Enzymatic Assay[2]
IDH1 R132H mutant>100,000Enzymatic AssayN/A
Other Dehydrogenases (LDHA, 3PGDH, GDH, G6PDH)>100,000Enzymatic AssayN/A

Table 2: Cellular Effects of this compound in IDH Wild-Type Triple-Negative Breast Cancer (TNBC) Cells

Cell LineAssayEndpointThis compound ConcentrationResultReference
MDA-MB-231, HCC38, BT549Cell ProliferationCell CountConcentration-dependentSignificant suppression of cell growth[3]
MDA-MB-231, HCC38Cell ViabilityMTS AssayConcentration-dependentSignificant reduction in cell viability[3]
MDA-MB-231, HCC38Colony FormationColony CountConcentration-dependentSignificant reduction in colony formation[3]
MDA-MB-231Reductive TCA Cycle[U-13C]-glutamine flux to palmitateNot specified45% decrease in fluxN/A
MDA-MB-231, HCC38α-Ketoglutarate Levelsα-KG AssayConcentration-dependentSignificant increase in intracellular α-KG[3]
MDA-MB-231, HCC38ATP LevelsLuminescence AssayConcentration-dependentConcentration-dependent depletion of ATP[3]
TNBC CellsHIF-1α StabilityWestern BlotNot specifiedAccelerated HIF-1α protein degradation[3]

Comparison with Other IDH Inhibitors

A direct comparative study of the off-target effects of this compound and other IDH2 inhibitors like Enasidenib (AG-221) in IDH wild-type cells is limited. However, available data on Enasidenib indicates off-target inhibition of the UGT1A1 enzyme, leading to hyperbilirubinemia[1][4][5]. A study on a novel IDH2 R140Q inhibitor, CP-17, suggests it has a higher selectivity (55.6-fold) for the mutant enzyme over wild-type IDH2 compared to this compound[6]. This highlights the potential for developing next-generation inhibitors with improved specificity profiles.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the findings concerning this compound's activity in IDH wild-type cells.

MTS Cell Viability Assay

This protocol is adapted from methodologies used to assess the effect of this compound on the viability of triple-negative breast cancer cells[3].

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, HCC38)

  • 96-well plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for HIF-1α Protein Levels

This protocol is designed to assess the effect of this compound on the stability of HIF-1α protein in IDH wild-type cells, a key off-target effect observed in TNBC cells[3].

Materials:

  • TNBC cell lines

  • This compound

  • Cycloheximide (CHX)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture TNBC cells to 70-80% confluency.

  • Treat cells with this compound at the desired concentration for a specified time.

  • To assess protein stability, add cycloheximide (a protein synthesis inhibitor) to the media and harvest cells at different time points (e.g., 0, 30, 60, 120 minutes).

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Measurement of Intracellular α-Ketoglutarate Levels

This protocol allows for the quantification of intracellular α-KG, a key metabolite that accumulates in IDH wild-type TNBC cells upon this compound treatment[3].

Materials:

  • TNBC cell lines

  • This compound

  • α-Ketoglutarate Assay Kit (Colorimetric/Fluorometric)

  • Microplate reader

Procedure:

  • Culture and treat TNBC cells with this compound as desired.

  • Harvest the cells and prepare cell lysates according to the instructions of the α-Ketoglutarate Assay Kit.

  • Perform the α-KG assay following the manufacturer's protocol. This typically involves a series of enzymatic reactions that lead to a colorimetric or fluorometric output.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the concentration of α-KG in the samples by comparing the readings to a standard curve generated with known concentrations of α-KG.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G This compound Mechanism in IDH Wild-Type TNBC Cells cluster_0 TCA Cycle Glutamine Glutamine aKG aKG Glutamine->aKG Glutaminolysis Isocitrate Isocitrate aKG->Isocitrate Reductive Carboxylation (via IDH2) AGI6780 This compound IDH2wt IDH2 (wild-type) AGI6780->IDH2wt Inhibits aKG_acc α-Ketoglutarate Accumulation HIF1a_deg HIF-1α Degradation aKG_acc->HIF1a_deg Promotes Glycolysis Glycolysis Inhibition HIF1a_deg->Glycolysis ATP_dep ATP Depletion Glycolysis->ATP_dep Tumor_supp Tumor Growth Suppression ATP_dep->Tumor_supp

Caption: this compound's effect on IDHwt TNBC cells.

G Experimental Workflow: Assessing this compound Specificity cluster_0 Cell Culture start Seed IDHwt Cells (e.g., TNBC) treat Treat with this compound (Dose-Response) start->treat viability Cell Viability (MTS Assay) treat->viability proliferation Cell Proliferation (Cell Counting) treat->proliferation colony Colony Formation Assay treat->colony metabolomics Metabolite Analysis (α-KG Levels) treat->metabolomics western Protein Analysis (HIF-1α Levels) treat->western viability->viability viability->proliferation viability->colony viability->metabolomics viability->western

Caption: Workflow for this compound specificity testing.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of AGI-6780

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive overview of the proper disposal procedures for AGI-6780, a potent and selective inhibitor of the IDH2 R140Q mutant. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to consult the Safety Data Sheet (SDS) provided by the manufacturer. While specific disposal instructions are found in Section 13 of the SDS, the following general precautions should always be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

  • Avoid Inhalation and Ingestion: Do not breathe dust. Handle the compound in a well-ventilated area or under a chemical fume hood.

This compound Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
CAS Number 1432660-47-3
Molecular Formula C₂₁H₁₈F₃N₃O₃S₂
Molecular Weight 481.51 g/mol
Appearance White to off-white solid powder
Solubility DMSO: ≥ 29 mg/mL (60.23 mM) DMF: 30 mg/mL Ethanol: 5 mg/mL Water: < 0.1 mg/mL (insoluble)
Storage Temperature -20°C

Step-by-Step Disposal Procedures for this compound

As this compound is a solid, non-volatile research chemical, its disposal should follow standard laboratory procedures for solid chemical waste. The primary method of disposal is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste disposal service.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers and contaminated lab supplies (e.g., gloves, wipes), as chemical waste.

  • Do not mix this compound waste with other waste streams, such as sharps, biohazards, or radioactive waste, unless it is a designated mixed waste.

  • Keep solid and liquid waste separate.

2. Waste Collection and Containment:

  • Solid Waste: Collect unused or waste this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: Place any lab supplies contaminated with this compound (e.g., weighing paper, gloves, pipette tips) into a designated, sealed plastic bag or container labeled as "Hazardous Waste" and listing the chemical name.

  • Ensure all waste containers are in good condition and securely sealed to prevent leaks or spills.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks.

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal of Empty Containers:

  • Empty containers that once held this compound should also be treated as hazardous waste and disposed of through the chemical waste stream, as they may contain residual amounts of the chemical.

Experimental Workflow: this compound Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound from the point of generation to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Management A This compound Waste Generation (Unused chemical, contaminated labware) B Segregate Solid Waste A->B C Place in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS D->E Request Disposal F Licensed Waste Contractor Collection E->F G Proper Off-site Disposal F->G

This compound Disposal Workflow

This guide provides essential information for the safe and proper disposal of this compound. By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always prioritize consulting the specific Safety Data Sheet (SDS) for this compound before handling and disposal.

Personal protective equipment for handling AGI-6780

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides critical safety and logistical information for the potent and selective inhibitor of mutant IDH2, AGI-6780. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE and safety measures.

Equipment/ProcedureSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[1]Protects eyes from splashes or aerosols.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.[2]Protects skin and clothing from contamination.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated.Prevents inhalation of airborne particles.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]Prevents accidental ingestion and contamination.
Work Area Perform all procedures in a well-ventilated area, preferably a chemical fume hood.[2]Minimizes inhalation exposure.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₂₁H₁₈F₃N₃O₃S₂[3][4]
Molecular Weight 481.51 g/mol [4][5]
CAS Number 1432660-47-3[3][4][6]
Appearance White solid powder[7]
Storage Temperature Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[8]
IC₅₀ (IDH2 R140Q mutant) 23 nM[3][9][10]
IC₅₀ (IDH2 wild type) 190 nM[5][9]

Experimental Protocols

Detailed methodologies for common experiments involving this compound are outlined below. These protocols are for reference only and may require optimization for specific experimental conditions.

Preparation of Stock Solutions

This compound is typically prepared as a stock solution in Dimethyl Sulfoxide (DMSO).[9][10][11]

  • To prepare a 10 mM stock solution, dissolve 4.815 mg of this compound in 1 mL of DMSO.

  • For a 50X final concentration in a 50 μL reaction mixture, dilute the 10 mM stock solution in DMSO.[9][11]

  • Store stock solutions at -80°C for up to six months.[8]

In Vitro Kinase Assay

This assay measures the enzymatic activity of IDH2.[9][11]

  • Prepare this compound dilutions to the desired concentrations from the DMSO stock solution.

  • The IDH enzyme activity, which converts alpha-ketoglutarate to 2-hydroxyglutarate, is measured using an NADPH depletion assay.[9][11]

  • At the end of the reaction, a catalytic excess of diaphorase and resazurin is added.[9][11]

  • The amount of remaining NADPH is proportional to the fluorescent signal generated.[9][11]

  • Alternatively, the conversion of isocitrate to alpha-ketoglutarate can be measured by the direct coupling of NADPH production to the conversion of resazurin to resorufin by diaphorase.[9][11]

  • Measure resorufin fluorometrically at an excitation wavelength of 544 nm and an emission wavelength of 590 nm.[9][11]

Cell-Based Assay for Differentiation

This protocol assesses the effect of this compound on the differentiation of leukemia cells.[9][11]

  • Plate unfractionated nucleated blood or bone marrow cells in Methocult H4434 methylcellulose medium at a density of 10⁴ cells per dish.[9][11]

  • Add this compound directly to the medium at the desired final concentration (e.g., 5 μM).[4][9]

  • Incubate the dishes in a humidified incubator at 37°C.[9][11]

  • After 13 days, count the colonies containing at least 30 cells.[9][11]

Operational Workflow and Disposal Plan

The following diagrams illustrate the recommended workflow for handling and disposing of this compound.

G This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup a Don Personal Protective Equipment (Gloves, Lab Coat, Safety Glasses) b Weigh this compound Powder in a Chemical Fume Hood a->b c Prepare Stock Solution (e.g., in DMSO) b->c d Perform In Vitro or Cell-Based Assays c->d e Record Observations and Data d->e f Decontaminate Work Surfaces e->f g Remove and Dispose of PPE Properly f->g h Wash Hands Thoroughly g->h

This compound Handling Workflow Diagram

G This compound Disposal Plan cluster_waste Waste Collection cluster_disposal Disposal Procedure a Collect Unused this compound and Contaminated Materials b Segregate into Designated Chemical Waste Containers a->b c Label Waste Containers Clearly b->c d Store Waste in a Secure, Designated Area c->d e Arrange for Disposal by a Licensed Chemical Waste Contractor d->e

This compound Disposal Plan Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.